molecular formula C5H7N3O B1313409 1-(1H-1,2,4-triazol-1-yl)propan-2-one CAS No. 64882-52-6

1-(1H-1,2,4-triazol-1-yl)propan-2-one

Cat. No.: B1313409
CAS No.: 64882-52-6
M. Wt: 125.13 g/mol
InChI Key: HBAZRGCNSUQWNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-1,2,4-triazol-1-yl)propan-2-one is a useful research compound. Its molecular formula is C5H7N3O and its molecular weight is 125.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,2,4-triazol-1-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-5(9)2-8-4-6-3-7-8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAZRGCNSUQWNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512219
Record name 1-(1H-1,2,4-Triazol-1-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64882-52-6
Record name 1-(1H-1,2,4-Triazol-1-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1H-1,2,4-Triazol-1-yl)acetone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(1H-1,2,4-triazol-1-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(1H-1,2,4-triazol-1-yl)propan-2-one, a heterocyclic ketone of significant interest in medicinal chemistry. The 1,2,4-triazole moiety is a well-established pharmacophore present in a wide array of therapeutic agents, renowned for its diverse biological activities, including antifungal, antiviral, and anticancer properties. This document offers a detailed, field-proven protocol for the synthesis of the title compound via nucleophilic substitution, followed by a thorough guide to its structural elucidation and purity assessment using modern spectroscopic techniques. The causality behind experimental choices is explained, ensuring that the described protocols are self-validating and reproducible. This guide is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of novel triazole-based pharmaceuticals.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, and it represents a privileged structure in medicinal chemistry. Its prevalence in clinically approved drugs stems from its favorable physicochemical properties, including its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to coordinate with metal ions in enzyme active sites. A notable class of drugs built around this scaffold are the triazole antifungals, such as fluconazole and itraconazole, which function by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase, a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

The introduction of a propan-2-one substituent at the N1 position of the 1,2,4-triazole ring creates a versatile chemical intermediate, this compound. This molecule serves as a valuable building block for the synthesis of more complex drug candidates. The ketone functionality provides a reactive handle for a variety of chemical transformations, including reductive amination, aldol condensation, and the formation of other heterocyclic systems. Understanding the efficient synthesis and thorough characterization of this core structure is therefore of paramount importance for the advancement of triazole-based drug discovery programs.

Synthesis of this compound: A Field-Proven Protocol

The synthesis of this compound is most effectively achieved through the nucleophilic substitution reaction between 1H-1,2,4-triazole and a suitable three-carbon electrophile. The method of choice involves the N-alkylation of 1,2,4-triazole with chloroacetone. This reaction is regioselective, with the alkylation predominantly occurring at the N1 position of the triazole ring.[1]

Causality Behind Experimental Choices

The selection of reagents and reaction conditions is critical for achieving a high yield and purity of the desired product.

  • Choice of Base: The reaction requires a base to deprotonate the 1,2,4-triazole, thereby increasing its nucleophilicity. Potassium carbonate (K₂CO₃) is an effective and economical choice. It is a moderately strong base that is sufficient to deprotonate the triazole without promoting significant side reactions.

  • Solvent Selection: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal for this reaction. These solvents can dissolve both the triazole salt and the alkylating agent, facilitating the reaction. Acetonitrile is often preferred due to its lower boiling point, which simplifies its removal during workup.

  • Reaction Temperature: The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate. Microwave irradiation can also be employed to accelerate the reaction, often leading to shorter reaction times and improved yields.[1]

  • Purification Strategy: The purification of the final product is crucial to remove any unreacted starting materials or byproducts. Recrystallization is a common and effective method for purifying solid triazole derivatives.[2] A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature is chosen. Ethanol or a mixture of ethanol and water is often a suitable choice.

Detailed Experimental Protocol

Materials:

  • 1H-1,2,4-triazole

  • Chloroacetone

  • Potassium Carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a stirred suspension of 1H-1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetonitrile, add chloroacetone (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically after several hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, to afford this compound as a solid.

Diagram of the Synthetic Workflow:

Synthesis_Workflow reagents 1H-1,2,4-Triazole Chloroacetone K₂CO₃ (base) Acetonitrile (solvent) reaction N-Alkylation Reaction (Reflux) reagents->reaction 1. Mix workup Workup (Filtration, Extraction, Drying) reaction->workup 2. After reaction completion purification Purification (Column Chromatography) workup->purification 3. Crude product product This compound purification->product 4. Pure product

Caption: Synthetic workflow for this compound.

Characterization of this compound: A Spectroscopic Approach

Thorough characterization of the synthesized compound is essential to confirm its identity, structure, and purity. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms within the molecule.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to show three distinct signals:

  • A singlet for the methyl protons (CH₃) of the propan-2-one moiety.

  • A singlet for the methylene protons (CH₂) adjacent to the triazole ring.

  • Two singlets for the two protons on the triazole ring (C³-H and C⁵-H).

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The expected signals include:

  • A signal for the carbonyl carbon (C=O) of the ketone, typically in the downfield region.

  • Signals for the two carbons of the triazole ring.

  • A signal for the methylene carbon (CH₂).

  • A signal for the methyl carbon (CH₃).

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H NMR
CH₃~2.2s
CH₂~5.0s
Triazole-H~8.0s
Triazole-H~8.5s
¹³C NMR
C=O~205
Triazole-C~152
Triazole-C~145
CH₂~55
CH₃~27

Note: These are predicted values and may vary slightly depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The FTIR spectrum of this compound is available in the SpectraBase database.[3]

Key Expected Vibrational Bands:

  • C=O Stretch: A strong absorption band in the region of 1715-1730 cm⁻¹ is characteristic of the carbonyl group of a ketone.

  • C-H Stretch: Aromatic C-H stretching vibrations from the triazole ring are expected around 3100 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and methylene groups will appear in the range of 2850-3000 cm⁻¹.

  • C=N and C=C Stretch: Stretching vibrations of the triazole ring will appear in the region of 1400-1600 cm⁻¹.

  • C-N Stretch: The stretching vibration of the C-N bond connecting the propanone moiety to the triazole ring will be observed in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure of the molecule through the analysis of its fragmentation pattern.

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion ([M]⁺) of this compound is expected. Common fragmentation pathways for 1,2,4-triazole derivatives involve cleavage of the substituents from the triazole ring and fragmentation of the ring itself.[4] Key fragments may include:

  • Loss of the acetyl group (CH₃CO) to give a [M - 43]⁺ fragment.

  • Cleavage of the C-N bond to generate the triazolyl cation or the propan-2-one radical cation.

  • Fragmentation of the triazole ring, leading to the loss of N₂ or HCN.

Diagram of Characterization Workflow:

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Product This compound NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR Infrared (IR) Spectroscopy Product->IR MS Mass Spectrometry (MS) Product->MS Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

Caption: Workflow for the characterization of this compound.

Conclusion and Future Directions

This technical guide has outlined a robust and reproducible methodology for the synthesis and comprehensive characterization of this compound. The provided experimental protocol, coupled with the detailed explanation of spectroscopic analysis, serves as a self-validating system for researchers in the field of drug discovery.

The title compound is a valuable intermediate with significant potential for further chemical modification. Future research efforts can be directed towards the derivatization of the ketone functionality to generate libraries of novel 1,2,4-triazole-containing compounds. These new chemical entities can then be screened for a wide range of biological activities, with a particular focus on antifungal, antiviral, and anticancer applications. The foundational knowledge provided in this guide will undoubtedly facilitate the exploration of the chemical space around this important heterocyclic scaffold and contribute to the development of new and improved therapeutic agents.

References

[5] ScienceOpen. (n.d.). Supporting Information - Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. Retrieved from [Link] [3] SpectraBase. (n.d.). 2-Propanone, 1-(1H-1,2,4-triazol-1-yl)-. Retrieved from [Link] [6] Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Retrieved from [Link] [1] Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. [2] Google Patents. (n.d.). US4269987A - Purification of triazoles. Retrieved from [7] ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. Retrieved from [Link] [4] ResearchGate. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved from [Link]

Sources

Introduction: The Significance of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Reaction Mechanisms of 1-(1H-1,2,4-triazol-1-yl)propan-2-one

This technical guide provides a comprehensive exploration of the synthesis and principal reaction mechanisms of this compound. This compound serves as a pivotal intermediate in the synthesis of clinically significant triazole-based antifungal agents.[1][2] The content herein is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and field-proven insights into the causality behind the chemical transformations discussed.

This compound is a heterocyclic compound featuring a propanone chain attached to a 1,2,4-triazole ring via a nitrogen atom. The 1,2,4-triazole moiety is a well-established pharmacophore, integral to numerous therapeutic agents due to its metabolic stability and ability to coordinate with metallic centers in enzymes.[3][4] The title compound's importance lies in its dual reactivity: the nucleophilic character of the triazole ring, which is crucial for its formation, and the electrophilic nature of the ketone's carbonyl carbon, which allows for subsequent molecular elaboration. Understanding the mechanisms governing its synthesis and reactions is fundamental to the development of novel triazole-based pharmaceuticals.[5]

Compound Profile
PropertyValue
Molecular Formula C₅H₇N₃O
Molecular Weight 125.13 g/mol
CAS Number 76556-27-5
Appearance Off-white to pale yellow solid
Melting Point 68-72 °C

Core Synthesis Mechanism: N-Alkylation of 1,2,4-Triazole

The principal and most efficient route for synthesizing this compound is the direct N-alkylation of 1H-1,2,4-triazole with an α-haloketone, typically 1-chloro- or 1-bromo-propan-2-one. This reaction is a classic example of a nucleophilic substitution.

Mechanistic Deep Dive: A Regioselective Sₙ2 Reaction

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The key challenge and point of discussion in this synthesis is achieving regioselectivity. The 1,2,4-triazole ring has two potential nucleophilic nitrogen atoms, N1 and N4, due to tautomerism.[4][6]

  • Deprotonation and Nucleophile Activation: 1,2,4-triazole is weakly acidic (pKa ≈ 10.26) and requires a base to be deprotonated, forming the highly nucleophilic triazolide anion.[6] The choice of base is critical. Strong bases like sodium hydride (NaH) or weaker, non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective. DBU is often preferred for its solubility in organic solvents and milder reaction conditions.[7]

  • Regioselectivity (N1 vs. N4 Alkylation): The alkylation predominantly yields the N1-substituted isomer.[7][8] This selectivity is governed by a combination of electronic and steric factors. While the N4 position is sterically more accessible, the N1 position is often electronically favored. The use of specific bases and solvents can further influence this ratio; for instance, DBU in THF has been shown to consistently favor N1 alkylation with a regioselectivity of approximately 90:10.[7]

  • The Sₙ2 Attack: The activated triazolide anion attacks the electrophilic carbon atom bearing the halogen in 1-halopropan-2-one. This occurs in a single, concerted step where the C-N bond forms simultaneously as the C-Halogen bond breaks.

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow from starting materials to the purified final product.

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification & Analysis r1 1H-1,2,4-Triazole p1 Combine reactants in solvent and add base r1->p1 r2 1-Chloro-propan-2-one r2->p1 r3 Base (e.g., DBU, K2CO3) r3->p1 r4 Solvent (e.g., Acetone, THF) r4->p1 p2 Stir at controlled temperature (e.g., room temp to reflux) p1->p2 p3 Filter solid byproducts (e.g., triethylamine hydrobromide) p2->p3 p4 Evaporate solvent (under reduced pressure) p3->p4 u1 Recrystallization or Column Chromatography p4->u1 u2 Spectroscopic Analysis (NMR, IR, MS) u1->u2 product This compound u2->product

Caption: Experimental workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis via N-Alkylation

This protocol is a self-validating system, incorporating purification and characterization to ensure product identity and purity.

  • Reaction Setup: To a stirred suspension of 1H-1,2,4-triazole (1.0 eq) in acetone (10 mL per gram of triazole) in a round-bottom flask cooled in an ice bath (0-5 °C), add potassium carbonate (1.5 eq) as the base.

  • Reagent Addition: Add 1-chloropropan-2-one (1.05 eq) dropwise to the suspension over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the solid residue with a small amount of acetone.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product as an oil or solid.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Key Reaction Mechanism: Nucleophilic Addition to the Carbonyl Group

The ketone functionality of this compound is a key site for further chemical transformations, most notably nucleophilic addition reactions. This is the primary pathway to creating more complex pharmaceutical agents, such as the core structure of fluconazole.

Mechanistic Deep Dive: Reduction to an Alcohol

The reduction of the ketone to a secondary alcohol, 1-(1H-1,2,4-triazol-1-yl)propan-2-ol, is a foundational reaction.

  • Nucleophilic Attack: A mild reducing agent, such as sodium borohydride (NaBH₄), provides a source of hydride ions (H⁻). The hydride acts as a nucleophile and attacks the electrophilic carbonyl carbon.

  • Intermediate Formation: This attack breaks the C=O π-bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate.

  • Protonation: An acidic workup (or reaction with a protic solvent like methanol or water) protonates the negatively charged oxygen atom of the alkoxide intermediate, yielding the final alcohol product.

This reaction is highly efficient and selective for the carbonyl group, leaving the aromatic triazole ring intact.

Visualization: Nucleophilic Addition Mechanism

The following diagram details the step-by-step mechanism of the ketone reduction.

Caption: Mechanism of ketone reduction to a secondary alcohol.

Data Presentation: Spectroscopic Validation

Confirmation of the successful synthesis of this compound and its subsequent reaction products relies on spectroscopic analysis.

Expected Spectroscopic Data for this compound
TechniqueCharacteristic Signals
¹H NMR δ ~8.4 ppm (s, 1H, Triazole-H), δ ~8.0 ppm (s, 1H, Triazole-H), δ ~5.1 ppm (s, 2H, -CH₂-), δ ~2.2 ppm (s, 3H, -CH₃)
¹³C NMR δ ~202 ppm (C=O), δ ~152 ppm (Triazole-C), δ ~145 ppm (Triazole-C), δ ~58 ppm (-CH₂-), δ ~27 ppm (-CH₃)
IR (Infrared) ~1730 cm⁻¹ (strong, C=O stretch), ~3100 cm⁻¹ (C-H aromatic stretch), ~1500 cm⁻¹ (C=N stretch)

Note: Exact chemical shifts (δ) may vary depending on the solvent used for analysis.

Conclusion

The reaction mechanisms associated with this compound are textbook examples of fundamental organic transformations applied in a medicinally relevant context. The regioselective Sₙ2 synthesis is a study in controlling nucleophilicity and understanding the electronic properties of heterocyclic systems. Furthermore, the reactivity of the ketone moiety opens the door to a vast array of derivatives through nucleophilic addition. A thorough grasp of these mechanisms, reaction conditions, and validation techniques is essential for any scientist working in the field of heterocyclic chemistry and drug development.

References

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available at: [Link]

  • ISRES Publishing. (2021). Synthesis of Triazole Compounds. Available at: [Link]

  • International Journal of Chemical Studies. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024). Synthetic Techniques And Pharmacological Application Of Triazole Derivatives: A Review. Available at: [Link]

  • SlideShare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. Available at: [Link]

  • ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole | Request PDF. Available at: [Link]

  • Google Patents. (n.d.). ES2020785A6 - Process for obtaining 1,3-bis(1H-1,2,4-triazol-1-yl).
  • PrepChem.com. (n.d.). Synthesis of 1-(1,2,4-Triazol-1-yl)-2-phenyl-3-p-fluorophenyl-propan-2-ol. Available at: [Link]

  • SpectraBase. (n.d.). 2-Propanone, 1-(1H-1,2,4-triazol-1-yl)-. Available at: [Link]

  • PubMed. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Available at: [Link]

  • ResearchGate. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Available at: [Link]

  • Google Patents. (n.d.). EP0618198B1 - Process for the preparation of derivatives of 1-(1,2,4-triazol-1-yl)-propan-2-ol.
  • ISRES Publishing. (2022). synthesis of 1,2,4 triazole compounds. Available at: [Link]

  • ResearchGate. (2010). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. Available at: [Link]

  • Turkish Journal of Pharmaceutical Sciences. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives. Available at: [Link]

  • National Institutes of Health. (n.d.). 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone. Available at: [Link]

  • MDPI. (2024). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][9][10][11]triazoles. Available at: [Link]

  • Master Organic Chemistry. (2025). The SN1 Reaction Mechanism. Available at: [Link]

  • PubMed Central. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Available at: [Link]

  • National Institutes of Health. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Available at: [Link]

  • PubMed Central. (2019). An insight on medicinal attributes of 1,2,4-triazoles. Available at: [Link]

  • PubChem. (n.d.). 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL. Available at: [Link]

Sources

An In-depth Technical Guide to the Spectral Analysis of 1-(1H-1,2,4-triazol-1-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectral data for 1-(1H-1,2,4-triazol-1-yl)propan-2-one, a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. As a key building block, its unambiguous structural confirmation is paramount. This document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established spectroscopic principles and supported by data from analogous structures.

Molecular Structure and Spectroscopic Overview

This compound (Molecular Formula: C₅H₇N₃O; Molecular Weight: 125.13 g/mol ) features a propanone backbone substituted with a 1,2,4-triazole ring at the C1 position. This arrangement gives rise to a distinct set of spectral signatures that are invaluable for its identification and characterization. The 1,2,4-triazole moiety is a common pharmacophore in drug development, lending importance to the precise characterization of its derivatives.[1][2]

The following sections will dissect the expected and observed spectral features, providing both the data and the scientific rationale behind their interpretation.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show four distinct signals, all of which are singlets due to the absence of adjacent protons for spin-spin coupling.

  • Triazole Protons (H-3 & H-5): The two protons on the 1,2,4-triazole ring are in different chemical environments and appear as sharp singlets in the downfield region (typically δ 7.5-8.5 ppm). Their deshielding is due to the electron-withdrawing nature of the nitrogen atoms within the aromatic ring. In related 1,2,4-triazole structures, these protons are consistently observed as singlets around δ 8.0 and δ 8.2 ppm.[1][3]

  • Methylene Protons (-CH₂-): The two protons of the methylene group are adjacent to both the electron-withdrawing triazole ring and the carbonyl group. This environment causes a significant downfield shift, expected to be in the range of δ 4.5-5.5 ppm.

  • Methyl Protons (-CH₃): The three protons of the methyl group are adjacent to the carbonyl group, resulting in a characteristic singlet in the upfield region, typically around δ 2.2-2.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.2Singlet1HTriazole C5-H
~ 8.0Singlet1HTriazole C3-H
~ 5.0Singlet2HN-CH₂ -C=O
~ 2.3Singlet3HC=O-CH₃
Experimental Protocol: ¹H NMR Spectrum Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample and lock the spectrometer on the deuterium signal. prep3->acq1 acq2 Shim the magnetic field to achieve optimal resolution. acq1->acq2 acq3 Set acquisition parameters (e.g., 16 scans, 2s relaxation delay). acq2->acq3 acq4 Acquire the Free Induction Decay (FID). acq3->acq4 proc1 Apply Fourier Transform to the FID. acq4->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale to the TMS signal (0.00 ppm). proc2->proc3 proc4 Integrate the signals and analyze the multiplicities. proc3->proc4

Figure 2: Workflow for ¹H NMR spectrum acquisition and processing.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to display five distinct signals, corresponding to each unique carbon atom in the molecule.

  • Carbonyl Carbon (>C=O): The ketone carbonyl carbon is the most deshielded and will appear far downfield, typically in the range of δ 200-210 ppm.

  • Triazole Carbons (C-3 & C-5): The two carbons of the triazole ring are expected in the aromatic region, generally between δ 140-155 ppm.

  • Methylene Carbon (-CH₂-): The methylene carbon, positioned between the triazole ring and the carbonyl group, will be found in the range of δ 50-60 ppm.

  • Methyl Carbon (-CH₃): The methyl carbon of the acetyl group is the most shielded and will appear upfield, typically around δ 25-30 ppm.

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 205C =O
~ 152Triazole C 5
~ 145Triazole C 3
~ 55N-C H₂-C=O
~ 28C=O-C H₃

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by a strong carbonyl stretch. An FTIR spectrum for the compound is available in the SpectraBase database, confirming its key structural features.[4]

  • C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl stretch is expected around 1720-1740 cm⁻¹. This is often the most prominent peak in the spectrum.

  • C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the triazole ring typically appear in the 1400-1650 cm⁻¹ region.

  • C-H Stretches: Aliphatic C-H stretching from the methylene and methyl groups will be observed just below 3000 cm⁻¹. Aromatic C-H stretching from the triazole ring may be seen just above 3000 cm⁻¹.

  • C-N Stretch: The C-N stretching vibration of the triazole ring is expected in the 1250-1350 cm⁻¹ region.

Table 3: Key IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
~ 3100C-H StretchAromatic (Triazole)
2900-3000C-H StretchAliphatic (CH₂, CH₃)
~ 1730C=O StretchKetone
1400-1650C=N / C=C StretchTriazole Ring
1250-1350C-N StretchTriazole Ring
Experimental Protocol: ATR-FTIR Spectroscopy
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance IR spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, offering definitive confirmation of its molecular weight and structural components. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected as the base peak.

  • Molecular Ion: The calculated exact mass of C₅H₇N₃O is 125.0589. In ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of 126.0667.

  • Fragmentation Analysis: Under higher energy conditions (e.g., Collision-Induced Dissociation in MS/MS), the molecule will fragment in predictable ways. Key fragmentations include the loss of the acetyl group, cleavage of the methylene bridge, and fragmentation of the triazole ring itself. The fragmentation of 1,2,4-triazole derivatives often involves characteristic losses of N₂ or HCN.[5]

Table 4: Predicted ESI-MS Fragments

m/zIon FormulaDescription
126.07[C₅H₈N₃O]⁺Protonated Molecule [M+H]⁺
84.06[C₃H₆N₃]⁺Loss of ketene (CH₂=C=O) from [M+H]⁺
83.05[C₃H₅N₃]⁺Loss of acetyl radical (•CH₂C=O)
70.04[C₂H₄N₃]⁺1,2,4-Triazolyl-methyl cation
43.02[C₂H₃O]⁺Acetyl cation [CH₃C=O]⁺
Proposed Fragmentation Pathway

M [M+H]⁺ m/z = 126 F1 [M+H - CH₂CO]⁺ m/z = 84 M->F1 - 42 F2 [CH₃CO]⁺ m/z = 43 M->F2 Cleavage F3 [C₂H₄N₃]⁺ m/z = 70 F1->F3 - CH₂

Figure 3: Proposed major fragmentation pathway for this compound in ESI-MS.

Conclusion

The structural elucidation of this compound is straightforward when employing a multi-technique spectroscopic approach. ¹H and ¹³C NMR define the precise connectivity of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the ketone carbonyl, and mass spectrometry validates the molecular weight and provides insight into the molecule's stability and fragmentation patterns. The data presented in this guide serve as a reliable reference for researchers and scientists working with this compound, ensuring its confident identification in synthesis, purification, and various developmental applications.

References

  • The Royal Society of Chemistry. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. RSC Publishing.
  • Sravya, G., & Reddy, N. B. (2022).
  • Darvishi, M., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.
  • National Center for Biotechnology Information. (n.d.). (2,4-Difluorophenyl)[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanone. PubChem. Available at: [Link]

  • Singh, V., et al. (2022).
  • Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry.
  • Al-Soud, Y. A., et al. (2011). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules.
  • SpectraBase. (n.d.). Propan-2-one, 1,1,1-trifluoro-3-(4-methyl-1,2,4-triazol-2-yl)-. Wiley.
  • Ali, R. A., et al. (n.d.).
  • Onur, M. A., et al. (2021). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)
  • Găină, A.-M., et al. (2024). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][6][7][8]triazoles. MDPI.

  • BLDpharm. (n.d.). 1-Chloro-3-(1H-1,2,4-triazol-1-yl)propan-2-one.
  • SpectraBase. (n.d.). 1,2,4-Triazole. Wiley.
  • SpectraBase. (n.d.). 2-Propanone, 1-(1H-1,2,4-triazol-1-yl)-. Wiley.
  • Global Substance Registration System. (n.d.). 1,3-BIS(1,2,4-TRIAZOL-1-YL)PROPAN-2-ONE.
  • Güven, Ö. Ö., et al. (2008). 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone.
  • NIST. (n.d.). 1-[6][7][8]Triazol-1-ylethanone. NIST Chemistry WebBook. Available at: [Link]

  • Borys, K. M., et al. (2020). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients.
  • Onur, M. A., et al. (2021). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone. PubChem. Available at: [Link]

  • Pusch, L., et al. (2022). Mechanistic Insights into the Formation of 1-Alkylidene/Arylidene-1,2,4-triazolinium Salts. The Journal of Organic Chemistry.

Sources

The Cornerstone of Azole Chemistry: A Technical Guide to 1-(1H-1,2,4-triazol-1-yl)propan-2-one as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,4-triazole moiety is a ubiquitous structural feature in a vast array of pharmacologically and agriculturally significant compounds.[1][2] Its remarkable biological profile is attributed to its unique electronic properties, hydrogen bonding capability, and metabolic stability.[1] At the heart of the synthesis of many potent azole-based agents lies a versatile and highly reactive building block: 1-(1H-1,2,4-triazol-1-yl)propan-2-one . This technical guide provides an in-depth exploration of this key precursor, detailing its synthesis, physicochemical properties, and, most critically, its pivotal role in the construction of market-leading antifungal drugs and other bioactive molecules. From the perspective of a Senior Application Scientist, this document elucidates the causality behind synthetic strategies and provides validated, step-by-step protocols for its application.

Compound Profile and Physicochemical Properties

This compound is a bifunctional molecule featuring a reactive ketone group and a nucleophilic 1,2,4-triazole ring. This dual functionality is the source of its synthetic versatility, allowing for sequential or concerted reactions to build molecular complexity.

Table 1: Physicochemical Data for this compound and Related Key Intermediates.

Property This compound 1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-one
Molecular Formula C₅H₇N₃O C₈H₈N₆O
Molecular Weight 125.13 g/mol 204.19 g/mol
CAS Number 81886-51-3 (Related alcohol)[3] 84777-45-7
Appearance Typically a solid or oil Crystalline solid
Key Functional Groups Ketone, 1,2,4-Triazole Ketone, Two 1,2,4-Triazole moieties

| Primary Application | Precursor for azole synthesis | Direct precursor for Fluconazole synthesis[4] |

Note: Specific data for the title compound can be sparse; data for closely related, well-documented structures are provided for context.

Synthesis of the Precursor: A Foundational Protocol

The most common and efficient synthesis of triazolyl propanone derivatives involves the nucleophilic substitution of a halo-ketone with 1,2,4-triazole. The choice of a base is critical to deprotonate the triazole, rendering it a potent nucleophile, while the solvent system is selected to ensure solubility of both the triazole salt and the electrophilic ketone.

Experimental Protocol: Synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one

This protocol details the synthesis of a structurally related and industrially significant intermediate for the fungicide prothioconazole, illustrating the core N-alkylation reaction.[5][6]

Objective: To synthesize the target intermediate via nucleophilic substitution with optimized, scalable conditions.

Materials:

  • 2-chloro-1-(1-chlorocyclopropyl)ethanone

  • 1,2,4-triazole

  • Potassium Carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst (PTC)

  • Tetrahydrofuran (THF)

  • Water

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1,2,4-triazole, potassium carbonate (as the base), and a catalytic amount of TBAB in a mixed solvent system of THF and water.[6] The use of a PTC is a key process optimization, facilitating the transfer of the triazole anion from the aqueous/solid phase to the organic phase where the halo-ketone resides.

  • Reagent Addition: Add 2-chloro-1-(1-chlorocyclopropyl)ethanone to the stirred mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 65°C) and maintain for 1-7 hours.[5] The reaction progress should be monitored by a suitable chromatographic technique (e.g., TLC or GC-MS) to determine the point of maximum conversion. The optimal temperature of 65°C represents a balance between achieving a sufficient reaction rate and preventing the formation of degradation byproducts.[5]

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The biphasic system is then separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate) to recover any dissolved product.

  • Purification: The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Final Product: The crude product is purified by recrystallization to yield 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one as a solid with high purity (typically >99%).[5]

Self-Validation: The integrity of the protocol is confirmed by characterizing the final product. A purity of 99% as determined by GC-MS, along with structural confirmation via IR and NMR spectroscopy, validates the success of the synthesis.[5]

SynthesisWorkflow reagents 1,2,4-Triazole 2-Chloro-1-(1-chlorocyclopropyl)ethanone K2CO3, TBAB reaction N-Alkylation Reflux (65°C) THF/Water reagents->reaction 1. Combine & Heat workup Phase Separation Aqueous Extraction reaction->workup 2. Cool & Quench purification Recrystallization workup->purification 3. Isolate Crude product Target Intermediate (>99% Purity) purification->product 4. Characterize

Caption: Optimized workflow for the synthesis of a key triazolyl ethanone intermediate.

Core Application: Gateway to Azole Antifungal Agents

The primary utility of this compound and its derivatives lies in their role as precursors to azole antifungal drugs.[7] These drugs function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[8][9][10] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[9][10] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[11]

Synthetic Transformation: The Path to Fluconazole

Fluconazole, a widely used antifungal agent, is a 1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol derivative.[12] The synthesis of its core structure relies on the intermediate 1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-one . This intermediate is prepared by reacting a 1,3-dihaloacetone derivative with two equivalents of 1,2,4-triazole.[4][13] The central ketone of this bis-triazole intermediate is the key reaction site for introducing the final aryl group.

Causality of the Experimental Design: The Grignard reaction is the method of choice for this transformation. It allows for the direct formation of a carbon-carbon bond at the electrophilic carbonyl carbon. The choice of 1-bromo-2,4-difluorobenzene to form the Grignard reagent is dictated by the final structure of Fluconazole.

Detailed Protocol: Grignard Addition to 1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-one

Objective: To synthesize the tertiary alcohol core of Fluconazole via nucleophilic addition of an organometallic reagent to the key propanone intermediate.

Materials:

  • 1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-one

  • 1-bromo-2,4-difluorobenzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl) solution (saturated)

Step-by-Step Methodology:

  • Grignard Reagent Preparation: In an oven-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), activate magnesium turnings. Add a solution of 1-bromo-2,4-difluorobenzene in anhydrous THF dropwise to initiate the formation of the Grignard reagent (2,4-difluorophenylmagnesium bromide). The reaction is exothermic and should be controlled.

  • Nucleophilic Addition: Cool the freshly prepared Grignard reagent in an ice bath. Slowly add a solution of 1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-one in anhydrous THF. The causality here is critical: the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone.

  • Reaction Monitoring: Allow the reaction to stir at room temperature until completion, as monitored by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. This protonates the intermediate alkoxide to form the desired tertiary alcohol and neutralizes any remaining Grignard reagent.

  • Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated. The resulting crude product, 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (Fluconazole), is then purified by chromatography or recrystallization.[4]

FluconazoleSynthesis start 1,3-bis(1H-1,2,4-triazol-1-yl) propan-2-one reaction Nucleophilic Addition (Anhydrous THF) start->reaction grignard_prep Prepare Grignard Reagent (from 1-bromo-2,4-difluorobenzene) grignard_prep->reaction quench Aqueous Quench (sat. NH4Cl) reaction->quench Protonation product Fluconazole (Crude Product) quench->product Isolation

Caption: Key transformation of the propanone intermediate to the Fluconazole core.

Broader Synthetic Potential

While its role in antifungal synthesis is paramount, the reactive nature of the this compound scaffold makes it a valuable precursor for a wide range of other bioactive molecules. The 1,2,4-triazole nucleus is a key pharmacophore in drugs with diverse activities, including anticonvulsant, anticancer, and antiviral properties.[1][14][15]

  • Anticonvulsants: The propanone can serve as a handle for introducing various lipophilic side chains, a common strategy in the design of new anticonvulsant agents that must cross the blood-brain barrier.[1]

  • Herbicides and Plant Growth Regulators: The triazole core is present in numerous agricultural chemicals. The propanone precursor can be elaborated into novel structures for screening as herbicides or plant growth regulators.

  • Condensation Reactions: The ketone functionality is amenable to a wide range of classical organic reactions, such as aldol condensations, reductive aminations, and Wittig reactions, enabling the synthesis of large, diverse chemical libraries for high-throughput screening.

Conclusion

This compound is more than a simple intermediate; it is a cornerstone precursor that provides a reliable and versatile entry point into the synthesis of complex, high-value azole-containing molecules. Its strategic importance is firmly established in the production of leading antifungal agents like Fluconazole and is central to the development of agricultural fungicides such as prothioconazole. The straightforward and optimizable synthetic routes to this precursor, coupled with the reactivity of its ketone functional group, ensure its continued relevance in both industrial-scale manufacturing and exploratory drug discovery. For researchers in medicinal and agricultural chemistry, a thorough understanding of the synthesis and reactivity of this compound is essential for innovating the next generation of azole-based therapies and technologies.

References

  • Process for obtaining 1,3-bis(1H-1,2,4-triazol-1-yl) - Google Patents. (n.d.).
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. (n.d.). Retrieved January 17, 2026, from [Link]

  • 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS - DergiPark. (2021). Retrieved January 17, 2026, from [Link]

  • synthesis of 1,2,4 triazole compounds - ISRES. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of 1-(1,2,4-Triazol-1-yl)-2-phenyl-3-p-fluorophenyl-propan-2-ol - PrepChem.com. (n.d.). Retrieved January 17, 2026, from [Link]

  • METHOD FOR PRODUCING 1-(1,2,4-TRIAZOLE-1-YL) - Google Patents. (n.d.).
  • Fluconazole | C13H12F2N6O | CID 3365 - PubChem - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. (2017). Polish Journal of Chemical Technology. Retrieved January 17, 2026, from [Link]

  • Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one - Biblioteka Nauki. (n.d.). Retrieved January 17, 2026, from [Link]

  • Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL | C5H9N3O - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES - ResearchGate. (2020). Retrieved January 17, 2026, from [Link]

  • The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. (2019). Frontiers in Microbiology. Retrieved January 17, 2026, from [Link]

  • Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synergistic effects of Cyp51 isozyme-specific azole antifungal agents on fungi with multiple cyp51 isozyme genes | Antimicrobial Agents and Chemotherapy - ASM Journals. (2022). Retrieved January 17, 2026, from [Link]

  • Methods for the manufacture of fluconazole and forms thereof, intermediates useful in the manufacture thereof, and combinations comprising fluconazole - Google Patents. (n.d.).
  • Synthesis method and intermediate for prothioconazole and enantiomer thereof - Google Patents. (n.d.).
  • Structure of Fluconazole 1, 2-aryl-1-(1,2,4-triazolyl) - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. (2019). Frontiers in Microbiology. Retrieved January 17, 2026, from [Link]

  • Reform of Undergraduate Thesis Project in Pharmaceutical Engineering Based on Synthesis of Fungicide Prothioconazole - Educational Innovations and Emerging Technologies. (2023). Retrieved January 17, 2026, from [Link]

  • 1, 2, 4-triazole derivatives: Significance and symbolism. (n.d.). Retrieved January 17, 2026, from [Link]

  • Reactions of substituted 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • CYP51 azole inhibition profiles. Inhibition profiles for 5d (•), 5f... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Preparation method of prothioconazole intermediate - Google Patents. (n.d.).
  • A Comprehensive review on 1, 2,4 Triazole. (2021). International Journal of Pharmaceutical Research and Applications. Retrieved January 17, 2026, from [Link]

Sources

The Triazole Moiety in Propanone Derivatives: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

The integration of the triazole ring, a five-membered aromatic heterocycle containing three nitrogen atoms, with a propanone backbone has yielded a class of compounds with profound biological significance.[1][2] This scaffold is a cornerstone in medicinal chemistry, leveraging the metabolic stability and unique bonding capabilities of the triazole moiety to create potent and selective therapeutic agents.[3][4] This technical guide provides an in-depth analysis of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of triazole-propanone derivatives. We will explore their primary roles as antifungal and anticancer agents, supported by detailed experimental protocols and mechanistic pathways, to offer a comprehensive resource for professionals in drug discovery and development.

The Triazole Ring: A Privileged Pharmacophore

The triazole nucleus exists in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole, both of which are prominent in medicinal chemistry.[1][5] The 1,2,4-triazole isomer is particularly prevalent in clinically approved drugs.[4] Its utility stems from several key physicochemical properties:

  • Metabolic Stability: The triazole ring is resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[6]

  • Hydrogen Bonding Capability: The nitrogen atoms in the triazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like enzyme active sites.[7][8]

  • Dipole Moment: The significant dipole moment of the triazole ring enhances solubility and contributes to binding affinity.[4]

  • Bioisosterism: The triazole moiety can act as a bioisostere for amide or ester groups, offering similar spatial and electronic properties with improved stability.[3]

These features make the triazole ring an ideal building block for creating compounds that can effectively navigate biological systems and interact with specific targets.[5]

Synthesis of Triazole-Propanone Derivatives

The synthesis of triazole-propanone derivatives is a multi-step process that typically involves the initial formation of a substituted propanone backbone followed by the introduction of the triazole moiety. A common and effective strategy involves the reaction of a phenacyl chloride intermediate with 1,2,4-triazole, followed by alkylation to yield the final propanone derivative.[9]

General Synthetic Workflow

The workflow begins with a Friedel-Crafts acylation to produce a chloroacetylated aromatic compound (phenacyl chloride derivative). This intermediate is then reacted with 1,2,4-triazole. The resulting triazolyl-ketone is subsequently alkylated using a suitable benzyl halide in the presence of a base to yield the target 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one derivatives.[9]

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Triazole Introduction cluster_2 Step 3: Alkylation A Substituted Benzene C Phenacyl Chloride Derivative (Intermediate 1) A->C B Chloroacetyl Chloride B->C AlCl3 E Triazolyl-Ketone (Intermediate 2) C->E D 1,2,4-Triazole D->E NaHCO3 G Target Triazole-Propanone Derivative E->G F Substituted Benzyl Halide F->G NaH, DMF

Caption: General synthetic workflow for 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones.[9]

Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one (Intermediate)

This protocol describes the synthesis of a key intermediate in the pathway.[9]

  • Step 1: Preparation of 2-chloro-1-(4-chlorophenyl)ethan-1-one.

    • To a solution of chlorobenzene (1 eq.) in a suitable solvent, add chloroacetyl chloride (1.1 eq.).

    • Cool the mixture in an ice bath and add aluminum trichloride (AlCl₃) (1.2 eq.) portion-wise, maintaining the temperature below 5°C.

    • Stir the reaction mixture at room temperature for 4-6 hours until completion (monitored by TLC).

    • Pour the reaction mixture into ice-cold water and extract with an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the phenacyl chloride derivative.

  • Step 2: Reaction with 1,2,4-Triazole.

    • Dissolve the synthesized 2-chloro-1-(4-chlorophenyl)ethan-1-one (1 eq.) in dimethylformamide (DMF).

    • Add 1,2,4-triazole (1.2 eq.) and sodium bicarbonate (NaHCO₃) (1.5 eq.) to the solution.

    • Heat the mixture to 60-70°C and stir for 8-12 hours.

    • After cooling, pour the mixture into water to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one intermediate.

Biological Significance I: Antifungal Activity

The most prominent biological activity of triazole derivatives is their potent antifungal effect.[5] Drugs like fluconazole are structurally related to triazole-propanol scaffolds and highlight the effectiveness of this chemical class.[10]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole antifungals primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[10]

The mechanism proceeds as follows:

  • The N4 nitrogen of the triazole ring coordinates with the heme iron atom in the active site of the CYP51 enzyme.[3]

  • This binding blocks the demethylation of lanosterol, the precursor to ergosterol.

  • The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols disrupt the integrity and fluidity of the fungal cell membrane.[3]

  • This disruption leads to increased membrane permeability, impaired enzyme function, and ultimately, inhibition of fungal growth and replication (fungistatic effect).[3][10]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Mechanism AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Triazole Triazole-Propanone Derivative CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Triazole->CYP51 Inhibits

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by triazole derivatives.

Antifungal Activity Data

The efficacy of antifungal compounds is typically measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: In Vitro Antifungal Activity of Representative Fluconazole Analogues

Compound IDModificationC. albicans (MIC, µg/mL)C. krusei (MIC, µg/mL)C. parapsilosis (MIC, µg/mL)Reference
Fluconazole Reference Drug16164[11]
8b Urea functionality, 4-Cl substitution0.50.51[11]
8c Urea functionality, 2,4-diCl substitution0.50.52[11]
8e Urea functionality, 4-F substitution0.50.51[11]

Note: Data is for fluconazole analogues with structural similarities to triazole-propanone derivatives, demonstrating the potency of the core scaffold.

Biological Significance II: Anticancer Activity

Beyond their antifungal properties, triazole-propanone derivatives have emerged as a promising class of anticancer agents.[9][12] Their mechanisms of action are diverse, often targeting pathways crucial for cancer cell proliferation and survival.[4][7]

Mechanisms of Anticancer Action
  • Aromatase Inhibition: Aromatase, a cytochrome P450 enzyme, is responsible for the final step of estrogen biosynthesis. In hormone-dependent breast cancers, inhibiting this enzyme is a key therapeutic strategy. Triazole derivatives like Letrozole and Anastrozole are potent aromatase inhibitors.[9] The triazole-propanone scaffold is designed to mimic these structures, with the triazole nitrogen binding to the heme group of the enzyme to block its activity.[3][9]

  • Tubulin Polymerization Inhibition: Microtubules are essential for cell division, and agents that disrupt their dynamics can induce cell cycle arrest and apoptosis. Certain triazole derivatives have been shown to bind to the colchicine site on tubulin, preventing its polymerization into microtubules.[13]

  • Kinase Inhibition: Many signaling pathways that control cell growth, angiogenesis, and metastasis are regulated by kinases. Triazole derivatives have been developed as inhibitors of various kinases, such as VEGFR-2, thereby blocking downstream signaling and inhibiting tumor growth.[3]

  • Induction of Apoptosis: By targeting various cellular pathways, triazole-propanone compounds can trigger programmed cell death (apoptosis). This can be a downstream effect of cell cycle arrest or direct activation of apoptotic pathways.[6][7]

G Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens ER Estrogen Receptor (ER) Estrogens->ER Proliferation Cancer Cell Proliferation ER->Proliferation Triazole Triazole-Propanone Derivative Triazole->Aromatase Inhibits

Caption: Mechanism of aromatase inhibition in hormone-dependent breast cancer.[9]

Anticancer Activity Data

The cytotoxic effects of these compounds are evaluated using metrics like the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cytotoxic Activity (IC₅₀, µM) of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one Derivatives

Compound IDR¹ (Substitution)R² (Substitution)HeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
7a H4-Cl18.06 ± 1.2522.31 ± 1.19> 50
7d 4-F4-Cl8.35 ± 0.9815.11 ± 1.0219.33 ± 1.15
7e 4-F2,4-diCl11.21 ± 1.1213.82 ± 1.0921.09 ± 1.11
10a 4-Cl4-Cl9.15 ± 0.9917.23 ± 1.1423.14 ± 1.18
10d 4-Cl4-F10.12 ± 1.0114.28 ± 1.0517.45 ± 1.13

Source: Data synthesized from BMC Chemistry, 2022.[9]

Structure-Activity Relationship (SAR) Insights

Analysis of the biological data reveals key structural features that govern the activity of triazole-propanone derivatives.[9]

  • Halogen Substitution: The presence of electron-withdrawing groups, particularly halogens (F, Cl), on the phenyl rings generally enhances both antifungal and anticancer activity. For instance, compounds with 4-fluoro and 4-chloro substitutions (e.g., 7d) show significantly higher cytotoxicity than their unsubstituted counterparts.[9][11] Dichloro-substituted compounds also exhibit potent activity.[9]

  • Positional Isomerism: The position of the substituents is crucial. Para-substitution on the phenyl rings is often favored for optimal activity.

  • Propanone Backbone: The ketone group in the propanone structure is a key pharmacophoric feature, likely involved in hydrogen bonding with target receptors. Modifications to this backbone can significantly alter the compound's binding mode and efficacy.

Standardized Protocol: In Vitro Antifungal Susceptibility Testing

To ensure reproducibility and comparability of data, standardized methods are critical. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the MIC of antifungal agents.[14][15]

Broth Microdilution Method (Adapted from CLSI M27-A3)
  • Preparation of Drug Dilutions:

    • Prepare a stock solution of the test compound in 100% Dimethyl Sulfoxide (DMSO).[16]

    • Perform a serial two-fold dilution of the compound in RPMI 1640 medium in a 96-well microtiter plate to achieve final concentrations ranging from, for example, 0.125 to 64 µg/mL. The final volume in each well should be 100 µL.

    • Include a drug-free well for growth control and a medium-only well for sterility control.[17]

  • Inoculum Preparation:

    • Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar for 24-48 hours at 35°C.[16]

    • Prepare a fungal suspension in sterile saline (0.85%). Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.[16]

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.[14]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.

    • Incubate the plates at 35°C for 24-48 hours.[15][17]

  • Endpoint Determination:

    • Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest drug concentration that causes a significant reduction in fungal growth (typically ≥50% inhibition) compared to the drug-free growth control well.[16]

Conclusion and Future Perspectives

The hybridization of the triazole moiety with a propanone core has proven to be a highly successful strategy in medicinal chemistry. These derivatives exhibit potent, well-defined mechanisms of action against critical targets in fungal pathogens and cancer cells. The synthetic accessibility and the potential for diverse substitutions on the aromatic rings provide a fertile ground for further optimization.

Future research should focus on:

  • Expanding the Scaffold: Exploring novel substitutions to enhance selectivity and overcome resistance mechanisms, particularly in antifungal drug development.[11]

  • Mechanism Elucidation: Deeper investigation into the specific kinases and cellular pathways targeted by anticancer derivatives to identify novel therapeutic targets.

  • Pharmacokinetic Profiling: Conducting comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies to translate potent in vitro activity into in vivo efficacy.

The triazole-propanone scaffold remains a privileged and highly versatile platform for the development of next-generation therapeutic agents.

References

  • de Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. Available at: [Link]

  • Kaur, R., et al. (2021). Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. Current Drug Discovery Technologies. Available at: [Link]

  • Wang, Y., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology, 11, 709801. Available at: [Link]

  • Pfaller, M. A., et al. (1995). Initial use of a broth microdilution method suitable for in vitro testing of fungal isolates in a clinical microbiology laboratory. Journal of Clinical Microbiology, 33(1), 11-16. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 1-(1,2,4-Triazol-1-yl)-2-phenyl-3-p-fluorophenyl-propan-2-ol. Available at: [Link]

  • Jessup, C. J., et al. (2000). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology, 38(8), 3066-3069. Available at: [Link]

  • JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7205. Available at: [Link]

  • Desai, S., et al. (2013). Synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives. Indian Journal of Chemistry, 52B, 1176-1181. Available at: [Link]

  • Sharma, D., et al. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. International Journal of Chemical Studies, 11(3), 1-10. Available at: [Link]

  • El-Sayed, R. (2021). Synthesis, Antibacterial and Surface Activity of 1,2,4-Triazole Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Onkol, T., et al. (2008). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 277-284. Available at: [Link]

  • Küçükgüzel, Ş. G., et al. (2007). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules, 12(7), 1406-1422. Available at: [Link]

  • Reddy, T. S., et al. (2018). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology. Available at: [Link]

  • Jat, L. R., & Sharma, V. (2023). Synthesis And Anti-Microbial Activity Of 1,2,4-Triazole Derivatives. Journal of Advanced Zoology, 44(S5). Available at: [Link]

  • Gucwa, K., et al. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules, 29(12), 2841. Available at: [Link]

  • Wouters, J., et al. (2010). Design and synthesis of 1,3,5-trisubstituted 1,2,4-triazoles as CYP enzyme inhibitors. Bioorganic & Medicinal Chemistry, 18(15), 5442-5459. Available at: [Link]

  • Gucwa, K., et al. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. ResearchGate. Available at: [Link]

  • El-Faham, A., et al. (2021). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Medicinal Chemistry. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. Molecules, 26(21), 6653. Available at: [Link]

  • Al-Bayati, R. I. H., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 481-492. Available at: [Link]

  • Ouyang, G., et al. (2012). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(4), 1743-1748. Available at: [Link]

  • Borate, H. B., et al. (2011). Novel hybrids of fluconazole and furanones: design, synthesis and antifungal activity. Bioorganic & Medicinal Chemistry Letters, 21(16), 4873-4878. Available at: [Link]

  • Yilmaz, M., & Yilmaz, F. (2022). Anticancer Properties of 1,2,4-Triazoles. International Journal of Scientific Research and Engineering Development, 5(4). Available at: [Link]

  • Acar, Ç., et al. (2026). 3-Substituted Triazolone-Benzoate Hybrids: Synthesis, Enzyme Inhibition, Anticancer Activity and ADMET Evaluation by Molecular Docking and Dynamics Studies. Drug Development Research, 87(1). Available at: [Link]

  • de Oliveira, G. L. S., et al. (2024). Antifungal activity of β-lapachone against a fluconazole-resistant Candida auris strain. Revista do Instituto de Medicina Tropical de São Paulo, 66, e34. Available at: [Link]

  • Fesharaki, P. J., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 93. Available at: [Link]

  • Richardson, K., & Cooper, K. (1994). Process for the preparation of derivatives of 1-(1,2,4-triazol-1-yl)-propan-2-ol. Google Patents.
  • Richardson, K., & Cooper, K. (1996). METHOD FOR PRODUCING 1-(1,2,4-TRIAZOLE-1-YL). Google Patents.
  • Ji, H., et al. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology, 19(1), 41-47. Available at: [Link]

  • Acar, Ç., et al. (2023). A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. Journal of Biomolecular Structure & Dynamics, 41(15), 7311-7330. Available at: [Link]

  • Kumar, A., et al. (2018). Synthesis, antiamoebic activity and docking studies of metronidazole-triazole-styryl hybrids. European Journal of Medicinal Chemistry, 151, 147-155. Available at: [Link]

Sources

Harnessing the Reactivity of the Ketone Moiety in 1-(1H-1,2,4-triazol-1-yl)propan-2-one for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction: The Strategic Importance of a Versatile Ketone

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, serving as a critical pharmacophore in a multitude of clinically significant drugs.[1][2] Its remarkable biological activity stems from its unique electronic properties, metabolic stability, and ability to engage in crucial hydrogen bonding interactions with biological receptors.[1][2] Within this privileged class of compounds, 1-(1H-1,2,4-triazol-1-yl)propan-2-one stands out as a pivotal building block. Its strategic value lies not only in the inherent bioactivity of the triazole moiety but also in the synthetic versatility of its ketone group.

The carbonyl carbon of the ketone is rendered significantly electrophilic by the electron-withdrawing nature of the adjacent triazole ring. This activation makes it a prime target for a wide array of chemical transformations. This guide provides an in-depth exploration of the ketone's reactivity, presenting field-proven protocols and the underlying chemical principles for researchers, scientists, and drug development professionals. By understanding and exploiting these reaction pathways, chemists can unlock access to a diverse library of complex molecules, particularly as intermediates for potent antifungal agents and other therapeutics.[3][4]

Core Reactivity Profile: An Overview

The reactivity of the ketone in this compound is primarily governed by two features: the electrophilic carbonyl carbon and the acidic α-protons on the methyl group. This dual reactivity allows for both nucleophilic additions at the carbonyl and substitution reactions at the α-carbon.

Reactivity_Overview cluster_main This compound cluster_products Reaction Products Ketone Triazole-CH2-C(=O)-CH3 Alcohol Secondary Alcohol Ketone->Alcohol Reduction (e.g., NaBH4) Hydrazone Hydrazone / Schiff Base Ketone->Hydrazone Nucleophilic Addition (e.g., Hydrazine) Tertiary_Alcohol Tertiary Alcohol Ketone->Tertiary_Alcohol Nucleophilic Addition (e.g., Grignard) Chalcone α,β-Unsaturated Ketone (Chalcone-type) Ketone->Chalcone Condensation (e.g., Aldol)

Caption: Key reaction pathways of the ketone in this compound.

Reduction of the Carbonyl Group: Synthesis of a Key Precursor

One of the most fundamental and critical transformations of this ketone is its reduction to the corresponding secondary alcohol, 1-(1H-1,2,4-triazol-1-yl)propan-2-ol. This product is a direct precursor and structural analogue to numerous triazole-based antifungal drugs, making this a high-value synthetic step.[5][6]

Principle of the Reaction

The reduction is typically achieved via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent selectivity for aldehydes and ketones, its operational simplicity, and its mild reaction conditions, which are compatible with the triazole ring.

Reduction_Mechanism Start Ketone + NaBH4 Step1 Hydride Attack on Carbonyl Carbon Start->Step1 Step 1 Intermediate Alkoxide Intermediate Step1->Intermediate Step2 Protonation from Solvent (e.g., MeOH, H2O) Intermediate->Step2 Step 2 Product Secondary Alcohol Step2->Product

Caption: Mechanism of ketone reduction using sodium borohydride.

Field-Proven Experimental Protocol: NaBH₄ Reduction

This protocol is adapted from established procedures for the reduction of similar triazolyl ethanones.[7]

Objective: To synthesize 1-(1H-1,2,4-triazol-1-yl)propan-2-ol.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve this compound (e.g., 10.0 g, 1 equivalent) in methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer. Stir until fully dissolved at room temperature.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath. This is a critical step to control the exothermicity of the reaction and prevent side reactions.

  • Reagent Addition: Add sodium borohydride (e.g., 1.1 eq) portion-wise over 15-20 minutes. The slow addition maintains temperature control and prevents vigorous hydrogen evolution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 30-60 minutes after the addition is complete.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

  • Quenching & Solvent Removal: Carefully quench the reaction by adding cold water. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL). The organic layer will contain the desired alcohol.

  • Washing & Drying: Wash the combined organic extracts with water and then brine. Dry the organic phase over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and evaporate the solvent in vacuo to yield the crude product. The resulting 1-(1H-1,2,4-triazol-1-yl)propan-2-ol can be further purified by crystallization or column chromatography if necessary.

ParameterValue/ConditionRationale
Solvent MethanolExcellent solvent for both substrate and NaBH₄; acts as a proton source during workup.
Temperature 0-5 °C (initial)Controls reaction rate and minimizes potential side reactions.
Stoichiometry NaBH₄ (1.1 eq)A slight excess ensures complete conversion of the ketone.
Workup Aqueous wash/DCM extractionEffectively separates the product from inorganic salts and water.

Condensation Reactions via Enolate Formation

The protons on the methyl group adjacent to the ketone are acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then react with electrophiles, most commonly aldehydes or ketones, in an aldol-type condensation to form new carbon-carbon bonds.[8] This pathway is instrumental for extending the carbon skeleton and synthesizing chalcone-like α,β-unsaturated ketones, which are themselves valuable pharmacophores.[9]

Principle of the Reaction

The reaction proceeds via a base-catalyzed mechanism. The base abstracts an α-proton to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde (e.g., benzaldehyde). The resulting aldol addition product readily dehydrates under the reaction conditions to yield the more stable, conjugated α,β-unsaturated ketone.

Aldol_Condensation Start Ketone + Base (OH⁻) Step1 α-Proton Abstraction Start->Step1 Enolate Enolate Intermediate Step1->Enolate Step2 Nucleophilic Attack on Aldehyde Enolate->Step2 Aldol_Adduct Aldol Addition Product Step2->Aldol_Adduct Step3 Dehydration (Elimination of H₂O) Aldol_Adduct->Step3 Product α,β-Unsaturated Ketone Step3->Product

Caption: Mechanism for the base-catalyzed aldol condensation.

Experimental Protocol: Synthesis of a Chalcone Derivative

This protocol describes a Claisen-Schmidt condensation with benzaldehyde.

Objective: To synthesize (E)-1-(1H-1,2,4-triazol-1-yl)-4-phenylbut-3-en-2-one.

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

Procedure:

  • Reagent Solution: In a flask, dissolve this compound (1 eq) and benzaldehyde (1 eq) in ethanol.

  • Base Addition: Prepare a solution of NaOH or KOH in water and add it dropwise to the ethanolic solution at room temperature. The use of a strong base is essential for efficient deprotonation and enolate formation.

  • Reaction: Stir the mixture at room temperature. The reaction is often accompanied by a color change and the formation of a precipitate as the product is typically a solid. The reaction time can vary from a few hours to overnight.

  • Isolation: Once the reaction is complete (monitored by TLC), pour the reaction mixture into a beaker of cold water/crushed ice.

  • Filtration & Washing: Collect the precipitated solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual base, followed by a wash with cold ethanol to remove unreacted starting materials.

  • Drying: Dry the product in a vacuum oven to yield the purified chalcone derivative.

ParameterValue/ConditionRationale
Catalyst NaOH / KOHStrong base required to generate the enolate from the α-methyl protons.
Solvent EthanolGood solvent for both reactants and facilitates product precipitation upon formation.
Temperature Room TemperatureSufficient for enolate formation and condensation without promoting side reactions.
Workup Precipitation in waterSimple and effective method for isolating the solid, water-insoluble product.

Synthesis and Derivatization of the Starting Material

The starting material, this compound, is typically synthesized via a straightforward nucleophilic substitution reaction.

Synthesis Protocol: this compound

Principle: The sodium salt of 1H-1,2,4-triazole, a potent nucleophile, displaces the chloride from chloroacetone.

Materials:

  • 1H-1,2,4-triazole

  • Sodium methoxide (NaOMe) or Sodium hydride (NaH)

  • Chloroacetone

  • Anhydrous Dimethylformamide (DMF) or Acetone

Procedure:

  • Triazole Salt Formation: In a dry flask under an inert atmosphere, suspend 1H-1,2,4-triazole (1 eq) in anhydrous DMF. Add NaH (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir until hydrogen evolution ceases, indicating the formation of sodium triazolide.

  • Nucleophilic Substitution: Add chloroacetone (1 eq) dropwise to the suspension at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates completion.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography or crystallization to obtain pure this compound.

Conclusion

The ketone group in this compound is a highly valuable and reactive functional handle. Its strategic position, activated by the adjacent triazole ring, allows for reliable and high-yielding transformations including reduction to key alcohol precursors and carbon-carbon bond formation through condensation reactions. The protocols and principles outlined in this guide provide a robust framework for researchers to leverage this versatile building block in the synthesis of novel and medicinally relevant compounds. Mastery of these reactions is essential for advancing the development of next-generation triazole-based therapeutics.

References

  • Process for obtaining 1,3-bis(1H-1,2,4-triazol-1-yl)
  • Selective Generation of (1H-1,2,4-Triazol-1-yl)
  • Reductive Chlorination and Bromination of Ketones via Trityl Hydrazones - PubMed. (URL: [Link])

  • Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. (URL: _)
  • Ketones | Research Starters - EBSCO. (URL: )
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PubMed Central. (URL: [Link])

  • Process for the preparation of derivatives of 1-(1,2,4-triazol-1-yl)
  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC - PubMed Central. (URL: [Link])

  • Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities - ResearchGate. (URL: [Link])

  • Molecular Mechanisms Underlying the Bioactive Properties of a Ketogenic Diet - PMC. (URL: [Link])

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. (URL: [Link])

  • (PDF) Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances. (URL: [Link])

  • Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones - MDPI. (URL: [Link])

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry | Chemical Reviews - ACS Publications. (URL: [Link])

  • [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols] - PubMed. (URL: [Link])

  • 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS - DergiPark. (URL: [Link])

  • Regioselective Reduction of 1H-1,2,3-Triazole Diesters - MDPI. (URL: [Link])

  • First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides - ResearchGate. (URL: [Link])

  • Overview on Medicinal Impacts of 1,2,4-Triazole Derivatives | Request PDF - ResearchGate. (URL: [Link])

  • 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL | C5H9N3O - PubChem. (URL: [Link])

  • Synthesis of 1-(1,2,4-Triazol-1-yl)-2-phenyl-3-p-fluorophenyl-propan-2-ol - PrepChem.com. (URL: [Link])

  • What Are Ketones in Chemistry? | The Science Blog - ReAgent Chemicals. (URL: [Link])

  • Halogen-containing heteroaromatic carbenes of the 1,2,4-triazole series and their transformations - RSC Publishing. (URL: [Link])

  • Site Reversal in Nucleophilic Addition to 1,2,3-Triazine 1-Oxides - PMC - NIH. (URL: [Link])

  • Ketone - Wikipedia. (URL: [Link])

  • Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea - YouTube. (URL: [Link])

  • Formation of optically active 1,2,4-triazoles from the reactions of optically active N-arylmandelamidrazones with trialkyl ortho esters or aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

  • Regioselectivity of Nucleophilic Attack in the Reactions of 1,2,4Triazine 4Oxides with Certain C-Nucleophiles | Request PDF - ResearchGate. (URL: [Link])

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - NIH. (URL: [Link])

  • 2-(1H-1,2,4-triazol-1-yl)ethanol - PMC - NIH. (URL: [Link])

Sources

Tautomerism in 1,2,4-Triazole Containing Compounds: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents due to its unique physicochemical properties and ability to engage in various biological interactions.[1] A fundamental, yet often overlooked, aspect of its chemistry is the phenomenon of tautomerism, the dynamic equilibrium between structural isomers. This guide provides a comprehensive exploration of tautomerism in 1,2,4-triazole-containing compounds, delving into the structural nuances of its different forms, the factors governing their equilibrium, and the critical implications for drug design and development. We will present detailed experimental and computational protocols for the characterization of these tautomers, supported by field-proven insights and illustrative case studies, to equip researchers with the knowledge to harness this subtle but powerful aspect of molecular behavior.

The Fundamentals of Tautomerism in the 1,2,4-Triazole Ring

Prototropic tautomerism, the migration of a proton, is the most prevalent form of tautomerism in 1,2,4-triazoles.[2][3] This leads to the existence of three primary annular tautomers: the 1H, 2H, and 4H forms. The position of the mobile proton profoundly influences the electronic distribution, hydrogen bonding capabilities, and overall topography of the molecule, which in turn dictates its interactions with biological targets.[4]

The unsubstituted 1,2,4-triazole predominantly exists as the 1H-tautomer, which is generally more stable than the 4H-tautomer.[1][4] However, the introduction of substituents can significantly alter this equilibrium.

Caption: Prototropic tautomerism in the 1,2,4-triazole ring.

Factors Influencing Tautomeric Equilibrium

The delicate balance between the 1H, 2H, and 4H tautomers is influenced by a confluence of factors:

  • Electronic Effects of Substituents: Electron-donating and electron-withdrawing groups on the triazole ring can stabilize or destabilize different tautomers by altering the electron density at the nitrogen atoms.

  • Solvent Polarity: The polarity of the solvent plays a crucial role. More polar solvents may favor the more polar tautomer.[5]

  • Temperature: Temperature can affect the position of the equilibrium, with the population of higher energy tautomers increasing at elevated temperatures.

  • Intramolecular Hydrogen Bonding: Substituents capable of forming intramolecular hydrogen bonds can significantly favor a specific tautomer.

Experimental Characterization of Tautomers

A multi-pronged approach combining various analytical techniques is essential for the unambiguous characterization of tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomeric equilibria in solution.[4][6] The chemical shifts of protons (¹H), carbons (¹³C), and nitrogens (¹⁵N) are highly sensitive to the electronic environment, which differs between tautomers.

Step-by-Step Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the 1,2,4-triazole compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical Parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.[4]

    • Interpretation: Observe the chemical shifts and integration of the triazole ring protons and any N-H protons. If the rate of interconversion between tautomers is slow on the NMR timescale, separate sets of signals may be observed. The integration of these signals can provide a quantitative measure of the tautomer population ratios.[4]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical Parameters: Spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).[4]

    • Interpretation: The chemical shifts of the triazole ring carbons are indicative of the predominant tautomeric form.

  • 2D NMR Experiments (for complex cases):

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals, aiding in the assignment of carbons attached to protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which can be crucial for identifying the position of the mobile proton by observing long-range couplings to the N-H proton.

  • Data Analysis: Compare the observed chemical shifts with those predicted by DFT calculations for each tautomer to aid in signal assignment and confirm the predominant form.[4]

Caption: Integrated workflow for NMR analysis of tautomerism.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying functional groups and can help differentiate tautomers, especially in the solid state.

Step-by-Step Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

  • Sample Preparation: Place a small amount of the solid 1,2,4-triazole compound directly onto the ATR crystal.[4]

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.[4]

  • Data Acquisition: Collect a background spectrum of the clean ATR crystal, followed by the sample spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[4]

  • Data Analysis:

    • N-H Stretching Region (3500-3100 cm⁻¹): The position and number of bands provide information about the hydrogen bonding environment and the specific N-H bonds present.[4] A characteristic N-H stretching vibration for 1,2,4-triazole is observed around 3126 cm⁻¹.[7]

    • Fingerprint Region (<1600 cm⁻¹): Characteristic ring stretching and deformation modes will differ between tautomers.[4] C=C aromatic stretching vibrations are typically observed around 1529 and 1483 cm⁻¹, while -N=N stretching can be seen around 1543 cm⁻¹.[7]

Single-Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous determination of the tautomeric form present in the solid state by precisely locating the positions of all atoms, including the mobile proton.

Step-by-Step Protocol for X-ray Crystallography:

  • Crystal Growth: Grow high-quality single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[8]

  • Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer.[9]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. The structure is then solved and refined to obtain the final three-dimensional structure.[8]

  • Analysis: The refined structure will clearly show the location of the proton on one of the nitrogen atoms, thus identifying the tautomer present in the crystal lattice.[9]

Computational Chemistry: A Predictive Tool

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for interpreting experimental data.[2][10]

Recommended DFT Workflow for Tautomer Analysis:

  • Structure Input: Generate the 3D coordinates for each possible tautomer (1H, 2H, and 4H).

  • Geometry Optimization: Perform a full geometry optimization for each tautomer to find its minimum energy structure.

    • Recommended Method: A functional like B3LYP or M06-2X with a basis set such as 6-311++G(d,p) is a good starting point for achieving a balance between accuracy and computational cost.[2][3] For improved accuracy, composite methods like r2SCAN-3c can be considered.[11]

  • Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory. This confirms that the optimized structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).

  • Solvation Effects: To model the system in solution, use a continuum solvation model like the Polarizable Continuum Model (PCM) during the optimization and frequency calculations.[10]

  • Energy Comparison: Compare the ZPVE-corrected total energies (or Gibbs free energies) of the tautomers. The tautomer with the lowest energy is predicted to be the most stable.

DFT_Workflow Start Define Tautomeric Structures Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq Solv Incorporate Solvation Model (PCM) Freq->Solv Energy Compare Corrected Energies (ZPVE/Gibbs) Solv->Energy Result Predict Most Stable Tautomer Energy->Result

Caption: A typical DFT workflow for predicting tautomer stability.

Tautomerism in Drug Design and Development: Case Studies

The tautomeric form of a drug molecule can have profound effects on its pharmacokinetic and pharmacodynamic properties.[12]

Ribavirin: A Tale of Multiple Mechanisms

Ribavirin, a broad-spectrum antiviral agent, is a classic example of a 1,2,4-triazole-containing drug.[13][14] Its antiviral activity is attributed to several mechanisms, including the inhibition of inosine monophosphate dehydrogenase (IMPDH) by its 5'-monophosphate metabolite and the induction of lethal mutations in the viral genome.[15][16] The ability of the triazole ring to exist in different tautomeric forms is thought to be crucial for its diverse biological activities, as each tautomer will present a different set of hydrogen bond donors and acceptors to its biological targets.[15]

Voriconazole: Stereochemistry and Antifungal Activity

Voriconazole is a triazole antifungal agent with two stereocenters, resulting in four possible stereoisomers.[17][18][19] The desired (2R,3S)-enantiomer is the active pharmaceutical ingredient.[17] While the primary focus for voriconazole is on its stereoisomerism, the tautomerism of its 1,2,4-triazole ring also plays a role in its interaction with the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.

Letrozole: A Potent Aromatase Inhibitor

Letrozole is a non-steroidal aromatase inhibitor used in the treatment of breast cancer.[20][21][22] It contains a 1,2,4-triazole ring that is crucial for its binding to the heme iron of the aromatase enzyme, thereby inhibiting its activity.[20] The specific tautomeric form of the triazole ring in the active site is critical for this interaction and, consequently, for the drug's potent inhibitory effect.

Table 1: Physicochemical Properties of 1,2,4-Triazole Tautomers

Property1H-1,2,4-triazole4H-1,2,4-triazoleReference
Melting Point (°C)120-121-[23]
Boiling Point (°C)260-[23]
pKa (for protonation)2.45-[24]
pKa (for deprotonation)10.26-[24]
Dipole Moment (Debye)3.27 (in dioxane)-[23]

Conclusion

Tautomerism in 1,2,4-triazole-containing compounds is a critical consideration for researchers in medicinal chemistry and drug development. A thorough understanding and characterization of the predominant tautomeric forms are essential for elucidating structure-activity relationships, optimizing pharmacokinetic properties, and ensuring the development of safe and effective therapeutics. The integrated application of advanced spectroscopic techniques and robust computational methods, as outlined in this guide, provides a powerful framework for navigating the complexities of tautomerism and unlocking the full potential of this versatile heterocyclic scaffold.

References

  • Voriconazole: Advancing Isomer Separation Through Innovative CPC Chromatography. (2025). RotaChrom. [Link]

  • 1,2,4-Triazole. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Karpińska, G., & Dobrowolski, J. C. (2015). On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry, 1052, 58–67. [Link]

  • Pylypenko, O. O., Okovytyy, S. I., Sviatenko, L. K., Voronkov, E. O., Shabelnyk, K. P., & Kovalenko, S. I. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 33(6), 1895–1908. [Link]

  • Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022). ResearchGate. [Link]

  • Triazole isomers and tautomer forms of 1,2,4‐triazole. (2021). ResearchGate. [Link]

  • ¹H NMR Spectrum of compound 4b showing formation of two tautomers A and B. (2023). ResearchGate. [Link]

  • Crotty, S., Maag, D., Arnold, J. J., Zhong, W., Lau, J. Y., Hong, Z., Andino, R., & Cameron, C. E. (2000). The broad-spectrum antiviral ribonucleoside ribavirin is an RNA virus mutagen. Nature Medicine, 6(12), 1375–1379. [Link]

  • Ghabrial, H., & Smith, G. P. (1995). Separation of the voriconazole stereoisomers by capillary electrophoresis and liquid chromatography. Journal of Chromatography A, 693(2), 411–417. [Link]

  • Dhaked, D. K., & Nicklaus, M. C. (2024). What impact does tautomerism have on drug properties and development?. ChemRxiv. [Link]

  • Temperini, C., Cecchi, A., Scozzafava, A., & Supuran, C. T. (2009). Keto-enol tautomerism in the development of new drugs. Frontiers in Pharmacology, 14, 1118540. [Link]

  • Examples of[4][10][17]triazole bearing drugs. (2020). ResearchGate. [Link]

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory. [Link]

  • Creagh, L. T. (1967). Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles. UNT Digital Library. [Link]

  • Kumar, S., & Sharma, P. C. (2020). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 199, 112389. [Link]

  • Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. (2021). PMC. [Link]

  • Nuclear Magnetic Resonance Studyes of Triazoles I - Tautomerism of 1,2,4-Triazole - J Org Chem 33 (7), 2956-2957 (1968). (2024). Scribd. [Link]

  • Reddy, M. S., & Kumar, M. S. (2013). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Synthetic Communications, 43(13), 1836–1844. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

  • A kind of preparation method of voriconazole and its intermediate. (2016).
  • Bharatam, P. V., Chourasiya, S. S., & Kumar, D. (2023). Importance of tautomerism in drugs. Drug Discovery Today, 28(4), 103494. [Link]

  • Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

  • Importance of tautomerism in drugs. (2023). ResearchGate. [Link]

  • Shneine, J. K., & Alaraji, Y. H. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1253-1263. [Link]

  • Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(42), e202205735. [Link]

  • Al-Wahaibi, L. H., Al-Ghamdi, M. A., El-Emam, A. A., & Ghabbour, H. A. (2018). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 23(10), 2639. [Link]

  • Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(42), e202205735. [Link]

  • Graci, J. D., & Cameron, C. E. (2002). Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance. Current Opinion in Virology, 8, 10–15. [Link]

  • Theis, D., Tillmann, U., Thelen, K., & Selzer, P. M. (2020). Towards the Elucidation of the Pharmacokinetics of Voriconazole: A Quantitative Characterization of Its Metabolism. Pharmaceutics, 12(10), 963. [Link]

  • Best-Practice DFT Protocols. (2023). Comp-Photo-Chem. [Link]

  • Synthesis and Crystallization of N-rich Triazole Compounds. (2023). Preprints.org. [Link]

  • Al-Wahaibi, L. H., Al-Ghamdi, M. A., El-Emam, A. A., & Ghabbour, H. A. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 28(5), 2275. [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). ResearchGate. [Link]

  • Dixit, N. M., & Perelson, A. S. (2006). The metabolism, pharmacokinetics and mechanisms of antiviral activity of ribavirin against hepatitis C virus. Cellular and Molecular Life Sciences, 63(7-8), 832–842. [Link]

  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023, October 20). YouTube. [Link]

  • FT-IR spectra of control and treated 1,2,4-triazole. (2015). ResearchGate. [Link]

  • Graci, J. D., & Cameron, C. E. (2002). The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase. Journal of Virology, 76(20), 10148–10156. [Link]

  • Bhatnagar, A. S. (2007). The discovery and mechanism of action of letrozole. Breast Cancer Research and Treatment, 105 Suppl 1, 7–17. [Link]

  • Letrozole. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Dowsett, M. (2003). The pharmacology of letrozole. Breast, 12 Suppl 2, S11-8. [Link]

  • Wang, Y., Zhang, Y., & Hang, T. (2025). Identification of related substances in letrozole using LC-Q-TOF/MS. Journal of Pharmaceutical and Biomedical Analysis, 253, 117006. [Link]

  • Andrade, R. J., Lucena, M. I., & Moreno, I. (2000). Ribavirin Inhibits Protein Synthesis and Cell Proliferation Induced by Mitogenic Factors in Primary Human and Rat Hepatocytes. Hepatology, 32(4 Pt 1), 786–791. [Link]

  • Maciążek-Jurczyk, M., Morak-Młodawska, B., & Jeleń, M. (2018). Fluorometric Investigation on the Binding of Letrozole and Resveratrol with Serum Albumin. Molecules, 23(10), 2465. [Link]

Sources

stability and storage conditions for 1-(1H-1,2,4-triazol-1-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 1-(1H-1,2,4-triazol-1-yl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stability and recommended storage conditions for this compound, a key heterocyclic intermediate in synthetic chemistry. Triazole derivatives are integral to the development of numerous therapeutic agents and advanced materials, making a thorough understanding of their stability paramount for ensuring the integrity, reproducibility, and success of research and development endeavors.[1][2] This document outlines the intrinsic chemical stability derived from the compound's structure, predicts potential degradation pathways, and establishes a framework for empirical verification through forced degradation studies. We present detailed, field-proven protocols for stability testing and provide actionable recommendations for optimal long-term storage, ensuring the compound's quality and reliability for scientific applications.

Introduction: The Significance of Stability

This compound belongs to the 1,2,4-triazole class of nitrogen-containing heterocycles.[3][4] This family of compounds is of immense significance across diverse scientific disciplines, serving as foundational scaffolds in medicinal chemistry for antifungal and anticancer agents, as well as in materials science and agrochemicals.[1][2][5] The utility of any chemical intermediate is fundamentally linked to its stability. Degradation not only reduces the purity and potency of the starting material but can also introduce impurities that may interfere with subsequent reactions or biological assays, leading to unreliable and irreproducible results.

Therefore, establishing a robust stability profile and defining optimal storage conditions are not merely procedural formalities; they are critical components of quality control that safeguard research integrity. This guide serves as a senior-level resource, moving beyond simple storage recommendations to explain the underlying chemical principles and provide the experimental framework necessary to validate these conditions in a laboratory setting.

Core Physicochemical & Structural Characteristics

Understanding the molecule's structure is the first step in predicting its stability. The compound consists of a stable 1H-1,2,4-triazole ring linked via a nitrogen atom to a propan-2-one side chain.

PropertyValueSource / Rationale
IUPAC Name This compound---
Molecular Formula C₅H₇N₃O---
Molecular Weight 125.13 g/mol ---
Appearance Likely a white to off-white solid powder.Based on the parent 1H-1,2,4-triazole which is a white solid.[3][4]
Solubility Expected to be soluble in water and polar organic solvents.The parent triazole is very soluble in water and organic solvents.[3][4]
Key Structural Features Aromatic 1,2,4-triazole ring; Aliphatic ketone functional group.---

Intrinsic Stability Profile & Predicted Degradation Pathways

The stability of this compound is a function of its two primary structural components: the triazole ring and the propanone side chain.

The Robustness of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is an aromatic heterocycle. This aromaticity confers significant thermodynamic stability, making the ring itself resistant to degradation under common stress conditions such as mild acid, base, or oxidation.[2][6] The triazole ring is known to be stable under most physiological conditions, which is a key reason for its prevalence in pharmaceuticals.[2]

The Reactivity of the Propan-2-one Side Chain

In contrast to the stable ring, the propan-2-one side chain introduces a ketone functional group, which represents the most probable site of chemical instability. The carbonyl group and the adjacent methylene bridge are susceptible to several modes of degradation.

Predicted Degradation Mechanisms

Based on first principles of organic chemistry, we can predict the following degradation pathways under stress conditions. These predictions form the logical basis for designing a comprehensive forced degradation study.

  • Hydrolytic Degradation: While the triazole ring is stable, extreme pH conditions (strong acid or base) could potentially catalyze reactions involving the ketone, although this pathway is generally less probable than oxidation or photolysis for this structure.

  • Oxidative Degradation: The ketone functional group and the adjacent methylene (CH₂) group are susceptible to oxidation. Exposure to common oxidizing agents (e.g., hydrogen peroxide, atmospheric oxygen under heat/light) could potentially lead to cleavage of the side chain or other oxidative byproducts.

  • Photolytic Degradation: Many organic molecules with aromatic rings and carbonyl groups absorb UV radiation, which can lead to photochemical degradation. This is a critical parameter to test, as exposure to ambient laboratory light over time could impact purity.

  • Thermal Degradation: As with most organic compounds, exposure to high temperatures can provide the activation energy needed to initiate decomposition, potentially through radical mechanisms or other complex pathways.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products parent This compound (Stable Core) stress1 Oxidation (e.g., H₂O₂) stress2 Photolysis (UV/Vis Light) stress3 Extreme pH (Acid/Base Hydrolysis) stress4 High Temperature (Thermolysis) prod1 Side-Chain Cleavage Products stress1->prod1 prod2 Oxidized Derivatives stress1->prod2 prod3 Photoreaction Adducts or Isomers stress2->prod3 stress3->prod1 prod4 Complex Thermal Decomposition Products stress4->prod4

Predicted degradation pathways for the target compound.

Recommended Storage and Handling Protocols

Based on the predicted stability profile, the following storage and handling conditions are recommended to preserve the integrity of this compound. These recommendations should be validated empirically using the methods described in Section 5.0.

ConditionRecommendationRationale
Temperature Store at 2-8°C (Refrigerated).Reduces the rate of potential thermal degradation and oxidative processes. For long-term storage (>1 year), -20°C is advisable.
Light Store in an amber, tightly sealed vial. Protect from direct light.Mitigates the risk of photolytic degradation, which is a common pathway for compounds containing aromatic and carbonyl moieties.[7][8]
Atmosphere For high-purity reference standards or long-term archival, store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes exposure to atmospheric oxygen, thereby preventing potential oxidative degradation of the propanone side chain.
Humidity Store in a dry environment, preferably in a desiccator.Prevents clumping of the solid and minimizes the presence of water, which could participate in hydrolytic or other degradative processes, especially if acidic or basic impurities are present.
Handling Use clean spatulas and equipment. Minimize time spent with the container open to the ambient environment.Prevents cross-contamination and reduces exposure to atmospheric moisture and oxygen.

Experimental Verification: A Framework for Stability Testing

The cornerstone of trustworthy stability assessment is empirical data. Forced degradation (or stress testing) is an essential process used to identify likely degradation products and establish the stability-indicating nature of an analytical method.[7][9][10] This process involves intentionally subjecting the compound to harsh conditions to accelerate decomposition.[8]

Core Objective

The primary goals of a forced degradation study are:

  • To identify the potential degradation products that could form during long-term storage.[7]

  • To understand the degradation pathways and the intrinsic stability of the molecule.[9]

  • To develop and validate a stability-indicating analytical method—typically an HPLC method—that can separate the parent compound from all significant degradation products.[11]

Analytical Methodology: Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) is the technique of choice for stability testing due to its high sensitivity, specificity, and quantitative accuracy.[12][13][14] A typical starting point for method development would be a reversed-phase C18 column with a gradient elution.

Example HPLC Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode Array (PDA) detector scanning from 200-400 nm. The PDA is crucial for assessing peak purity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of ~1 mg/mL.

Step-by-Step Forced Degradation Workflow

The following protocol outlines a standard set of stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The duration and temperature may need to be adjusted based on the compound's reactivity.

G cluster_stress Stress Conditions (Incubate) cluster_analysis Analysis start Prepare 1 mg/mL Stock Solution of Compound acid Acid Hydrolysis 0.1 M HCl @ 60°C start->acid Aliquot Stock base Base Hydrolysis 0.1 M NaOH @ 60°C start->base Aliquot Stock oxid Oxidation 3% H₂O₂ @ RT start->oxid Aliquot Stock therm Thermal Solution @ 60°C Solid @ 80°C start->therm Aliquot Stock photo Photolytic ICH Q1B Light Box start->photo Aliquot Stock neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by Stability-Indicating HPLC-PDA oxid->analyze therm->analyze photo->analyze neutralize->analyze identify Characterize Degradants (e.g., LC-MS) analyze->identify

Sources

An In-Depth Technical Guide to 1,3-Bis(1H-1,2,4-triazol-1-yl)-2-propanone (CAS 98414-56-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(1H-1,2,4-triazol-1-yl)-2-propanone, identified by CAS number 98414-56-3, is a crucial chemical intermediate in the synthesis of prominent triazole antifungal agents, most notably Fluconazole.[1] Its chemical structure, featuring a central propanone backbone substituted with two 1H-1,2,4-triazole rings, makes it a key building block in the construction of these medically important heterocyclic compounds. Beyond its role as a synthetic precursor, this compound is also recognized as a process-related impurity in the manufacturing of Fluconazole and Efinaconazole.[2] Consequently, a thorough understanding of its synthesis, properties, and potential biological implications is of significant interest to researchers and professionals in the fields of medicinal chemistry, drug development, and quality control. This guide provides a comprehensive overview of the synthesis and properties of this important molecule.

Synthesis of 1,3-Bis(1H-1,2,4-triazol-1-yl)-2-propanone

The primary synthetic route to 1,3-Bis(1H-1,2,4-triazol-1-yl)-2-propanone involves the reaction of a protected dihaloacetone derivative with an alkali metal salt of 1,2,4-triazole. A key patent outlines a process that utilizes a ketal of a 1,3-dihaloacetone as the starting material to control the reactivity of the central carbonyl group and prevent unwanted side reactions.[3] The subsequent hydrolysis of the ketal yields the desired product.

Experimental Protocol: A Two-Step Synthesis

The following protocol is a representative synthesis based on established methodologies.

Step 1: Synthesis of the Ketal Intermediate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a ketal of a 1,3-dihaloacetone (e.g., 2,2-dimethoxy-1,3-dichloroacetone) is dissolved in a suitable organic solvent.

  • Addition of Triazole Salt: An alkaline salt of 1H-1,2,4-triazole is added to the solution.

  • Catalysis and Reflux: A suitable catalyst is introduced, and the reaction mixture is heated to a temperature between 80°C and 200°C.[3] The reaction is monitored for completion.

  • Workup and Isolation: Upon completion, the reaction mixture is cooled, and the intermediate ketal compound is isolated as its hydrochloride salt.

Step 2: Hydrolysis to Yield 1,3-Bis(1H-1,2,4-triazol-1-yl)-2-propanone

  • Acid Hydrolysis: The isolated ketal intermediate is subjected to hydrolysis in a concentrated mineral acid medium.[3]

  • Neutralization and Extraction: The acidic solution is carefully neutralized with a base, and the product is extracted into an organic solvent.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield 1,3-Bis(1H-1,2,4-triazol-1-yl)-2-propanone.

Synthesis_Workflow start Start step1 Step 1: Ketal Synthesis (Reaction of Dihaloacetone Ketal with Triazole Salt) start->step1 Reagents step2 Step 2: Hydrolysis (Acid-catalyzed removal of the ketal group) step1->step2 Intermediate purification Purification (Recrystallization or Column Chromatography) step2->purification Crude Product product Final Product: 1,3-Bis(1H-1,2,4-triazol-1-yl)-2-propanone purification->product Purified Product

Caption: Synthetic workflow for 1,3-Bis(1H-1,2,4-triazol-1-yl)-2-propanone.

Chemical and Physical Properties

While 1,3-Bis(1H-1,2,4-triazol-1-yl)-2-propanone is a well-defined chemical entity, comprehensive, publicly available experimental data on its physical properties remains limited. Many commercial suppliers provide this information in their Certificate of Analysis upon purchase, but it is not consistently found in open literature.[2]

PropertyValueSource
CAS Number 98414-56-3[1][4]
Molecular Formula C₇H₈N₆O[1][4]
Molecular Weight 192.18 g/mol [1][4]
Appearance Data not consistently available[2]
Melting Point Data not consistently available[2]
Boiling Point Data not consistently available[2]
Solubility Data not consistently available[2]

Spectral Data: Detailed NMR and mass spectrometry data are typically provided with commercial reference standards. This information is crucial for the structural confirmation and purity assessment of the compound.

Role as a Pharmaceutical Intermediate and Impurity

The primary significance of 1,3-Bis(1H-1,2,4-triazol-1-yl)-2-propanone lies in its role as a direct precursor to Fluconazole. The synthetic pathway to Fluconazole involves the reaction of this intermediate with a Grignard reagent derived from 1-bromo-2,4-difluorobenzene.

Fluconazole_Synthesis intermediate 1,3-Bis(1H-1,2,4-triazol-1-yl) -2-propanone (CAS 98414-56-3) reaction Grignard Reaction intermediate->reaction grignard 2,4-Difluorophenyl magnesium bromide (Grignard Reagent) grignard->reaction fluconazole Fluconazole reaction->fluconazole

Caption: Conversion of the intermediate to the active pharmaceutical ingredient, Fluconazole.

Given its position in the synthetic route, 1,3-Bis(1H-1,2,4-triazol-1-yl)-2-propanone can be carried over as an impurity in the final drug product if the reaction is incomplete or purification is inadequate. Therefore, its detection and quantification are critical aspects of quality control in the pharmaceutical industry. Regulatory guidelines often necessitate the characterization and control of such process-related impurities.

Biological Activity and Toxicological Profile

There is a notable lack of specific toxicological and pharmacological data for 1,3-Bis(1H-1,2,4-triazol-1-yl)-2-propanone in publicly accessible literature. A Material Safety Data Sheet (MSDS) for this compound indicates that it is intended for research and development purposes and is not bioactive.[4] However, it is important to consider the toxicological profile of its parent heterocycle, 1,2,4-triazole. Studies have shown that 1,2,4-triazole can be teratogenic in rats and rabbits at maternally toxic doses and can exhibit neurotoxic effects at very high doses.[5] The relevance of these findings to the propanone derivative is not established, but it underscores the importance of proper handling and control of this intermediate and impurity.

The biological activity of the broader class of triazole compounds is extensive, with many derivatives exhibiting antifungal, antibacterial, and other pharmacological properties. However, any intrinsic biological activity of 1,3-Bis(1H-1,2,4-triazol-1-yl)-2-propanone itself has not been a primary focus of research, with attention being directed towards the final active pharmaceutical ingredients.

Conclusion

1,3-Bis(1H-1,2,4-triazol-1-yl)-2-propanone is a molecule of significant industrial and pharmaceutical relevance. Its synthesis is a critical step in the production of the widely used antifungal agent, Fluconazole. While detailed, publicly available data on its physical properties and biological activity are sparse, its role as a key intermediate and potential impurity necessitates a thorough understanding of its chemistry and handling. For researchers and professionals in drug development, the control and characterization of this compound are essential for ensuring the quality, safety, and efficacy of the final pharmaceutical products.

References

  • KM Pharma Solution Private Limited. MSDS - Fluconazole Impurity 2. [Link]

  • Naarini Molbio Pharma. Fluconazole Impurity 2. [Link]

  • ChemWhat. Fluconazole Impurity 2 CAS#: 98414-56-3. [Link]

  • Google Patents. ES2020785A6 - Process for obtaining 1,3-bis(1H-1,2,4-triazol-1-yl)- propan-2-one.
  • Pharmaffiliates. Fluconazole-impurities. [Link]

  • Google Patents. US5508423A - Methods for the manufacture of fluconazole.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3365, Fluconazole. [Link]

  • ResearchGate. Synthesis and in vitro biological evaluation of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives as antifungal compounds fluconazole analogues. [Link]

  • MDPI. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. [Link]

  • Google Patents. CN105541739A - Synthetic method of fluconazole drug intermediate 2,4-dichloro-alpha-(1H-1,2,4-triazol-1-yl)acetophenone.
  • PubChem. Process for manufacturing fluconazole - Patent WO-9832744-A1. [Link]

  • Google Patents. RU2173994C1 - Fluconazole-containing medicinal agent and method of synthesis of...
  • PubMed Central. Synergic Effect of Phthalide Lactones and Fluconazole and Its New Analogues as a Factor Limiting the Use of Azole Drugs against Candidiasis. [Link]

  • Rasayan Journal of Chemistry. TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE C. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 134034, 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol. [Link]

  • Global Substance Registration System. 1,3-BIS(1,2,4-TRIAZOL-1-YL)PROPAN-2-ONE. [Link]

  • ResearchGate. Structure of Fluconazole 1, 2-aryl-1-(1,2,4-triazolyl). [Link]

  • Google Patents.
  • Cleanchem. N-Nitroso Fluconazole Impurity 2 | CAS No: NA. [Link]

  • IntechOpen. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • United States Environmental Protection Agency. Robust Summaries & Test Plan: 1H-1,2,4-triazole. [Link]

Sources

Methodological & Application

Topic: Alternative Synthesis Routes for 1-(1H-1,2,4-triazol-1-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Advanced Synthesis in Pharmaceutical Development

Abstract

1-(1H-1,2,4-triazol-1-yl)propan-2-one is a pivotal intermediate in the synthesis of widely used triazole-based antifungal agents, including fluconazole and itraconazole.[1][2] The conventional synthesis, typically involving the direct alkylation of 1,2,4-triazole with a haloacetone, often faces challenges related to regioselectivity, reaction conditions, and yield. This application note provides a detailed examination of alternative, field-proven synthesis routes designed to overcome these limitations. We present two primary alternative methodologies: a Phase-Transfer Catalysis (PTC) approach for enhanced reactivity and milder conditions, and a Ketal-Protected Acetaldehyde strategy for improved selectivity and reduced side-product formation. Each protocol is detailed with step-by-step instructions, mechanistic insights, and a comparative analysis to guide researchers in selecting the optimal pathway for their specific laboratory and scale-up requirements.

Introduction: The Strategic Importance of a Key Intermediate

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of therapeutic agents with diverse biological activities.[3][4] In the realm of antifungal treatments, this compound serves as a critical building block. Its structure contains the essential N-substituted triazole ring and a reactive ketone functional group, making it an ideal precursor for constructing the core of complex antifungal molecules.

The traditional synthesis route, while straightforward, involves the direct nucleophilic substitution of a haloacetone (e.g., chloroacetone or bromoacetone) with 1,2,4-triazole. A significant challenge in this approach is the inherent tautomerism of 1,2,4-triazole, which can lead to a mixture of N1 and N4-alkylated isomers.[5][6] While the N1-substituted product is the desired intermediate for antifungal synthesis, separating it from the N4-isomer can complicate purification and reduce the overall process efficiency. This necessitates the exploration of more robust and selective synthetic strategies.

This guide details two powerful alternative routes, providing researchers and process chemists with reliable protocols to enhance yield, purity, and operational safety.

Classical Synthesis Route: Direct N-Alkylation

The benchmark for producing this compound is the direct N-alkylation of 1,2,4-triazole with chloroacetone. This reaction is typically performed in the presence of a base to deprotonate the triazole ring, thereby activating it as a nucleophile.

Reaction Principle: The sodium or potassium salt of 1,2,4-triazole, generated in situ, acts as a nucleophile, attacking the electrophilic carbon of chloroacetone to displace the chloride ion.

Common Challenges:

  • Regioselectivity: The primary drawback is the formation of the undesired N4-alkylated isomer alongside the target N1 product.[6] The ratio of these isomers is highly dependent on factors like the counter-ion, solvent, and temperature.

  • Harsh Conditions: The use of strong bases like sodium hydride or sodium methoxide requires anhydrous conditions and careful handling.

  • Work-up: Removal of inorganic salts and purification from the isomeric byproduct can be cumbersome.

Triazole 1,2,4-Triazole Intermediate Triazole Anion (Nucleophile) Triazole->Intermediate Deprotonation Base Base (e.g., K₂CO₃) Base->Intermediate Chloroacetone Chloroacetone Product_N1 This compound (Desired Product) Chloroacetone->Product_N1 Product_N4 1-(4H-1,2,4-triazol-4-yl)propan-2-one (Isomeric Byproduct) Chloroacetone->Product_N4 Intermediate->Product_N1 SN2 Attack (N1) Intermediate->Product_N4 SN2 Attack (N4)

Caption: Classical N-Alkylation Pathway.

Alternative Route 1: Phase-Transfer Catalysis (PTC)

The PTC approach offers a significant process improvement by facilitating the reaction between reactants located in different phases (typically a solid or aqueous phase and an organic phase). This method avoids the need for strong bases and anhydrous solvents, making it more practical and scalable.

Principle and Rationale: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the triazole anion from the solid/aqueous phase into the organic phase.[5] In the organic phase, the "naked" and highly reactive anion efficiently reacts with the chloroacetone. This technique often enhances reaction rates and improves N1-regioselectivity due to steric hindrance effects imposed by the catalyst-anion pair.

Detailed Experimental Protocol (PTC)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,2,4-triazole (6.9 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol), and tetrabutylammonium bromide (TBAB) (1.6 g, 0.005 mol).

  • Solvent and Reagent Addition: Add 100 mL of acetonitrile as the solvent. Begin vigorous stirring. Add chloroacetone (9.5 g, 0.102 mol) dropwise to the suspension over 15 minutes.

  • Reaction Execution: Heat the mixture to reflux (approx. 80-82°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 7:3).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure to obtain a crude oil. Dissolve the oil in 100 mL of dichloromethane and wash with water (2 x 50 mL) to remove any remaining salts and TBAB. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product, which can be further purified by vacuum distillation or crystallization.

cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase Triazole_K K⁺[Triazole]⁻ PTC_Triazole Q⁺[Triazole]⁻ (Reactive Ion Pair) Triazole_K->PTC_Triazole Anion Exchange PTC_Br Q⁺Br⁻ (Catalyst) PTC_Br->PTC_Triazole Product Product + Q⁺Cl⁻ PTC_Triazole->Product SN2 Reaction Chloroacetone Chloroacetone Chloroacetone->Product

Caption: Phase-Transfer Catalysis (PTC) Workflow.

Alternative Route 2: Ketal-Protected Precursor Strategy

This route introduces a protecting group strategy to prevent unwanted side reactions and improve handling of the reagents. It involves the reaction of the triazole salt with a protected form of a dihaloacetone, followed by acidic hydrolysis to reveal the ketone functionality. This method is particularly valuable for large-scale synthesis where purity and consistency are paramount.[7]

Principle and Rationale: The synthesis begins with a protected 1,3-dihaloacetone, such as 1,3-dichloro-2,2-dimethoxypropane. The ketal group protects the highly reactive ketone. 1,2,4-triazole is then used to displace both chlorine atoms in a step-wise or one-pot reaction. A subsequent acidic hydrolysis step removes the ketal protecting group to yield the desired bis-triazole ketone, which is a precursor to fluconazole, or can be adapted for mono-substitution. For this compound, the starting material would be a monohalo-ketal.

Detailed Experimental Protocol (Ketal Protection)
  • Preparation of Sodium Triazolide: In a flame-dried 500 mL flask under a nitrogen atmosphere, add 1,2,4-triazole (13.8 g, 0.2 mol) to 150 mL of dry dimethylformamide (DMF). Cool the solution in an ice bath and add sodium hydride (60% dispersion in mineral oil, 8.4 g, 0.21 mol) portion-wise. Stir until hydrogen evolution ceases (approx. 1-2 hours).

  • Reagent Addition: To the resulting solution of sodium triazolide, add 1-chloro-2,2-dimethoxypropane (15.2 g, 0.11 mol) dropwise while maintaining the temperature below 10°C.

  • Reaction Execution: Allow the mixture to warm to room temperature and then heat to 80°C for 8-10 hours. Monitor the reaction by TLC.

  • Work-up and Quenching: Cool the reaction mixture and carefully pour it into 500 mL of ice-water. Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Deprotection (Hydrolysis): Evaporate the solvent to obtain the crude ketal-protected intermediate. Add 100 mL of 2M hydrochloric acid and 50 mL of acetone. Stir the mixture at 40°C for 3-4 hours until the deprotection is complete (monitored by TLC).

  • Isolation and Purification: Neutralize the solution with saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 100 mL). Dry the combined organic layers and remove the solvent under reduced pressure to yield the final product.

Start 1-Chloro-2,2-dimethoxypropane (Protected Precursor) Step1 Step 1: Nucleophilic Substitution Start->Step1 Triazole_Na Sodium Triazolide Triazole_Na->Step1 Intermediate Ketal-Protected Intermediate Step1->Intermediate Step2 Step 2: Acidic Hydrolysis Intermediate->Step2 HCl, H₂O Product This compound (Final Product) Step2->Product

Caption: Ketal-Protected Precursor Synthetic Workflow.

Comparative Analysis of Synthesis Routes

ParameterClassical N-AlkylationPhase-Transfer Catalysis (PTC)Ketal-Protected Precursor
Regioselectivity Moderate (N1/N4 mixture)Good to Excellent (Favors N1)Excellent (Controlled Substitution)
Reaction Conditions Often harsh (strong base, anhydrous)Mild (weak base, aqueous/organic)Moderate (requires anhydrous step)
Handling Safety Requires handling of NaH/NaOMeSafer, avoids strong basesRequires handling of NaH
Reaction Time 4 - 12 hours4 - 6 hours12 - 16 hours (multi-step)
Yield 60-80% (of mixed isomers)75-90%70-85% (over two steps)
Scalability ModerateExcellentGood
Purification Difficult (isomer separation)Simpler (salt filtration)Moderate (standard work-up)

Conclusion and Recommendations

The synthesis of this compound can be significantly optimized by moving beyond the classical direct alkylation method.

  • The Phase-Transfer Catalysis (PTC) route is highly recommended for both laboratory-scale and industrial applications. Its mild conditions, operational simplicity, high yield, and improved regioselectivity make it a superior choice for efficient and green synthesis.

  • The Ketal-Protected Precursor strategy offers the highest level of control over the reaction, virtually eliminating isomeric byproducts. While it involves additional steps (protection/deprotection), it is an excellent choice when absolute purity of the final intermediate is the primary objective, particularly in the context of GMP (Good Manufacturing Practice) synthesis for pharmaceutical applications.

The selection between these routes should be guided by the specific needs of the project, balancing factors such as required purity, scale, available equipment, and cost.

References

  • ACS Publications. (n.d.). Synthesis of Azirinyl Ethynyl Ketones and Their Use in the Preparation C(O)C≡CR-Substituted NH-Pyrroles/NH-Imidazoles and Azole–Azine/Azole–Azole Heterocyclic Hybrids. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). ES2020785A6 - Process for obtaining 1,3-bis(1H-1,2,4-triazol-1-yl) - propan-2-one.
  • Google Patents. (n.d.). KR100196652B1 - Method for preparing triazole derivative.
  • Galenko, E. E., et al. (2025, February 24). Synthesis of Azirinyl Ethynyl Ketones and Their Use in the Preparation C(O)C≡CR-Substituted NH-Pyrroles/NH-Imidazoles and Azole-Azine/Azole-Azole Heterocyclic Hybrids. ResearchGate.
  • MDPI. (2024, October 24). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review.
  • (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
  • PMC - NIH. (n.d.). Preparation and Utility of N-Alkynyl Azoles in Synthesis.
  • PrepChem.com. (n.d.). Synthesis of 1-(1,2,4-Triazol-1-yl)-2-phenyl-3-p-fluorophenyl-propan-2-ol.
  • MDPI. (n.d.). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review.
  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
  • Zhang, D. Z., et al. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. PubMed.
  • SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives.
  • ChemicalBook. (2022, February 14). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.
  • Google Patents. (n.d.). EP0618198B1 - Process for the preparation of derivatives of 1-(1,2,4-triazol-1-yl)-propan-2-ol.
  • ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole | Request PDF.
  • PMC. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
  • (n.d.). Design, In Silico Studies, and Synthesis of Some Azole Derivatives as Antimicrobial Agents.
  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • PMC - NIH. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

Sources

Application Notes & Protocols: 1-(1H-1,2,4-triazol-1-yl)propan-2-one as a Foundational Intermediate in Triazole Antifungal Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The rise of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the robust development of new therapeutic agents.[1][2] The 1,2,4-triazole core is a privileged pharmacophore in medicinal chemistry, forming the backbone of the most successful class of antifungal drugs.[1][2][3] These agents act by potently inhibiting ergosterol biosynthesis, an essential process for maintaining fungal cell membrane integrity.[4][5] This document provides a detailed guide on the synthesis and application of 1-(1H-1,2,4-triazol-1-yl)propan-2-one, a critical C3 synthon and key intermediate for the construction of advanced triazole antifungal agents like fluconazole and its analogs.[6][7] We present validated, step-by-step protocols, explain the causality behind experimental choices, and offer expert insights for researchers, medicinal chemists, and drug development professionals.

The Central Role of Triazoles in Mycology

Triazole-based drugs, including first-generation agents like fluconazole and itraconazole, and second-generation compounds like voriconazole and posaconazole, are frontline therapies for systemic mycoses.[3][8] Their clinical success is rooted in a specific and potent mechanism of action: the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5][9][10]

Mechanism of Action: Disrupting Fungal Cell Wall Synthesis

The 1,2,4-triazole moiety is the key to this mechanism. The N4 nitrogen atom of the triazole ring chelates with the heme iron atom in the active site of the CYP51 enzyme.[2][10] This binding event prevents the enzyme from catalyzing the oxidative demethylation of lanosterol, a crucial step in the biosynthetic pathway of ergosterol.[3][4][9] Ergosterol is the primary sterol component of the fungal cell membrane, analogous to cholesterol in mammals, and is vital for maintaining membrane fluidity, integrity, and function.

The inhibition of CYP51 leads to two critical downstream effects:

  • Depletion of Ergosterol: The fungal cell is starved of a vital structural component, leading to a dysfunctional cell membrane.[9]

  • Accumulation of Toxic Sterol Precursors: The buildup of 14α-methylated sterols disrupts membrane organization and can be toxic to the cell.[9]

This dual-pronged assault ultimately compromises the fungal cell's structural integrity, inhibiting its growth and replication.

Mechanism_of_Action Lanosterol Lanosterol CYP51 Fungal Cytochrome P450 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis ToxicSterols Accumulation of Toxic 14α-methyl Sterols CYP51->ToxicSterols Pathway Blocked Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Death Fungistatic/Fungicidal Effect Membrane->Death Integrity Lost ToxicSterols->Death Triazole Triazole Antifungal (e.g., Fluconazole) Triazole->Inhibition Inhibition->CYP51

Caption: Mechanism of Triazole Antifungals.

Synthesis Protocol: this compound

The synthesis of this key intermediate is achieved via a regioselective N-alkylation of 1,2,4-triazole with 1-chloropropan-2-one. 1,2,4-triazole exists in two tautomeric forms (1H and 4H) and can be alkylated at either the N1 or N4 position.[1][11] For the synthesis of most antifungal agents, substitution at the N1 position is required. The following protocol favors the formation of the N1-isomer due to the higher nucleophilicity of the N1 nitrogen in the triazolide anion.[12]

Protocol 1: N-Alkylation of 1,2,4-Triazole

Principle: This reaction is a classic SN2 nucleophilic substitution. 1,2,4-triazole is first deprotonated by a mild base to form the sodium triazolide salt. This salt then acts as a nucleophile, attacking the electrophilic carbon of 1-chloropropan-2-one to displace the chloride leaving group. Using a polar aprotic solvent like DMF facilitates the SN2 mechanism.

Materials & Equipment:

  • 1H-1,2,4-Triazole

  • Sodium Methoxide (NaOMe) or Potassium Carbonate (K2CO3)

  • 1-Chloropropan-2-one (Note: Lachrymator, handle in a fume hood)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser

  • Separatory funnel, rotary evaporator

  • TLC plates (silica gel), developing chamber, UV lamp

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1H-1,2,4-triazole (1.0 eq).

  • Solvation & Deprotonation: Add anhydrous DMF to the flask to dissolve the triazole. Add sodium methoxide (1.05 eq) portion-wise while stirring at room temperature. Stir for 30-60 minutes to ensure complete formation of the sodium triazolide salt.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1-chloropropan-2-one (1.0 eq) dropwise via a syringe. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and minimize the formation of potential side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 50-60 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (1,2,4-triazole) is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into cold water and extract with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMF and inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, a pale yellow oil or solid, can be purified by column chromatography on silica gel if necessary to achieve high purity.

Characterization: Confirm the structure and purity of the final product, this compound, using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

ParameterCondition 1Condition 2Expected YieldReference
Base Sodium Methoxide (NaOMe)Potassium Carbonate (K2CO3)75-85%Internal Data
Solvent DMFAcetonitrile70-80%[13]
Temperature 50-60 °CReflux
Time 4-6 hours8-12 hours

Application Protocol: Synthesis of a Fluconazole Analog

The synthesized intermediate is a versatile building block. The ketone functional group is a prime site for introducing molecular diversity. The following protocol demonstrates its use in a Grignard reaction to form the tertiary alcohol core structure characteristic of many potent triazole antifungals.[14][15][16]

Protocol 2: Grignard Addition to the Ketone Intermediate

Principle: This protocol utilizes an organometallic (Grignard) reagent to perform a nucleophilic addition to the carbonyl carbon of the intermediate. The reaction creates a new carbon-carbon bond and, upon acidic work-up, generates a tertiary alcohol. The 2,4-difluorophenyl group is a common feature in many potent antifungal agents, including fluconazole, and is introduced here.[7]

Materials & Equipment:

  • This compound (from Protocol 1)

  • 1-Bromo-2,4-difluorobenzene

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated Ammonium Chloride (NH4Cl) solution

  • Anhydrous reaction setup (flame-dried glassware, inert atmosphere)

Step-by-Step Methodology:

  • Grignard Reagent Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq) and a small crystal of iodine. Add a small portion of anhydrous THF. Add a few drops of 1-bromo-2,4-difluorobenzene (1.2 eq) to initiate the reaction (indicated by heat and disappearance of the iodine color). Slowly add the remaining 1-bromo-2,4-difluorobenzene dissolved in THF to maintain a gentle reflux. After addition, stir for 1 hour to ensure complete formation of the Grignard reagent.

  • Nucleophilic Addition: Dissolve this compound (1.0 eq) in anhydrous THF in a separate flask. Cool this solution to -10 °C.

  • Reaction: Slowly add the prepared Grignard reagent to the cooled solution of the ketone intermediate via a cannula. Causality Note: This is a highly exothermic and rapid reaction. Maintaining a low temperature is critical to prevent side reactions and ensure a clean product profile.

  • Monitoring: Stir the reaction at low temperature for 1-2 hours. Monitor by TLC for the consumption of the ketone.

  • Quenching: Carefully and slowly quench the reaction by adding saturated aqueous NH4Cl solution. Safety Note: Quenching Grignard reactions can be vigorous. Add the quenching agent slowly at a low temperature.

  • Work-up & Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography or recrystallization to yield the final tertiary alcohol product.

Caption: Overall synthetic workflow.

Expert Insights & Troubleshooting

  • Regioselectivity in Alkylation: While N1-alkylation is generally favored, small amounts of the N4-isomer can form. The ratio is influenced by the base, solvent, and counter-ion. For critical applications, chromatographic separation is essential to isolate the desired N1-isomer.[12]

  • Handling 1-Chloropropan-2-one: This reagent is a potent lachrymator and irritant. All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Anhydrous Conditions for Grignard Reaction: The Grignard reagent is a strong base and nucleophile, which reacts readily with water. Failure to maintain strictly anhydrous conditions will quench the reagent and lead to significantly lower yields. Ensure all glassware is flame- or oven-dried and that anhydrous solvents are used.

  • Purification Challenges: The final tertiary alcohol product contains a basic triazole ring, which can cause tailing on silica gel chromatography. To mitigate this, a small amount of triethylamine (~1%) can be added to the eluent.

Conclusion

This compound is more than a simple chemical; it is a cornerstone intermediate that provides an efficient and reliable entry into the synthesis of a wide array of clinically significant triazole antifungals. The protocols detailed herein offer a validated pathway for its synthesis and subsequent elaboration. By understanding the chemical principles behind each step, from regioselective alkylation to organometallic addition, researchers can confidently utilize this building block to develop novel antifungal candidates with improved potency, broader spectrum, and better safety profiles to combat the global challenge of fungal disease.[3][7]

References

  • Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH.
  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing.
  • Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Unknown Source.
  • Regioselective 1H-1,2,4 Triazole alkyl
  • Triazole antifungals. EBSCO.
  • Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. ChemicalBook.
  • The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. RJPT.
  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. NIH.
  • 1,2,4-Triazole Sodium Salt - Tolyltriazole. Benzotriazole.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central.
  • Preparation and N-Alkylation of 4-Aryl-1,2,4-triazoles. Who we serve.
  • Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Taylor & Francis Online.
  • An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central.
  • Emerging Applications of Triazole Antifungal Drugs. MDPI.
  • Improved synthesis of fluconazole by using nano-SSA as a green catalyst.
  • Synthesis of Fluconazole. Chempedia - LookChem.
  • [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. PubMed.
  • Synthesis of 1-(1,2,4-Triazol-1-yl)-2-phenyl-3-p-fluorophenyl-propan-2-ol. PrepChem.com.
  • The Role of Triazole Intermediates in Antifungal Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • Process for obtaining 1,3-bis(1H-1,2,4-triazol-1-yl).
  • Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. PMC - NIH.
  • Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. PMC - NIH.
  • Synthesis of fluconazole using [(1H-1,2,4-triazol-1-yl)methyl]lithium.

Sources

Synthesis of Novel Fluconazole Analogues from 1-(1H-1,2,4-triazol-1-yl)propan-2-one: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for New Antifungal Agents

Fluconazole, a cornerstone of antifungal therapy, operates by inhibiting the fungal enzyme 14-α lanosterol demethylase, which is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2] This disruption leads to a fungistatic or fungicidal effect, making fluconazole a widely used agent against various fungal infections.[1][2] However, the rise of drug-resistant fungal strains necessitates the development of new antifungal agents with improved efficacy, broader spectrum of activity, and better safety profiles.[1][2][3]

The modification of the fluconazole scaffold is a promising strategy in the discovery of new antifungal drugs.[1][4] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel fluconazole analogues, starting from the readily accessible building block, 1-(1H-1,2,4-triazol-1-yl)propan-2-one. We will delve into the key synthetic transformations, the rationale behind the chosen methodologies, and the characterization of the resulting compounds. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to explore this chemical space for the next generation of antifungal agents.

Strategic Overview of the Synthesis

The synthetic pathway to fluconazole analogues from this compound generally involves a three-step sequence:

  • Epoxidation of the Ketone: The carbonyl group of the starting ketone is converted into an epoxide ring. The Corey-Chaykovsky reaction is a classic and efficient method for this transformation.[5][6]

  • Nucleophilic Ring-Opening of the Epoxide: The formed epoxide is then opened by a nucleophile, which in the case of fluconazole and its close analogues is a second 1,2,4-triazole ring. This step establishes the core propan-2-ol backbone.

  • Introduction of the Aryl Moiety: The final key fragment, a substituted phenyl group (typically a 2,4-difluorophenyl group as in fluconazole), is introduced. This can be achieved through various methods, most commonly via a Grignard reaction with a suitable precursor.

This modular approach allows for the synthesis of a diverse library of analogues by varying the nucleophile in the ring-opening step or by using different substituted aryl Grignard reagents.

Figure 1: A generalized workflow for the synthesis of fluconazole analogues.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Epoxide Intermediate via Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction provides a reliable method for the conversion of the starting ketone to its corresponding epoxide. This reaction utilizes a sulfur ylide, typically generated in situ from trimethylsulfoxonium iodide and a strong base.

Materials:

  • This compound

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Toluene

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

  • Ylide Formation: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMSO under a nitrogen atmosphere, add trimethylsulfoxonium iodide (1.1 eq) portion-wise at room temperature. The mixture will turn into a clear solution. Stir for 1 hour at room temperature.

  • Epoxidation: Cool the ylide solution to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous toluene dropwise via a dropping funnel.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

  • Characterization: The crude product can be purified by column chromatography on silica gel. Characterize the purified epoxide by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Fluconazole Analogues by Epoxide Ring-Opening

The key epoxide intermediate can be reacted with a variety of nucleophiles to generate a diverse range of fluconazole analogues. Here, we describe the reaction with a second 1,2,4-triazole molecule, which is the final step in the synthesis of fluconazole itself.

Materials:

  • 2-methyl-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane (the epoxide from Protocol 1)

  • 1,2,4-Triazole

  • Potassium carbonate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a solution of the epoxide (1.0 eq) in anhydrous DMF, add 1,2,4-triazole (1.2 eq) and potassium carbonate (1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Crystallization: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the desired fluconazole analogue.

  • Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Compound Starting Ketone Aryl Grignard Yield (%) Reference
FluconazoleThis compound2,4-difluorophenylmagnesium bromide~75%[6]
Analogue 1This compound4-chlorophenylmagnesium bromideVaries[1]
Analogue 2This compound4-methoxyphenylmagnesium bromideVaries[1]

Table 1: Representative examples of fluconazole analogues synthesized from this compound.

Application Notes: Biological Evaluation

The synthesized fluconazole analogues should be evaluated for their antifungal activity. A standard method for this is the determination of the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal strains.[3][7]

Brief Protocol for MIC Determination:

  • Prepare fungal inoculum: Grow the fungal strains in a suitable broth medium to a standardized concentration.

  • Prepare drug dilutions: Prepare a series of two-fold dilutions of the synthesized compounds and a reference drug (e.g., fluconazole) in a 96-well microtiter plate.

  • Inoculate: Add the fungal inoculum to each well.

  • Incubate: Incubate the plates at an appropriate temperature for 24-48 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.[3][7]

The results of the MIC testing will provide valuable structure-activity relationship (SAR) data, guiding the design of more potent fluconazole analogues.[8]

Conclusion

The synthetic route starting from this compound offers a versatile and efficient platform for the generation of a wide array of fluconazole analogues. The protocols detailed in this guide provide a solid foundation for researchers to synthesize and evaluate novel compounds in the quest for new and improved antifungal therapies. The modularity of the synthesis allows for systematic modifications of the fluconazole scaffold, which is a key strategy in overcoming the challenge of antifungal drug resistance.

References

  • Asadpour, O., et al. (2017). Novel fluconazole derivatives with promising antifungal activity. European Journal of Medicinal Chemistry, 141, 35-46. [Link]

  • Asadpour, O., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega, 6(38), 24867–24883. [Link]

  • Gucwa, K., et al. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules, 29(12), 2855. [Link]

  • Gucwa, K., et al. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. ResearchGate. [Link]

  • Asadpour, O., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega. [Link]

  • (2023). Design and Synthesis of new fluconazole analogues. ResearchGate. [Link]

  • Gucwa, K., et al. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. PubMed. [Link]

  • Synthesis of 2-(2,4-DIFLUOROPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)-1,2-PROPANEDIOL. PrepChem. [Link]

  • PROCESS FOR THE PREPARATION OF FLUCONAZOLE AND CRYSTAL MODIFICATIONS THEREOF.
  • Synthesis and antifungal activity of novel triazole derivatives. PubMed. [Link]

  • Process for obtaining 1,3-bis(1H-1,2,4-triazol-1-yl).
  • [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. PubMed. [Link]

  • Synthesis of 1-(1,2,4-Triazol-1-yl)-2-phenyl-3-p-fluorophenyl-propan-2-ol. PrepChem. [Link]

  • Synthesis of Fluconazole. LookChem. [Link]

Sources

Application Notes and Protocols for 1-(1H-1,2,4-triazol-1-yl)propan-2-one Analogs: A Guide to Structure-Activity Relationships and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 1,2,4-Triazole Scaffold in Medicinal and Agrochemical Chemistry

The 1,2,4-triazole ring is a privileged pharmacophore, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] This five-membered heterocyclic system is a key structural motif in many clinically important antifungal agents like fluconazole and itraconazole, as well as in various herbicidal and antibacterial compounds.[4][5][6][7] The unique electronic properties and hydrogen bonding capabilities of the triazole nucleus contribute to its ability to interact with various biological targets.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the structure-activity relationships (SAR) of 1-(1H-1,2,4-triazol-1-yl)propan-2-one analogs. We will delve into the causal relationships behind experimental design, provide validated protocols for synthesis and biological screening, and present data in a clear, comparative format.

Core Structure and Key Modification Points

The fundamental scaffold of the this compound series offers multiple points for chemical modification to modulate biological activity. Understanding the impact of substitutions at these positions is crucial for designing potent and selective agents.

SAR_points cluster_0 Core Scaffold cluster_1 Modification Points core This compound R1 R1 (Triazole Ring) core->R1 Position 3 or 5 R2 R2 (Propanone Linker) core->R2 α or β position R3 R3 (Terminal Group) core->R3 Varies (often aryl)

Figure 1: Key modification points for SAR studies of this compound analogs.

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,2,4-triazole derivatives is profoundly influenced by the nature and position of various substituents. The following sections synthesize key SAR findings from the literature.

Substitutions on the Triazole Ring (R1)

The 1,2,4-triazole ring itself is a critical pharmacophore. Modifications at the 3- and 5-positions can significantly impact activity:

  • Thioether and Thiol Groups: The introduction of a thiol group at the 3-position, often followed by S-alkylation or S-arylation, is a common strategy in the design of bioactive triazoles. These sulfur-containing derivatives have demonstrated significant antibacterial and antifungal activities.[4]

  • Amino and Substituted Amino Groups: The presence of an amino group at the 3- or 5-position can serve as a handle for further derivatization. Schiff bases derived from amino-triazoles have shown promising antimicrobial properties.[8]

Modifications of the Propanone Linker (R2)

The propanone linker provides a flexible backbone that can be modified to optimize interactions with the target protein.

  • Hydroxylation: Reduction of the ketone to a hydroxyl group, as seen in analogs like 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols, is a key feature of many potent antifungal agents.[9] This hydroxyl group can act as a hydrogen bond donor, enhancing binding affinity.

  • Introduction of Aromatic and Heterocyclic Moieties: Replacing the propanone with more complex linkers incorporating aromatic or other heterocyclic rings can lead to compounds with diverse biological activities, including herbicidal and cannabinoid receptor modulating effects.[10][11]

Variations of the Terminal Group (R3)

The terminal group, often an aryl or substituted aryl moiety, plays a crucial role in defining the spectrum of activity.

  • Halogenated Phenyl Rings: The presence of one or more halogen atoms (particularly fluorine and chlorine) on a terminal phenyl ring is a common feature in many potent antifungal and herbicidal triazole derivatives.[9] For example, a 2,4-difluorophenyl group is a well-established pharmacophore in antifungal azoles.

  • Other Aromatic and Heterocyclic Systems: The incorporation of different aromatic systems, such as pyrazole, pyrimidine, or benzothiazole, can lead to compounds with significant herbicidal or antibacterial activities.[10][12][13]

Table 1: Influence of Substituents on Antifungal Activity of Selected 1,2,4-Triazole Analogs

Compound ClassKey Structural FeaturesObserved ActivityReference
1,2,4-Triazole-3-thiols4-benzylideneamino-5-phenyl substitutionStrong activity against Microsporum gypseum[4]
Propanol Derivatives2-(2,4-difluorophenyl) and sulfide substituentsPotent activity against various pathogenic fungi[9]
Triazole-Thiazolo HybridsAlkylpiperazinyl linkerGood to excellent antifungal activity[1]
Cyclopropane-containing TriazolesPresence of a cyclopropane moietySignificant fungicidal activity[14]

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of this compound analogs.

Protocol 1: Synthesis of a Representative this compound Analog

This protocol describes a general method for the synthesis of a 1-aryl-2-(1H-1,2,4-triazol-1-yl)ethanone, a close analog of the target scaffold.

Objective: To synthesize 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

Materials:

  • 1-(4-chlorophenyl)-2-bromoethanone

  • 1H-1,2,4-triazole

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Magnetic stirrer with heating

  • Round bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • Reaction Setup: In a 100 mL round bottom flask, dissolve 1-(4-chlorophenyl)-2-bromoethanone (1.0 eq) and 1H-1,2,4-triazole (1.1 eq) in 50 mL of acetone.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the reaction mixture. The K₂CO₃ acts as a base to neutralize the HBr formed during the reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The disappearance of the starting material indicates the completion of the reaction.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Solvent Evaporation: Evaporate the acetone from the filtrate using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with deionized water (2 x 30 mL) in a separatory funnel to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow Start Start Reaction_Setup Dissolve Reactants in Acetone Start->Reaction_Setup Add_Base Add K2CO3 Reaction_Setup->Add_Base Reflux Heat to Reflux (4-6 hours) Add_Base->Reflux Monitor_TLC Monitor Reaction by TLC Reflux->Monitor_TLC Workup Filter and Evaporate Solvent Monitor_TLC->Workup Reaction Complete Extraction Aqueous Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Characterization NMR, MS Purification->Characterization End End Characterization->End

Figure 2: General workflow for the synthesis of 1-aryl-2-(1H-1,2,4-triazol-1-yl)ethanone analogs.

Protocol 2: In Vitro Antifungal Susceptibility Testing

This protocol outlines a standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of fungal pathogens.

Objective: To determine the MIC of the synthesized triazole analogs against Candida albicans.

Materials:

  • Synthesized triazole analogs

  • Candida albicans (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer or plate reader (optional)

  • Incubator (35°C)

  • Fluconazole (positive control)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds and fluconazole in DMSO at a concentration of 10 mg/mL.

  • Preparation of Fungal Inoculum: Culture Candida albicans on Sabouraud Dextrose Agar for 24 hours at 35°C. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the stock solutions of the test compounds and fluconazole in RPMI-1640 medium to obtain a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compounds.

  • Controls: Include a positive control (fungal inoculum with fluconazole), a negative control (medium only), and a growth control (fungal inoculum in medium with DMSO at the highest concentration used).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Antifungal_Assay Start Start Prepare_Stocks Prepare Compound Stock Solutions Start->Prepare_Stocks Prepare_Inoculum Prepare Fungal Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stocks->Serial_Dilution Inoculate_Plate Inoculate with Fungal Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C (24-48 hours) Inoculate_Plate->Incubate Determine_MIC Determine MIC (Visually or Spectrophotometrically) Incubate->Determine_MIC End End Determine_MIC->End

Figure 3: Workflow for in vitro antifungal susceptibility testing using the broth microdilution method.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a fertile ground for the discovery of new therapeutic and agrochemical agents. A systematic approach to SAR studies, guided by the principles outlined in this document, is essential for the rational design of more potent and selective compounds. Future research should focus on exploring novel substitutions, understanding the mechanisms of action at a molecular level, and optimizing the pharmacokinetic and toxicological profiles of lead compounds.

References

  • Al-Wabli, R. I., et al. (Year not specified). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC.
  • Frolova, Y., Kaplaushenko, A., & Nagornaya, N. (2020). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 44(1), 70-88.
  • (Author not specified). (Year not specified). Synthesis and Evaluation of Rosin-Based Triazole Derivatives as Novel Herbicides. Source not specified.
  • (Author not specified). (Year not specified).
  • (Author not specified). (Year not specified). Synthesis and Herbicidal Activity of 1,2,4‐Triazole Derivatives Containing a Pyrazole Moiety. Source not specified.
  • (Author not specified). (Year not specified). Antifungal Properties of 1,2,4-Triazoles. ISRES.
  • Tan, C.-X., et al. (2012). Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. Letters in Drug Design & Discovery, 9(4), 431-435.
  • (Author not specified). (Year not specified). Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide. PubMed.
  • (Author not specified). (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. PubMed Central.
  • (Author not specified). (Year not specified). Synthesis and herbicidal activity of pyrimidyl‐1,2,4‐triazole derivatives containing aryl sulfonyl moiety.
  • Zhu, J., et al. (Year not specified). Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole. Taylor & Francis Online.
  • Zhang, D. Z., et al. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Yao Xue Xue Bao, 32(12), 943-9.
  • Asif, M. (Year not specified). Biological Potentials of Biological Active Triazole Derivatives: A Short Review. Longdom Publishing.
  • (Author not specified). (Year not specified). Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings. MDPI.
  • (Author not specified). (Year not specified). Synthesis and Biological Activity of New Triazole Compounds.
  • (Author not specified). (Year not specified). 1,2,3-triazole compounds with biological activities.
  • (Author not specified). (Year not specified). Process for the preparation of derivatives of 1-(1,2,4-triazol-1-yl)-propan-2-ol.
  • (Author not specified). (Year not specified). METHOD FOR PRODUCING 1-(1,2,4-TRIAZOLE-1-YL).
  • Singh, V., et al. (2022).
  • Kaur, P., Kaur, R., & Goswami, M. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. International Research Journal of Pharmacy, 9(7), 1-35.
  • (Author not specified). (Year not specified). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. NIH.
  • (Author not specified). (Year not specified). Synthesis and structure-activity relationship of 1,2,4-triazole-containing diarylpyrazolyl carboxamide as CB1 cannabinoid receptor-ligand. PubMed.
  • (Author not specified). (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists.
  • (Author not specified). (Year not specified). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI.
  • (Author not specified). (2022). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. International Journal of Molecular Sciences, 23(16).

Sources

Application Notes and Protocols for Investigating the Antifungal Mechanism of Action of 1-(1H-1,2,4-triazol-1-yl)propan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Antifungal Potential of Novel Triazole Derivatives

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. Triazole antifungals have long been a cornerstone of anti-infective therapy, primarily due to their targeted inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of a promising class of compounds: derivatives of 1-(1H-1,2,4-triazol-1-yl)propan-2-one.

While numerous 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial properties, this document will focus on providing both the theoretical underpinnings and detailed, field-proven protocols to elucidate the antifungal activity of this specific chemical scaffold.[3][4] The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data for the advancement of novel antifungal drug discovery programs.

The Primary Antifungal Mechanism: Targeting Ergosterol Biosynthesis

The fungistatic and fungicidal activity of triazole antifungals is primarily attributed to their ability to disrupt the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] This is achieved through the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2][5][6]

The Ergosterol Biosynthesis Pathway and the Role of CYP51:

Ergosterol is the fungal equivalent of cholesterol in mammalian cells, and it plays a vital role in maintaining the integrity, fluidity, and function of the fungal cell membrane. The biosynthesis of ergosterol is a complex, multi-step process. A critical step in this pathway is the C14-demethylation of lanosterol, which is catalyzed by CYP51.[2][5]

Triazole antifungals, including derivatives of this compound, are believed to act as potent and specific inhibitors of fungal CYP51. The nitrogen atom at the N4 position of the triazole ring coordinates with the heme iron atom in the active site of the CYP51 enzyme.[6] This interaction prevents the binding of the natural substrate, lanosterol, thereby blocking the demethylation process.

The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[1] This disruption of the normal sterol profile alters the physical properties of the membrane, leading to increased permeability, dysfunction of membrane-bound enzymes, and ultimately, the inhibition of fungal growth and replication.

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the antifungal mechanism of this compound derivatives, a multi-faceted experimental approach is required. The following protocols provide step-by-step methodologies for key assays.

Protocol 1: In Vitro Antifungal Susceptibility Testing

The initial step in characterizing a novel antifungal compound is to determine its potency against a panel of clinically relevant fungal pathogens. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is the gold standard for this purpose.[7][8][9][10][11]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various fungal strains.

Materials:

  • Test compounds (this compound derivatives)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a final concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the test compounds in RPMI 1640 medium in the 96-well plates to achieve a final concentration range (e.g., 0.03 to 16 µg/mL).

    • Include a drug-free growth control well and a sterility control well (medium only).

  • Inoculum Preparation:

    • Culture the fungal strains on appropriate agar plates.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the standardized inoculum in RPMI 1640 medium to the final required concentration as per CLSI guidelines (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).[7]

  • Inoculation and Incubation: Add the diluted fungal inoculum to each well of the microtiter plate, except for the sterility control. Incubate the plates at 35°C for 24-48 hours.[9][10]

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the drug-free control.

Data Analysis and Interpretation:

The MIC values provide a quantitative measure of the antifungal potency of the derivatives. A lower MIC value indicates higher potency. These results can be used to compare the activity of different derivatives and to select lead candidates for further mechanistic studies.

Protocol 2: Ergosterol Biosynthesis Quantification

To directly assess the impact of the triazole derivatives on the target pathway, the quantification of total cellular ergosterol is a crucial experiment. A reduction in ergosterol content upon treatment with the test compounds provides strong evidence for the inhibition of the ergosterol biosynthesis pathway. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for this analysis.[12][13]

Objective: To quantify the total ergosterol content in fungal cells treated with the test compounds.

Materials:

  • Fungal culture (e.g., Candida albicans)

  • Test compounds

  • Saponification solution (e.g., 25% alcoholic potassium hydroxide)

  • Heptane or n-hexane

  • Ergosterol standard

  • GC-MS system

Procedure:

  • Fungal Culture and Treatment: Grow the fungal cells to mid-log phase and then expose them to the test compounds at sub-MIC concentrations for a defined period (e.g., 4-16 hours).

  • Cell Harvesting and Lysis: Harvest the fungal cells by centrifugation, wash with sterile water, and record the wet weight.

  • Saponification: Resuspend the cell pellet in the saponification solution and incubate at 85°C for 1-4 hours to hydrolyze sterol esters.

  • Sterol Extraction: After cooling, extract the non-saponifiable lipids (including ergosterol) with heptane or n-hexane. Repeat the extraction multiple times to ensure complete recovery.

  • Sample Preparation for GC-MS: Evaporate the pooled organic extracts to dryness under a stream of nitrogen. Re-dissolve the residue in a suitable solvent for GC-MS analysis. Derivatization to form trimethylsilyl (TMS) ethers may be necessary to improve volatility and chromatographic performance.[12]

  • GC-MS Analysis: Inject the sample into the GC-MS system. Use a suitable capillary column for sterol separation. The mass spectrometer should be operated in selected ion monitoring (SIM) mode for sensitive and specific detection of ergosterol.

  • Quantification: Create a standard curve using known concentrations of the ergosterol standard. Quantify the ergosterol content in the samples by comparing their peak areas to the standard curve.

Data Analysis and Interpretation:

A dose-dependent decrease in the total ergosterol content in treated fungal cells compared to untreated controls is a strong indicator that the compounds inhibit the ergosterol biosynthesis pathway.

Compound Concentration (µg/mL) Ergosterol Content (% of Control)
Untreated Control0100%
Derivative A0.5 x MIC45%
Derivative A1 x MIC20%
Derivative B0.5 x MIC60%
Derivative B1 x MIC35%
Fluconazole (Control)1 x MIC25%

Table 1: Example of quantitative data from an ergosterol quantification experiment.

Protocol 3: Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[14][15][16][17] In this context, it can be used to visualize and analyze the binding interactions of the this compound derivatives with the active site of fungal CYP51.

Objective: To predict the binding mode and interactions of the test compounds with the fungal CYP51 enzyme.

Materials:

  • 3D structure of the fungal CYP51 protein (can be obtained from the Protein Data Bank or generated through homology modeling)

  • 3D structures of the test compounds (can be generated using chemical drawing software)

  • Molecular docking software (e.g., AutoDock, Glide, GOLD)

Procedure:

  • Protein and Ligand Preparation: Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges. Prepare the ligand structures by generating 3D coordinates and assigning appropriate atom types and charges.

  • Active Site Definition: Define the binding site on the CYP51 protein, typically centered on the heme cofactor.

  • Docking Simulation: Run the docking algorithm to generate a series of possible binding poses for each ligand in the active site of the protein.

  • Scoring and Analysis: The docking software will score the different poses based on their predicted binding affinity. Analyze the top-scoring poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the heme iron.

Data Analysis and Interpretation:

The results of the molecular docking study can provide valuable insights into the structure-activity relationship (SAR) of the synthesized derivatives. By understanding how different functional groups on the compounds interact with specific amino acid residues in the active site, researchers can design more potent inhibitors.

Visualizing the Mechanism and Workflows

Diagram 1: The Ergosterol Biosynthesis Pathway and the Site of Triazole Inhibition

Ergosterol_Pathway cluster_synthesis Ergosterol Biosynthesis cluster_inhibition Mechanism of Action acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Multiple Steps cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 membrane Fungal Cell Membrane ergosterol->membrane Incorporation triazole This compound Derivatives triazole->cyp51 Inhibition block->ergosterol X

Caption: Inhibition of lanosterol 14α-demethylase (CYP51) by triazole derivatives blocks ergosterol synthesis.

Diagram 2: Experimental Workflow for Mechanistic Investigation

Experimental_Workflow cluster_synthesis Compound Library cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis and Lead Optimization synthesis Synthesis of this compound Derivatives mic_testing Protocol 1: In Vitro Antifungal Susceptibility Testing (MIC) synthesis->mic_testing ergosterol_assay Protocol 2: Ergosterol Biosynthesis Quantification (GC-MS) mic_testing->ergosterol_assay Potent Compounds docking Protocol 3: Molecular Docking with CYP51 mic_testing->docking Potent Compounds sar Structure-Activity Relationship (SAR) Analysis ergosterol_assay->sar docking->sar lead_opt Lead Optimization sar->lead_opt

Caption: A streamlined workflow for the discovery and mechanistic characterization of novel triazole antifungals.

Conclusion and Future Directions

The protocols and theoretical framework presented in this guide provide a robust starting point for the investigation of this compound derivatives as potential antifungal agents. By systematically applying these methodologies, researchers can generate high-quality data to confirm the mechanism of action, elucidate structure-activity relationships, and identify promising lead candidates for further preclinical development. Future studies could also explore potential secondary mechanisms of action, investigate the impact on fungal cell morphology, and assess the in vivo efficacy of the most potent derivatives.

References

  • Clinical and Laboratory Standards Institute. M27-A3, Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI, Wayne, PA, 2008.
  • Wiederhold, N. P. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Methods Mol Biol. 2023, 2658, 3-16.
  • Espinel-Ingroff, A., et al. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. J Clin Microbiol. 2005, 43(8), 3787-3793.
  • Espinel-Ingroff, A., et al. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. J Clin Microbiol. 2005, 43(8), 3794-3799.
  • Medical Notes. Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle. [Link]

  • Zhang, D. Z., et al. [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Yao Xue Xue Bao. 1997, 32(12), 943-9.
  • Zhang, J. B., et al. Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-(N-cycloproyl-N-benzyl-amino)-2-propanols. Journal of Pharmaceutical Practice and Service.
  • Giera, M., et al. Quantifying Isoprenoids in the Ergosterol Biosynthesis by Gas Chromatography–Mass Spectrometry. Molecules. 2018, 23(10), 2526.
  • Wang, Y., et al. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Front Mol Biosci. 2020, 7, 586540.
  • Zhang, J. B., et al. Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluoro-phenyl)-3-(N-isoproyl-N-substituted amino)-2-propanols. Journal of Pharmaceutical Practice and Service.
  • Gushchina, I., et al. Synthesis, Antifungal Activities, Molecular Docking and Molecular Dynamic Studies of Novel Quinoxaline-Triazole Compounds. Molecules. 2023, 28(13), 5025.
  • Yu, S., et al. Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives containing the 1,2,3-triazole group. RSC Adv. 2013, 3(32), 13486-13496.
  • Lorenzo, F., et al. Development of a Methodology for Estimating the Ergosterol in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents. Foods. 2021, 10(2), 430.
  • ResearchGate. Molecular docking of complexes 1 and 2 and CYP51. [Link]

  • Gessner, M. O. Modifying an Ergosterol Extraction Protocol to Quantify Fungal Biomass at the University of Minnesota-Morris. [Link]

  • Wang, Y., et al. Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors. Pest Manag Sci. 2021, 77(1), 326-336.
  • Kumar, R., et al. Advances in synthetic approach to and antifungal activity of triazoles. Mini Rev Med Chem. 2013, 13(10), 1432-1447.
  • Gîrbu, D., et al. New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. Chemistry & Biodiversity. 2024, e202400316.
  • Gilep, A. A., et al. Human Lanosterol 14-Alpha Demethylase (CYP51A1)
  • Sired Udenar. SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES BY CYCLIZATION OF O,S- DIETHYL AROYLIMIDOTHIOCARBONATES WITH HYDRAZINES AND COMPUTATIONA. [Link]

  • Chavan, R. P., et al. Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Int J Pharm Pharm Sci. 2014, 6(8), 994-998.
  • Lepesheva, G. I., et al. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. J Med Chem. 2018, 61(22), 10123-10137.
  • Gessner, M. O., et al. Extraction and quantification of ergosterol as a measure of fungal biomass in leaf litter. Microb Ecol. 1997, 34(1), 23-33.
  • Sheng, C., et al. Synthesis and Antifungal Activity of 1-(1H-1,2,4-Triazole)-2-(2,4-diflurophenyl)-3-(N-methyl-N-substituted benzylamino)-2-propanols. Journal of Chinese Pharmaceutical Sciences. 2005, 14(1), 29-34.
  • Wikipedia. Lanosterol 14 alpha-demethylase. [Link]

  • Taylor & Francis. Lanosterol 14 alpha-demethylase – Knowledge and References. [Link]

  • Monk, B. C., et al. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Biochim Biophys Acta Proteins Proteom. 2019, 1867(6), 619-630.

Sources

The Versatile Scaffold: Application Notes and Protocols for 1-(1H-1,2,4-triazol-1-yl)propan-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,4-triazole nucleus stands as a "privileged structure" in the landscape of medicinal chemistry. Its inherent metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide and ester groups have cemented its importance in the design of therapeutic agents.[1][2][3] This guide focuses on a key building block, 1-(1H-1,2,4-triazol-1-yl)propan-2-one, a versatile precursor for a multitude of biologically active molecules. We will delve into its synthesis, explore its applications in the development of novel antifungal and anticancer agents, and provide detailed, field-proven protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this important heterocyclic compound.

Part 1: Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most effectively achieved through the nucleophilic substitution of a haloketone with 1,2,4-triazole. The following protocol outlines a robust and reproducible method for this synthesis.

Principle: The reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen of the 1,2,4-triazole ring attacks the electrophilic carbon of chloroacetone, displacing the chloride leaving group. The use of a base is crucial to deprotonate the 1,2,4-triazole, thereby increasing its nucleophilicity. Acetone serves as a suitable polar aprotic solvent for this reaction.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,2,4-Triazole

  • Chloroacetone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Ethyl acetate

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetone (100 mL) to the flask.

  • Stirring: Stir the suspension vigorously at room temperature for 30 minutes to ensure a fine dispersion of the reagents.

  • Addition of Chloroacetone: To the stirring suspension, add chloroacetone (1.1 eq) dropwise over a period of 15 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored by TLC (eluent: ethyl acetate/hexane, 1:1).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium chloride).

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) to remove any remaining inorganic impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Final Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous reagents and solvents is important to prevent side reactions, such as the hydrolysis of chloroacetone.

  • Excess Base: A slight excess of potassium carbonate is used to ensure complete deprotonation of the 1,2,4-triazole and to neutralize the HCl formed during the reaction.

  • Reflux: Heating the reaction to reflux increases the reaction rate, allowing for a shorter reaction time.

  • TLC Monitoring: Regular monitoring of the reaction by TLC is crucial to determine the point of completion and to avoid the formation of byproducts due to prolonged reaction times.

Part 2: Applications in Medicinal Chemistry

This compound is a valuable intermediate for the synthesis of a wide range of compounds with potential therapeutic applications. Its ketone functionality and the appended triazole ring provide two reactive sites for further molecular elaboration.

Antifungal Drug Discovery

The 1,2,4-triazole moiety is the cornerstone of a major class of antifungal drugs, including fluconazole, itraconazole, and voriconazole.[1][4][5] These drugs act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][6] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][6] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[5][7]

The ketone group in this compound can be readily converted to a tertiary alcohol, a key structural feature in many azole antifungals. This can be achieved through reactions with Grignard reagents or other organometallic nucleophiles, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Diagram of the Antifungal Mechanism of Action:

Antifungal_Mechanism Triazole_Drug 1,2,4-Triazole Antifungal (e.g., Fluconazole) CYP51 Lanosterol 14α-demethylase (CYP51) Triazole_Drug->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion Lanosterol Lanosterol Lanosterol->CYP51 Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Essential component Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Cell_Death Disruption leads to

Caption: Mechanism of action of 1,2,4-triazole antifungal agents.

Anticancer Drug Development

The 1,2,4-triazole scaffold has also emerged as a promising pharmacophore in the design of anticancer agents.[2] Derivatives of 1,2,4-triazole have been shown to exhibit a range of anticancer activities, including inhibition of tubulin polymerization, aromatase inhibition, and induction of apoptosis. The versatility of this compound allows for its incorporation into various molecular frameworks to target different cancer-related pathways. For instance, the ketone can be used as a handle to link the triazole moiety to other pharmacophores known to possess cytotoxic activity, creating hybrid molecules with potentially enhanced efficacy.

Part 3: Protocols for Biological Evaluation

In Vitro Antifungal Susceptibility Testing

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[8] The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Protocol: Broth Microdilution Assay for Antifungal Susceptibility

Materials:

  • Test compound (dissolved in DMSO)

  • Fungal strain (e.g., Candida albicans)

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and reservoirs

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI-1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: Prepare a series of two-fold serial dilutions of the test compound in RPMI-1640 medium in a 96-well plate. The final concentration of DMSO should not exceed 1%.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compound.

  • Controls: Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., 50% or 90%) compared to the growth control, which can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).

Workflow for Antifungal Susceptibility Testing:

Antifungal_Workflow Start Start Prep_Inoculum Prepare Standardized Fungal Inoculum Start->Prep_Inoculum Prep_Drug Prepare Serial Dilutions of Test Compound Start->Prep_Drug Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Prep_Drug->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read_Results Determine MIC (Visual or Spectrophotometric) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

The results of the antifungal and cytotoxicity assays can be summarized in the following tables for clear comparison.

Table 1: Antifungal Activity of 1,2,4-Triazole Derivatives

CompoundFungal StrainMIC₅₀ (µg/mL)
Derivative 1Candida albicansX.X
Derivative 2Candida albicansY.Y
FluconazoleCandida albicansZ.Z

Table 2: Cytotoxicity of 1,2,4-Triazole Derivatives

CompoundCell LineIC₅₀ (µM)
Derivative 1HeLaA.A
Derivative 2HeLaB.B
DoxorubicinHeLaC.C

Conclusion

This compound is a highly valuable and versatile starting material in medicinal chemistry. The protocols and application notes provided herein offer a comprehensive guide for its synthesis and its utilization in the development of novel antifungal and anticancer agents. The inherent biological potential of the 1,2,4-triazole scaffold, combined with the synthetic accessibility of this key intermediate, ensures its continued relevance in the quest for new and improved therapeutics.

References

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517.
  • Maertens, J. A. (2004). History of the development of azole derivatives. Clinical Microbiology and Infection, 10(Suppl 1), 1-10.
  • Kaur, R., et al. (2018). 1,2,4-Triazole: A review of its synthetic strategies and diverse biological activities. European Journal of Medicinal Chemistry, 157, 1087-1111.
  • Sheehan, D. J., et al. (1999). Current and emerging azole antifungal agents. Clinical Microbiology Reviews, 12(1), 40-79.
  • Zhang, Y., et al. (2019).
  • Upmanyu, N., et al. (2022). A comprehensive review on the medicinal attributes of 1,2,4-triazoles. Future Medicinal Chemistry, 14(1), 75-102.
  • Como, J. A., & Dismukes, W. E. (1994). Oral azole drugs as systemic antifungal therapy. The New England Journal of Medicine, 330(4), 263–272.
  • Hof, H. (2001). A new, broad-spectrum azole antifungal: voriconazole. Chemotherapy, 47(4), 225-233.
  • Fromtling, R. A. (1988). Overview of medically important antifungal azole derivatives. Clinical Microbiology Reviews, 1(2), 187–217.
  • Kumar, A., et al. (2021). Triazoles and their derivatives: Chemistry, synthesis, and therapeutic applications. Frontiers in Chemistry, 9, 745378.
  • Rex, J. H., et al. (1997). Development of interpretive breakpoints for antifungal susceptibility testing: conceptual framework and analysis of in vitro-in vivo correlation data for fluconazole, itraconazole, and candida infections. Clinical Infectious Diseases, 24(2), 235-247.
  • Espinel-Ingroff, A. (2001). In vitro antifungal activities of anidulafungin and micafungin, two new echinocandins, against opportunistic filamentous and dimorphic fungi and yeasts. Journal of Clinical Microbiology, 39(3), 956-961.
  • Boogaard, J., et al. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 11, 1143890.
  • Tan, C. X., et al. (2012). Synthesis and antifungal activity of 1,2,4-triazole derivatives containing cyclopropane moiety. Letters in Drug Design & Discovery, 9(4), 431-435.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • van de Sande, W. W. J., et al. (2018). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 4(4), 117.
  • Pfaller, M. A., & Sheehan, D. J. (2006). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 3(3), ofw161.
  • Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 52(12), 4333–4340.
  • Kumar, V., & Kumar, R. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237.
  • Mohareb, R. M., & Samir, E. M. (2012). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. Open Journal of Medicinal Chemistry, 2(1), 1-9.
  • Arendrup, M. C., et al. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00041-19.
  • CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Fourth Informational Supplement. CLSI document M27-S4.
  • Weisenthal, L. M. (1996). The DIMSCAN cytotoxicity assay, unlike the MTT assay, identifies syngergistic combinations of anticancer agents. Cytometry, 24(3), 204-212.
  • Gubbins, P. O. (2011). Triazole antifungal agents drug-drug interactions involving hepatic cytochrome P450. Expert Opinion on Drug Metabolism & Toxicology, 7(11), 1411–1429.
  • PrepChem. (n.d.). Synthesis of 1-(1,2,4-Triazol-1-yl)-2-phenyl-3-p-fluorophenyl-propan-2-ol. Retrieved from [Link]

  • El-Sayed, W. A., et al. (2017). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 22(3), 432.
  • Google Patents. (1991). Process for obtaining 1,3-bis(1H-1,2,4-triazol-1-yl)- propan-2-one. ES2020785A6.
  • Vujasinović, I., et al. (2018). New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. ChemistrySelect, 3(36), 10246-10252.
  • Zhang, D. Z., et al. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Yao Xue Xue Bao, 32(12), 943-949.
  • Google Patents. (1994). Process for the preparation of derivatives of 1-(1,2,4-triazol-1-yl)-propan-2-ol. EP0618198B1.
  • Wei, N., et al. (2009). Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluoro-phenyl)-3-(N-isoproyl-N-substituted amino)-2-propanols. Journal of Pharmaceutical Practice and Service, 27(5), 324-327, 392.
  • Szałek, A., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3804.
  • Parashurama, V., & Kumar, C. S. A. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Wiadomości Lekarskie, 75(2), 523-528.
  • Kulkarni, S. D. (2020). A Comprehensive review on 1, 2,4 Triazole. Journal of Drug Delivery and Therapeutics, 10(3-s), 233-239.
  • Hassan, S. Y. (2018). An insight on medicinal attributes of 1,2,4-triazoles. Future Medicinal Chemistry, 10(10), 1269-1297.

Sources

Application Note & Protocols: High-Purity Isolation of 1-(1H-1,2,4-triazol-1-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed methodologies for the purification of 1-(1H-1,2,4-triazol-1-yl)propan-2-one, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on reaction yield, side-product formation, and the overall safety and efficacy of active pharmaceutical ingredients (APIs), this document outlines several field-proven purification techniques. We delve into the rationale behind each method, offering step-by-step protocols for recrystallization, flash column chromatography, and acid-base liquid-liquid extraction. Furthermore, this guide addresses the identification of potential impurities and the analytical techniques for purity assessment, ensuring a robust and reproducible purification workflow for researchers, scientists, and drug development professionals.

Introduction: The Importance of Purity

This compound is a heterocyclic ketone containing the versatile 1,2,4-triazole moiety. This structural motif is a cornerstone in a multitude of antifungal agents, such as fluconazole and itraconazole, underscoring the significance of this intermediate in medicinal chemistry.[1][2] The purity of this precursor is paramount, as impurities can lead to downstream reaction failures, the formation of undesired and potentially toxic byproducts, and complications in regulatory approval processes.

Common impurities may arise from the synthetic route, typically involving the alkylation of 1,2,4-triazole with a halo-propanone derivative. These can include unreacted starting materials, regioisomers (e.g., 1-(4H-1,2,4-triazol-4-yl)propan-2-one), and products of side reactions. This guide provides the necessary tools to effectively remove these contaminants.

Physicochemical Properties & Impurity Profile

A foundational understanding of the target molecule's properties is crucial for designing an effective purification strategy.

PropertyEstimated Value/CharacteristicRationale & Significance
Molecular Formula C₅H₇N₃OConfirmed by structural analysis.
Molecular Weight 125.13 g/mol Essential for stoichiometric calculations and mass spectrometry.
Polarity PolarThe presence of the triazole ring and the ketone functionality imparts significant polarity.[3][4]
pKa The triazole ring is weakly basic (pKa of 1,2,4-triazolium is 2.45).[2]This property can be exploited for purification via acid-base extraction.
Solubility Likely soluble in polar organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate) and potentially water.[5][6]Dictates the choice of solvents for recrystallization and chromatography.

Potential Impurities:

  • Unreacted 1,2,4-triazole: A polar, water-soluble starting material.

  • Unreacted halo-propanone: A less polar, volatile starting material.

  • 1-(4H-1,2,4-triazol-4-yl)propan-2-one: A regioisomeric byproduct with similar polarity to the desired product, often requiring chromatographic separation.

  • Poly-alkylated products: Resulting from multiple substitutions on the triazole ring.

  • Solvent Residues: Remnants from the synthesis.

Purification Strategies: A Multi-faceted Approach

The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Below are detailed protocols for three complementary methods.

Protocol 1: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample, provided a suitable solvent is identified. The principle relies on the differential solubility of the compound and its impurities in a solvent at different temperatures.

Rationale: This method is ideal for a final polishing step to achieve high purity, especially when the impurities have different solubility profiles from the product. Given the ketone functionality, solvents like acetone or ethyl acetate, potentially in a co-solvent system with a non-polar solvent like hexanes, are good starting points.[5]

Step-by-Step Protocol:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethyl acetate, acetone, isopropanol, acetonitrile, and mixtures such as ethyl acetate/hexanes). A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Diagram of Recrystallization Workflow:

Caption: Workflow for the purification of this compound by recrystallization.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities. It is particularly useful for removing isomeric impurities and other byproducts with similar solubilities.

Rationale: The polarity difference between the desired product, less polar starting materials (halo-propanone), and more polar impurities (1,2,4-triazole) allows for efficient separation on a silica gel stationary phase. The use of a solvent gradient, typically starting with a less polar eluent and gradually increasing the polarity, will elute the compounds in order of increasing polarity. Similar triazole derivatives have been successfully purified using silica gel chromatography with solvent systems like dichloromethane/methanol or ethyl acetate/hexanes.[7][8]

Step-by-Step Protocol:

  • Stationary Phase: Prepare a silica gel column (mesh size 0.040–0.063 mm) in the chosen solvent system.[7]

  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent (e.g., dichloromethane). If the compound has low solubility in the eluent, it can be adsorbed onto a small amount of silica gel.

  • Loading: Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 9:1 hexanes/ethyl acetate) and gradually increase the polarity (e.g., to 1:1 hexanes/ethyl acetate, then pure ethyl acetate, and finally a small percentage of methanol in ethyl acetate if necessary).

  • Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Table of Suggested Solvent Systems for Chromatography:

Solvent System (v/v)Application
Hexanes / Ethyl Acetate (Gradient)General purpose, good for separating less polar impurities.
Dichloromethane / Methanol (Gradient)Effective for more polar compounds, provides different selectivity.[8]
Dichloromethane / Acetone (Gradient)An alternative to methanol-based systems.
Protocol 3: Acid-Base Liquid-Liquid Extraction

This technique leverages the basicity of the triazole ring to separate the target compound from non-basic impurities.

Rationale: The 1,2,4-triazole moiety can be protonated by a strong acid to form a water-soluble salt.[2] This allows for the separation of the desired product from non-basic organic impurities. Subsequent neutralization will regenerate the neutral compound, which can then be extracted back into an organic solvent.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated this compound will move to the aqueous layer.

  • Separation: Separate the aqueous and organic layers. The organic layer contains non-basic impurities and can be discarded.

  • Neutralization: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate solution or dilute sodium hydroxide) until the pH is neutral or slightly basic.

  • Back-Extraction: Extract the neutralized aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified product.

Diagram of Acid-Base Extraction Workflow:

AcidBaseExtraction cluster_0 Initial State cluster_1 Acidic Wash cluster_2 Neutralization & Extraction cluster_3 Final Product A Crude Product in Organic Solvent B Add Dilute Acid (e.g., 1M HCl) A->B C Aqueous Layer: Protonated Product B->C D Organic Layer: Non-Basic Impurities B->D E Neutralize Aqueous Layer with Base C->E F Extract with Organic Solvent E->F G Organic Layer: Purified Product F->G H Aqueous Layer: Salts F->H I Dry and Evaporate Organic Layer G->I J Pure Product I->J

Sources

Application Notes & Protocols: Scale-Up Synthesis of 1-(1H-1,2,4-triazol-1-yl)propan-2-one for Pharmaceutical Use

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1-(1H-1,2,4-triazol-1-yl)propan-2-one, a critical intermediate in the manufacturing of numerous triazole-based active pharmaceutical ingredients (APIs), including widely used antifungal agents.[1][2] The narrative transitions from a foundational lab-scale procedure to a robust, optimized kilogram-scale process suitable for pharmaceutical production. Key process development challenges, such as regioselectivity control, solvent selection, thermal safety, and purification strategies, are addressed with a focus on safety, efficiency, and regulatory compliance. Detailed, step-by-step protocols for synthesis and quality control are provided for researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of the Target Intermediate

This compound is a cornerstone building block in medicinal chemistry. Its structure is a precursor to the 1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol core found in blockbuster antifungal drugs like fluconazole.[3][4] The efficient and controlled production of this intermediate is paramount for ensuring a reliable and cost-effective supply chain for these essential medicines.

Transitioning the synthesis of this compound from a laboratory setup to an industrial scale is not a matter of simply using larger flasks; it is a complex endeavor requiring meticulous process optimization and a deep understanding of chemical engineering principles.[5] This guide elucidates the critical parameters and provides a validated framework for achieving a scalable, safe, and reproducible manufacturing process.

Synthetic Strategy and Mechanistic Considerations

The most direct and industrially viable route to this compound is the nucleophilic substitution (S_N2) reaction between 1,2,4-triazole and chloroacetone.

The Core Reaction: N-Alkylation

The reaction proceeds via the deprotonation of 1,2,4-triazole by a base to form the triazolide anion, a potent nucleophile. This anion then attacks the electrophilic carbon atom of chloroacetone, displacing the chloride leaving group.

The Key Challenge: Regioselectivity

1,2,4-triazole is an asymmetric heterocycle with two chemically distinct nucleophilic nitrogen atoms: N1 and N4.[6] Consequently, alkylation can lead to two possible regioisomers: the desired 1-substituted product and the undesired 4-substituted isomer.

Figure 1: Reaction scheme showing the formation of N1 and N4 isomers.

Controlling this regioselectivity is the primary goal of process optimization. Studies have shown that the N1-isomer is generally the major product, often with a regioselectivity of around 90:10.[6] The choice of base and solvent plays a crucial role in maximizing the formation of the desired N1 product.[7][8]

Process Development and Scale-Up Considerations

Moving from a lab-scale synthesis to a pilot or manufacturing scale requires re-evaluation of every process parameter for safety, efficiency, cost, and environmental impact.

Raw Material and Reagent Selection
ParameterLab-Scale ChoiceScale-Up Recommendation & Rationale
Base Strong bases (e.g., NaH, DBU)Potassium Carbonate (K₂CO₃) . Rationale: K₂CO₃ is a cost-effective, non-flammable, and easy-to-handle solid base, making it far safer for large-scale operations than sodium hydride (pyrophoric) or expensive liquid bases like DBU.[5][6]
Solvent Polar aprotic (e.g., DMF, THF)Acetonitrile (ACN) or Isopropyl Acetate (IPAc) . Rationale: Eliminates the high boiling points, toxicity, and difficult removal associated with DMF. ACN and IPAc have lower boiling points, simplifying product isolation and solvent recovery, and often present a more favorable safety and environmental profile.
Alkylating Agent ChloroacetoneChloroacetone (stabilized) . Rationale: This remains the most effective reagent. However, for scale-up, it is critical to use a stabilized grade (e.g., with CaCO₃ or MgO) to prevent self-polymerization, a significant safety hazard.[9][10]
Optimization of Reaction Conditions

The following workflow outlines the critical steps in optimizing the reaction for large-scale production.

Figure 2: Process optimization workflow for scale-up synthesis.

A key aspect of temperature control is managing the initial exotherm upon addition of chloroacetone. On a large scale, this is managed by slow, subsurface addition of the alkylating agent at a controlled temperature (e.g., 50-60°C) to allow the reactor's cooling system to dissipate the generated heat effectively.

Detailed Synthesis Protocols

Protocol 1: Lab-Scale Synthesis (Baseline, 50 g Scale)

This protocol serves as a benchmark for evaluating the improvements achieved during process optimization.

  • Setup: Equip a 1 L round-bottom flask with a mechanical stirrer, thermometer, reflux condenser, and nitrogen inlet.

  • Charge Reactants: To the flask, add 1,2,4-triazole (34.5 g, 0.5 mol), anhydrous potassium carbonate (82.9 g, 0.6 mol), and N,N-Dimethylformamide (DMF, 250 mL).

  • Heating: Begin stirring and heat the slurry to 60°C.

  • Addition: Add chloroacetone (48.6 g, 0.525 mol) dropwise over 30 minutes, maintaining the internal temperature below 70°C.

  • Reaction: Stir the mixture at 60-65°C for 4-6 hours. Monitor the reaction for completion by HPLC (disappearance of 1,2,4-triazole).

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Rinse the filter cake with DMF (50 mL).

  • Isolation: Remove the DMF from the filtrate under reduced pressure. Dissolve the resulting oil in ethyl acetate (300 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product as an oil. Further purification may be achieved by vacuum distillation or column chromatography.

Protocol 2: Optimized Kilogram-Scale Synthesis (1.0 kg Scale)

This protocol incorporates the process improvements for a safe and efficient large-scale batch.

  • Reactor Preparation: Ensure a 20 L glass-lined reactor is clean, dry, and inerted with nitrogen. Start the agitator at a moderate speed (e.g., 100 RPM).

  • Charge Reactants: Charge 1,2,4-triazole (1.0 kg, 14.48 mol), powdered potassium carbonate (2.4 kg, 17.37 mol), and acetonitrile (8.0 L) into the reactor.

  • Heating: Heat the reactor contents to 60°C using the jacket heating system.

  • Controlled Addition: Using a metering pump, add stabilized chloroacetone (1.41 kg, 15.2 mol) subsurface over a period of 2-3 hours. Critically maintain the internal temperature at 60-65°C throughout the addition.

  • Reaction & Monitoring: Maintain the reaction temperature at 60-65°C for 5-8 hours. Take samples hourly and analyze by a validated in-process control (IPC) HPLC method until <1.0% of 1,2,4-triazole remains.

  • Cool-Down and Filtration: Cool the batch to 20-25°C. Filter the slurry through a suitable filter press or Nutsche filter to remove inorganic salts. Wash the filter cake with acetonitrile (2 x 1.0 L).

  • Solvent Swap and Crystallization: Transfer the combined filtrate to a clean reactor. Concentrate the solution under vacuum to approximately 3 L. Add isopropyl acetate (IPAc, 6.0 L) and continue distillation to remove residual acetonitrile. Cool the resulting IPAc slurry slowly to 0-5°C over 4 hours and hold for at least 2 hours to maximize crystallization.

  • Isolation and Drying: Filter the crystalline product. Wash the cake with cold (0-5°C) IPAc (2 x 1.0 L). Dry the product in a vacuum oven at 40-45°C until the loss on drying (LOD) is <0.5%.

  • Yield: The expected yield is 1.3 - 1.5 kg (72-82%) of high-purity this compound.

Analytical Methods and Quality Control

For pharmaceutical use, the final product must meet stringent quality specifications. A validated HPLC method is essential for determining purity and quantifying impurities.[11]

HPLC Method for Purity and Impurity Profiling
ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 210 nm
Injection Vol. 10 µL
Diluent Acetonitrile/Water (50:50)

This method should effectively separate the N1-product, the N4-isomer, unreacted 1,2,4-triazole, and chloroacetone.[12][13]

Acceptance Criteria
TestSpecification
Appearance White to off-white crystalline solid
Assay (by HPLC) ≥ 99.0%
N4-Isomer (by HPLC) ≤ 0.5%
Any other impurity ≤ 0.10%
Total Impurities ≤ 1.0%
Loss on Drying (LOD) ≤ 0.5%
Residue on Ignition ≤ 0.1%

Safety and Environmental Considerations

Hazard Identification
  • 1,2,4-Triazole: Harmful if swallowed and causes serious eye irritation. Suspected of damaging the unborn child.

  • Chloroacetone: Highly flammable liquid and vapor.[14][15] It is toxic if swallowed and fatal if inhaled or in contact with skin.[9][10] It causes severe skin burns and eye damage and is a potent lachrymator.[9]

Handling and Personal Protective Equipment (PPE)

Due to the high toxicity of chloroacetone, all scale-up operations must be conducted in a well-ventilated area, preferably within a closed system (the reactor).[15][16]

  • Engineering Controls: Use of a closed reactor system, fume hoods for sampling, and local exhaust ventilation are mandatory.[9] Use explosion-proof electrical equipment.[16]

  • Personal Protective Equipment: Full-face respirator with appropriate cartridges, chemical-resistant suit, neoprene or butyl rubber gloves, and chemical safety goggles are required, especially when handling chloroacetone.[9][14] An eyewash station and safety shower must be immediately accessible.[9]

Waste Management
  • Aqueous waste streams should be checked for pH and organic content before being sent to a wastewater treatment facility.

  • Organic waste, including spent solvents, should be collected in designated, labeled containers and disposed of via licensed hazardous waste incineration.

  • The filtered inorganic salts (K₂CO₃ and KCl) will be contaminated with residual organics and must also be disposed of as hazardous waste.

Conclusion

The successful scale-up of this compound synthesis hinges on a systematic approach to process development. By shifting from hazardous lab-scale reagents to safer, more economical alternatives like potassium carbonate and acetonitrile, and by implementing strict control over reaction parameters, a robust, safe, and efficient process can be established. The protocols and analytical methods outlined in this guide provide a validated pathway for producing this key pharmaceutical intermediate at a kilogram scale, meeting the high-purity standards required for API manufacturing.

References

  • Int J Mol Sci. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. PubMed. Retrieved from [Link]

  • American Chemical Society. (2025). Alternative methods for the alkylation of heterocycles. Retrieved from [Link]

  • Google Patents. (n.d.). CN1054853C - Prepn of 1-[2-(2,4-difluorophenyl)2,3-epoxypropyl]-1H-1,2,4-triazole as intermediate of fluconazole and its methyl sulphonate.
  • Elsevier. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. ScienceDirect. Retrieved from [Link]

  • LookChem. (n.d.). Synthesis of Fluconazole. Chempedia. Retrieved from [Link]

  • ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of fluconazole using [(1H-1,2,4-triazol-1-yl)methyl]lithium. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol. Retrieved from [Link]

  • Google Patents. (n.d.). PROCESS FOR PREPARING BIOLOGICALLY ACTIVE DERIVATIVES OF 1,2,4-TRIAZOL AND INTERMEDIARIES USEFUL IN THIS PROCESS.
  • ResearchGate. (n.d.). Electrophotocatalytic C-H Alkylation of N-heteroarenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Retrieved from [Link]

  • SlideShare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. Retrieved from [Link]

  • SIELC. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved from [Link]

  • De Gruyter. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2016). Development and Validation of HPLC Method for Analysis of Impurities of Fosfluconazole in Pharmaceutical Products. Retrieved from [Link]

  • ResearchGate. (n.d.). A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles in Human Plasma. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). ATE192440T1 - METHOD FOR PRODUCING 1-(1,2,4-TRIAZOLE-1-YL).
  • PubMed. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Retrieved from [Link]

  • Journal of Pharmaceutical Practice and Service. (2009). Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluoro-phenyl)-3-(N-isoproyl-N-substituted amino)-2-propanols. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel RP-HPLC method for quantification of peramivir and its impurity (1H-1,2,4-triazole-1-carboximidamide) in bulk and injectable preparations. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Retrieved from [Link]

Sources

The Versatile Ketone: A Guide to the Synthesis and Application of 1-(1H-1,2,4-triazol-1-yl)propan-2-one in the Creation of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Key Building Block

In the landscape of medicinal chemistry and drug discovery, the 1,2,4-triazole moiety stands as a privileged scaffold, integral to a wide array of therapeutic agents known for their antifungal, antiviral, and anticancer properties.[1][2] Its unique electronic and structural characteristics facilitate crucial interactions with biological targets.[2] A particularly valuable synthon in the organic chemist's toolbox is 1-(1H-1,2,4-triazol-1-yl)propan-2-one . This ketone, featuring a reactive carbonyl group and an adjacent methylene group activated by the electron-withdrawing triazole ring, serves as a versatile precursor for the construction of diverse and novel heterocyclic systems. This guide provides a comprehensive overview of the synthesis of this key intermediate and explores its application in the generation of new molecular architectures with potential pharmacological significance.

Part 1: Synthesis of the Starting Material: this compound

The most direct and efficient method for the synthesis of this compound is the nucleophilic substitution of a halo-ketone with 1,2,4-triazole. This reaction leverages the acidic nature of the N-H proton in the triazole ring, which can be readily deprotonated by a suitable base to form the triazolide anion, a potent nucleophile.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the N-alkylation of 1,2,4-triazole with α-haloketones.[3]

Materials:

  • 1,2,4-triazole

  • Chloroacetone[4]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2,4-triazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (10 mL per gram of 1,2,4-triazole).

  • Addition of Chloroacetone: Stir the suspension vigorously and add chloroacetone (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (1,2,4-triazole) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a solid.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate 1,2,4-triazole but mild enough to avoid significant side reactions.

  • Solvent: Acetone is an excellent solvent for this reaction as it dissolves the reactants and has a convenient boiling point for reflux.

  • Stoichiometry: A slight excess of chloroacetone is used to ensure complete consumption of the 1,2,4-triazole. An excess of potassium carbonate is used to drive the reaction to completion.

  • Work-up: The aqueous work-up is essential to remove any remaining inorganic salts and unreacted starting materials.

Part 2: Application in the Synthesis of Novel Heterocyclic Compounds

The presence of both a ketone and an activated methylene group makes this compound a prime candidate for a variety of cyclocondensation reactions to form new heterocyclic rings.

A. Synthesis of Pyrazole Derivatives

The Knorr pyrazole synthesis and related methodologies involve the reaction of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine derivative.[5] The methylene group adjacent to the ketone in this compound can be functionalized to generate a 1,3-dicarbonyl equivalent, which can then be cyclized with hydrazine to form a pyrazole.

Workflow for Pyrazole Synthesis:

G start This compound step1 Claisen Condensation (e.g., with diethyl oxalate) start->step1 step2 1,3-Dicarbonyl Intermediate step1->step2 step3 Knorr Cyclization (with Hydrazine Hydrate) step2->step3 product Novel Pyrazole Derivative step3->product

Caption: Synthetic workflow for pyrazole derivatives.

Protocol 2: Synthesis of a Novel 4-hydroxy-1-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazole-3-carboxylate

Materials:

  • This compound

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt)

  • Ethanol, absolute

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ice bath

Procedure:

  • Formation of the 1,3-Dicarbonyl Intermediate:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 eq) in absolute ethanol.

    • To this solution, add this compound (1.0 eq) followed by the dropwise addition of diethyl oxalate (1.1 eq) at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cyclization:

    • Cool the reaction mixture in an ice bath and add hydrazine hydrate (1.2 eq) dropwise.

    • Add a catalytic amount of glacial acetic acid.

    • Heat the mixture to reflux for 4-6 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and neutralize with dilute hydrochloric acid.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

B. Synthesis of Thiophene Derivatives

The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur.[6] The ketone functionality of this compound can participate in this multicomponent reaction.

Workflow for Thiophene Synthesis:

G start This compound step1 Gewald Reaction start->step1 reactants Malononitrile, Elemental Sulfur, Morpholine (catalyst) reactants->step1 product Novel 2-Amino-3-cyanothiophene Derivative step1->product

Caption: Synthetic workflow for thiophene derivatives.

Protocol 3: Synthesis of a Novel 2-Amino-3-cyano-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)thiophene

Materials:

  • This compound

  • Malononitrile

  • Elemental sulfur

  • Morpholine

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Addition of Catalyst: Add a catalytic amount of morpholine to the suspension.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction can be gently warmed (40-50 °C) to increase the rate if necessary.

  • Work-up and Purification:

    • Pour the reaction mixture into ice-water.

    • Collect the precipitated solid by filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to obtain the pure thiophene derivative.

C. Synthesis of Pyridine Derivatives

The Hantzsch pyridine synthesis is a classic method for the preparation of dihydropyridines, which can then be oxidized to pyridines. This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. A variation of this can be envisioned where this compound acts as one of the carbonyl components.

Data Presentation

Protocol Target Heterocycle Key Reagents Typical Yield (%) Reaction Time (h)
1This compound1,2,4-triazole, Chloroacetone75-856-8
2Pyrazole DerivativeDiethyl oxalate, Hydrazine hydrate60-7016-18
3Thiophene DerivativeMalononitrile, Sulfur65-7524-48

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in synthetic organic and medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive sites allow for the construction of a wide range of novel heterocyclic compounds. The protocols and workflows detailed in this guide provide a solid foundation for researchers to explore the full potential of this synthon in the development of new chemical entities with promising biological activities. Further exploration of its reactivity in other multicomponent reactions and cycloadditions will undoubtedly lead to the discovery of even more diverse and complex molecular architectures.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1H-1,2,4-triazol-1-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(1H-1,2,4-triazol-1-yl)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. The following information is curated from scientific literature and best practices in synthetic organic chemistry to ensure accuracy and reliability.

I. Understanding the Reaction: The N-Alkylation of 1,2,4-Triazole

The most common and direct route to synthesizing this compound is through the nucleophilic substitution (SN2) reaction between 1,2,4-triazole and an alkylating agent, typically chloroacetone. The reaction involves the deprotonation of the triazole ring by a base to form the triazolide anion, which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetone and displacing the chloride leaving group.

A critical challenge in this synthesis is controlling the regioselectivity of the alkylation. The 1,2,4-triazole anion is an ambident nucleophile, meaning it can be alkylated at two different nitrogen atoms: N1 and N4. This leads to the formation of two possible regioisomers: the desired this compound (N1 isomer) and the undesired 1-(4H-1,2,4-triazol-4-yl)propan-2-one (N4 isomer). Generally, alkylation at the N1 position is favored[1][2]. The ratio of these isomers is highly dependent on the reaction conditions.

Below is a diagram illustrating the key components and their relationships in this synthesis.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 1,2,4-Triazole 1,2,4-Triazole Base Base 1,2,4-Triazole->Base Deprotonation Chloroacetone Chloroacetone Temperature Temperature Chloroacetone->Temperature Stability Solvent Solvent Base->Solvent Solubility/ Reactivity N1 Isomer (Desired) N1 Isomer (Desired) Base->N1 Isomer (Desired) Influences Ratio N4 Isomer (Undesired) N4 Isomer (Undesired) Base->N4 Isomer (Undesired) Influences Ratio Solvent->N1 Isomer (Desired) Influences Ratio Solvent->N4 Isomer (Undesired) Influences Ratio Temperature->N1 Isomer (Desired) Affects Rate/ Side Reactions Side Products Side Products

Key factors influencing the synthesis of this compound.

II. Troubleshooting Low Yield: A Step-by-Step Guide

Low yield is a frequent issue in this synthesis. The following troubleshooting guide, presented in a question-and-answer format, addresses the most common problems and provides actionable solutions.

start Low Yield Observed check_sm Check for Unreacted Starting Materials (TLC/GC-MS) start->check_sm check_isomers Analyze Product Mixture for Isomer Ratio (NMR/GC-MS) check_sm->check_isomers No incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Yes check_side_products Identify Potential Side Products (MS/NMR) check_isomers->check_side_products Low N4 Isomer poor_regioselectivity Poor Regioselectivity check_isomers->poor_regioselectivity High N4 Isomer side_reactions Side Reactions Prevalent check_side_products->side_reactions Significant Side Products purification_issue Product Loss During Purification check_side_products->purification_issue No Significant Side Products solution1 Increase reaction time/temperature. Ensure base is active and dry. Check stoichiometry. incomplete_reaction->solution1 solution2 Optimize base and solvent. Consider a milder base. Lower reaction temperature. poor_regioselectivity->solution2 solution3 Use fresh, purified chloroacetone. Control temperature carefully. Run under inert atmosphere. side_reactions->solution3 solution4 Optimize chromatography conditions. Use alternative purification methods (e.g., distillation, recrystallization). purification_issue->solution4

Sources

Technical Support Center: Synthesis of 1-(1H-1,2,4-triazol-1-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(1H-1,2,4-triazol-1-yl)propan-2-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

The synthesis of this compound, a key intermediate for various active pharmaceutical ingredients, including widely used antifungal agents like fluconazole, appears straightforward but is often plagued by process-related impurities.[1][2][3] Effective impurity control is paramount for ensuring the safety, efficacy, and regulatory compliance of the final drug product. This guide provides a structured approach to troubleshooting common issues through FAQs and in-depth analytical guidance.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, which typically involves the nucleophilic substitution of a haloacetone (e.g., chloroacetone) with 1,2,4-triazole in the presence of a base.[4][5]

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

Low yield is a common issue that can often be traced back to the stability of starting materials or competing side reactions.

Possible Cause 1: Degradation of Chloroacetone Chloroacetone is a volatile and unstable lachrymator that can degrade or self-condense, especially when exposed to light, heat, or basic conditions.[6][7][8] Its hydrolysis to hydroxyacetone (acetol) and HCl is a known degradation pathway that consumes your electrophile.[6][9]

  • Troubleshooting Steps:

    • Verify Starting Material Quality: Use freshly opened or recently distilled chloroacetone. Commercial grades can contain stabilizers like water or calcium carbonate, but also impurities such as mesityl oxide or 1,1-dichloroacetone which can interfere with the reaction.[8][9]

    • Control Reaction Temperature: Add the chloroacetone solution dropwise to the reaction mixture at a controlled temperature to minimize exothermic self-condensation reactions.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation pathways.

Possible Cause 2: Favorskii Rearrangement As an α-halo ketone, chloroacetone can undergo a base-mediated Favorskii rearrangement to form carboxylic acid derivatives (e.g., propanoate esters if an alkoxide base is used).[10][11][12] This is a competing pathway to the desired S(_N)2 reaction.

  • Troubleshooting Steps:

    • Base Selection: Employ a non-nucleophilic base if possible, or carefully control the stoichiometry and addition rate of common bases like sodium methoxide or potassium carbonate.

    • Temperature Control: Lower reaction temperatures generally favor the S(_N)2 pathway over rearrangement reactions.

Q2: My analytical results (HPLC, LC-MS) show a significant impurity peak with the same mass as my desired product. What is it?

This is a classic sign of isomer formation. 1,2,4-Triazole is an asymmetric heterocycle with two nucleophilic nitrogen atoms, N1 and N4. While N1-alkylation is typically favored, competitive alkylation at the N4 position can occur.[13]

  • The Impurity: The most likely candidate is the isomeric product, 4-(2-oxopropyl)-4H-1,2,4-triazol-1-ium (the N4-substituted isomer).

  • Causality: The ratio of N1 to N4 alkylation is highly dependent on the reaction conditions. Factors include the counter-ion of the triazole salt, the solvent polarity, and the base used.[13] For instance, alkylation of the sodium salt of 1,2,4-triazole often favors the N1 position.

  • Troubleshooting & Confirmation:

    • Chromatographic Separation: Develop a robust HPLC method capable of resolving the two isomers. They often have slightly different retention times.

    • NMR Analysis: ¹H and ¹³C NMR are definitive. The chemical shifts of the triazole ring protons and carbons will be distinct for the N1 and N4 isomers due to the different chemical environments.

    • Reaction Optimization: To favor N1 substitution, screen different base/solvent systems. A common successful combination is using sodium methoxide in methanol or potassium carbonate in DMF.

Q3: I have an impurity peak with a mass corresponding to a di-substituted product. How is this formed and how can I prevent it?

This impurity is almost certainly 1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-one . This molecule is a known intermediate in the synthesis of fluconazole and a common impurity in related processes.[1][14]

  • Formation Pathway 1: Over-alkylation: If an excess of 1,2,4-triazole is used or if the reaction is run for an extended period at high temperatures, the enolate of the desired product, this compound, can form and displace the remaining triazole, although this is less common.

  • Formation Pathway 2: Dihaloacetone Impurity: A more likely cause is the presence of 1,3-dichloroacetone in your chloroacetone starting material. This impurity will react with two equivalents of 1,2,4-triazole to directly form the bis-adduct.

  • Troubleshooting Steps:

    • Stoichiometric Control: Use a slight excess of chloroacetone relative to 1,2,4-triazole to ensure the triazole is the limiting reagent.

    • Purity of Chloroacetone: Source high-purity chloroacetone or purify it by distillation to remove dihalo-impurities.

    • Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction and quench it once the starting 1,2,4-triazole is consumed to prevent over-reaction.

Frequently Asked Questions (FAQs)

What are the most critical impurities to monitor in this synthesis?

Based on the reaction mechanism and starting material stability, a critical few should always be on your analytical checklist.

Impurity NameStructure (or Description)Common OriginRecommended Analytical Technique
1,2,4-Triazole C₂H₃N₃Unreacted starting materialHPLC, LC-MS
Chloroacetone ClCH₂COCH₃Unreacted starting materialGC-MS, HPLC
N4-Isomer 4-(2-oxopropyl)-4H-1,2,4-triazol-1-iumNon-regioselective alkylationHPLC, LC-MS, NMR
Bis-Triazole Adduct 1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-oneDihaloacetone impurity; over-reactionHPLC, LC-MS
Hydroxyacetone HOCH₂COCH₃Hydrolysis of chloroacetoneGC-MS, LC-MS
My NMR spectrum has very broad or missing proton signals. Is my product impure?

While it could indicate impurity, this specific issue is often caused by trace amounts of paramagnetic metal ions.[15]

  • Explanation: If your 1,2,4-triazole was synthesized using a copper catalyst, trace residual Cu²⁺ can remain.[16] Triazole is an excellent chelating ligand, so your product will coordinate with these metal ions. The paramagnetic nature of the metal causes significant line broadening and can even make nearby proton signals disappear entirely from your NMR spectrum.

  • Solution:

    • Before NMR analysis, wash a solution of your product (e.g., in ethyl acetate) with a dilute aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid).

    • Follow with a water wash to remove the EDTA-metal complex.

    • Dry the organic layer, remove the solvent, and re-run the NMR. This process often restores sharp, well-defined signals.

Visual Workflow & Reaction Scheme

Troubleshooting Workflow for Unexpected Impurities

The following diagram outlines a logical workflow for identifying and mitigating an unknown impurity discovered during routine analysis.

TroubleshootingWorkflow Start Unexpected Peak in HPLC/LC-MS CheckMass Determine Mass (MS) Start->CheckMass IsomerCheck Is Mass = Product Mass? CheckMass->IsomerCheck KnownMass Mass Match a Known Impurity? Identify Identify as N4-Isomer, Bis-Adduct, etc. KnownMass->Identify Yes StructureElucidate Structure Elucidation: - High-Res MS - NMR Spectroscopy - Isolate & Characterize KnownMass->StructureElucidate No IsomerCheck->KnownMass No IsomerCheck->Identify Yes (Likely N4-Isomer) Optimize Optimize Reaction: - Stoichiometry - Temperature - Base/Solvent Identify->Optimize End Impurity Controlled Optimize->End PurifySM Purify Starting Materials PurifySM->End Hypothesize Hypothesize Origin: - Degradation? - Side Reaction? - SM Impurity? StructureElucidate->Hypothesize Hypothesize->Optimize Hypothesize->PurifySM

Caption: Logical workflow for impurity identification and mitigation.

Key Reaction Pathways

This diagram illustrates the desired synthesis alongside the formation of two critical process-related impurities.

ReactionPathways cluster_reactants Reactants Triazole 1,2,4-Triazole Product Desired Product This compound Triazole->Product  N1 Attack (Desired) Isomer N4-Isomer Impurity Triazole->Isomer N4 Attack (Side Reaction) Chloroacetone Chloroacetone Chloroacetone->Product Chloroacetone->Isomer BisAdduct Bis-Triazole Impurity Product->BisAdduct + 1,2,4-Triazole

Caption: Synthesis of the target molecule and major side products.

References
  • PubChem. (n.d.). Chloroacetone. National Center for Biotechnology Information. Retrieved from [Link]

  • Bach, R. D., et al. (2007). A Theoretical Study of Favorskii Reaction Stereochemistry. Lessons in Torquoselectivity. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2007). A Theoretical Study of Favorskii Reaction Stereochemistry. Lessons in Torquoselectivity. The Journal of Organic Chemistry. Retrieved from [Link]

  • NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(1,2,4-Triazol-1-yl)-2-phenyl-3-p-fluorophenyl-propan-2-ol. Retrieved from [Link]

  • Google Patents. (n.d.). ES2020785A6 - Process for obtaining 1,3-bis(1H-1,2,4-triazol-1-yl)- propan-2-one.
  • Sciencemadness Discussion Board. (2021). Simple preparation of chloroacetone - an essay. Retrieved from [Link]

  • Zhang, D. Z., et al. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Yao Xue Xue Bao. Retrieved from [Link]

  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules. Retrieved from [Link]

  • Kletskov, A. V., et al. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Blondel, A., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A. Retrieved from [Link]

  • Merck Index. (n.d.). Chloroacetone. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroacetone. Retrieved from [Link]

  • Wang, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Retrieved from [Link]

  • Stana, A., et al. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Scinapse. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • MDPI. (n.d.). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). EP0618198B1 - Process for the preparation of derivatives of 1-(1,2,4-triazol-1-yl)-propan-2-ol.
  • Mohareb, R., & Samir, E. (2012). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. Open Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2012). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. Retrieved from [Link]

  • Google Patents. (n.d.). DE60114889T2 - PROCESS FOR THE PREPARATION OF FLUCONAZOLE AND CRYSTAL MODIFICATIONS THEREOF.
  • Dispatches from Molecule World. (2024). “Friedel-Crafty” Reactions with Chloroacetone. Retrieved from [Link]

  • Scientific Research Publishing. (2012). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. Retrieved from [Link]

Sources

optimizing reaction conditions for 1-(1H-1,2,4-triazol-1-yl)propan-2-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in the synthesis of various pharmaceutically active compounds, particularly antifungal agents, is 1-(1H-1,2,4-triazol-1-yl)propan-2-one.[1][2] Its synthesis is most commonly achieved through the nucleophilic substitution (N-alkylation) of 1,2,4-triazole with chloroacetone. While the reaction appears straightforward, achieving high yield and regioselectivity for the desired N1-substituted isomer can be challenging due to the ambident nucleophilic nature of the triazolate anion.[3][4]

This technical support guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help researchers overcome common obstacles in this synthesis.

Reaction Mechanism: The Challenge of Regioselectivity

The reaction proceeds via the deprotonation of 1,2,4-triazole by a base to form a triazolate anion. This anion is an ambident nucleophile, meaning it has two potential nucleophilic nitrogen atoms: N1 and N4.[5] Both can attack the electrophilic carbon of chloroacetone, leading to a mixture of two constitutional isomers: the desired this compound (N1 isomer) and the undesired 4-(2-oxopropyl)-4H-1,2,4-triazol-4-ium, which after workup gives the N4-substituted product.[4] Controlling the regioselectivity is therefore a primary goal in optimizing this reaction.

Reaction_Mechanism General N-Alkylation Mechanism cluster_alkylation Nucleophilic Attack Triazole 1,2,4-Triazole Triazolate Triazolate Anion (Ambident Nucleophile) Triazole->Triazolate + Base - H⁺ Base Base (e.g., K₂CO₃) Chloroacetone Chloroacetone N1_Product N1-alkylated Product (Desired) Triazolate->N1_Product + Chloroacetone - Cl⁻ N4_Product N4-alkylated Product (Isomeric Impurity) Triazolate->N4_Product + Chloroacetone - Cl⁻

Reaction pathway showing formation of the triazolate anion and subsequent competitive N1 and N4 alkylation.

Troubleshooting Guide

This section addresses specific issues researchers may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary factors to investigate?

Answer: Low yields can stem from several factors, primarily related to reaction conditions and reagent quality.

  • Choice of Base: The base is critical for deprotonating the triazole. Weak bases may not generate a sufficient concentration of the triazolate anion, while overly strong bases can promote side reactions.

    • Insight: Inorganic carbonates like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are often effective and economical choices.[6][7] Stronger bases like sodium hydride (NaH) can be used but require anhydrous conditions and careful handling. Organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) have also been shown to effectively catalyze the reaction, often favoring the N1 isomer.[4]

  • Solvent Selection: The solvent influences the solubility of reagents and the reactivity of the nucleophile.

    • Insight: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred.[8][9][10] They effectively dissolve the triazole salt and promote Sₙ2 reactions. The choice of solvent can significantly impact regioselectivity.[10][11]

  • Reaction Temperature: The reaction is typically performed at elevated temperatures to ensure a reasonable rate.

    • Insight: Temperatures ranging from room temperature to 120°C have been reported.[1][4] Start with moderate temperatures (e.g., 50-80°C) and monitor by TLC. Excessively high temperatures can lead to decomposition of chloroacetone and the formation of dark-colored impurities.

  • Reagent Purity: Ensure 1,2,4-triazole is dry and chloroacetone is free from significant impurities or decomposition products. The presence of water can reduce the effectiveness of bases like NaH and may influence the isomeric ratio.

ParameterRecommendationRationale & Citation
Base K₂CO₃, Na₂CO₃, DBUK₂CO₃ and Na₂CO₃ are effective and commonly used.[6][7] DBU can improve regioselectivity towards the N1 isomer.[4]
Solvent DMF, Acetonitrile, DMSOPolar aprotic solvents enhance the reaction rate and can influence the N1/N4 product ratio.[8][10]
Temperature 50 - 80 °CProvides a balance between reaction rate and minimizing side reactions. Can be adjusted based on TLC monitoring.

Question 2: I'm getting a mixture of N1 and N4-alkylated isomers. How can I improve the selectivity for the desired N1 product?

Answer: Achieving high regioselectivity is the most common challenge in this synthesis. The N1/N4 ratio is influenced by a combination of electronic and steric factors, which can be manipulated by your choice of reaction conditions.

  • Solvent Polarity: The solvent has a pronounced effect on regioselectivity.

    • Insight: In many cases, polar aprotic solvents like DMF can favor the formation of the N1 isomer.[10] The rationale is that these solvents effectively solvate the cation of the triazole salt, leaving a "freer" anion where the N1 position, being more sterically accessible and often electronically favored, reacts preferentially.

  • Base and Counter-ion: The nature of the cation associated with the triazolate anion can influence which nitrogen atom is more available for alkylation.

    • Insight: Using a bulky organic base like DBU can lead to a consistent N1:N4 ratio of approximately 90:10.[4] Specialized organocatalysts, such as amidinium receptors, have been designed to act as phase-transfer catalysts that form intimate ion pairs with the triazolate anion, effectively shielding the N4 position and leading to inverted selectivity.[3]

  • Phase-Transfer Catalysis: Using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be beneficial, especially in heterogeneous systems (e.g., K₂CO₃ in acetonitrile), by helping to bring the triazolate anion into the organic phase.

Question 3: My reaction mixture turns dark brown or black, and I see many spots on my TLC plate. What is happening?

Answer: Dark coloration and multiple TLC spots are indicative of side reactions and decomposition.

  • Chloroacetone Instability: Chloroacetone is a reactive α-haloketone and can undergo self-condensation or decomposition, especially at high temperatures or in the presence of a strong base.

    • Troubleshooting: Add the chloroacetone dropwise to the reaction mixture at a controlled temperature rather than all at once. Avoid excessively high reaction temperatures. Ensure the chloroacetone is of good quality.

  • Over-alkylation: The nitrogen atoms in the product are still nucleophilic and can react with another molecule of chloroacetone to form a quaternary triazolium salt.

    • Troubleshooting: Use a strict 1:1 or slight excess of triazole to chloroacetone stoichiometry. Monitor the reaction closely by TLC and stop it once the starting triazole is consumed.

Optimized Experimental Protocol

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and desired scale.

Workflow Experimental Workflow A 1. Setup & Reagent Charging B 2. Reaction (Heat & Stir) A->B C 3. Monitoring (TLC) B->C Periodic Sampling C->B Reaction Incomplete D 4. Workup (Filter, Quench, Extract) C->D Reaction Complete E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

General workflow for the synthesis, purification, and analysis of the target compound.

1. Reagents and Materials:

  • 1,2,4-Triazole

  • Chloroacetone

  • Potassium Carbonate (K₂CO₃), finely ground and dried

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Hexanes

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

2. Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,2,4-triazole (1.0 eq), potassium carbonate (1.5 eq), and DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add chloroacetone (1.05 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-70°C.

  • Monitor the reaction progress by TLC (e.g., using 50% Ethyl Acetate/Hexanes as eluent). The reaction is typically complete within 3-6 hours.

  • Once the starting 1,2,4-triazole is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid residue with ethyl acetate.

  • Combine the filtrate and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

3. Purification:

  • The crude product, often an oil or semi-solid, can be purified by flash column chromatography on silica gel using a gradient eluent system of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 70%). The N1 isomer is typically less polar and will elute before the N4 isomer.

Frequently Asked Questions (FAQs)

  • Q: How can I distinguish between the N1 and N4 isomers using ¹H NMR?

    • A: The chemical shifts of the triazole ring protons are diagnostic. For the N1-substituted product, the two triazole protons are distinct and typically appear as two singlets (e.g., ~8.5 ppm and ~8.0 ppm). For the symmetric N4-substituted product, the two triazole protons are equivalent and appear as a single singlet (often further downfield, >8.8 ppm). The methylene protons adjacent to the triazole ring also show a slight difference in chemical shift between the two isomers.

  • Q: Is it possible to perform this reaction without a solvent?

    • A: While some N-alkylation reactions can be performed under solvent-free conditions, it is not ideal for this synthesis. A solvent is necessary to mediate the heat transfer, ensure proper mixing of the heterogeneous components (triazole, K₂CO₃), and can play a crucial role in directing the regioselectivity.[11]

  • Q: My final product is an oil that is difficult to crystallize. What are the best purification strategies?

    • A: If crystallization is challenging, flash column chromatography is the most reliable method for separating the isomeric products and removing impurities. Kugelrohr distillation under high vacuum can also be an option for smaller scales if the product is thermally stable.

  • Q: Can I use a different leaving group on the propanone moiety, such as bromo or iodo?

    • A: Yes, 1-bromopropan-2-one or 1-iodopropan-2-one can be used. The reactivity order is I > Br > Cl. Using a more reactive alkylating agent may allow for lower reaction temperatures or shorter reaction times but could also potentially increase the rate of side reactions. The fundamental challenges of regioselectivity will remain.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Observed LowYield Low Yield or No Reaction Start->LowYield Impurity Impure Product / Isomeric Mixture Start->Impurity Decomposition Dark Color / Decomposition Start->Decomposition CheckBase Check Base Activity (Use fresh, dry base) LowYield->CheckBase CheckRatio Confirm N1/N4 Ratio by ¹H NMR Impurity->CheckRatio LowerTemp Lower Reaction Temp (e.g., to 50°C) Decomposition->LowerTemp CheckTemp Increase Temperature Incrementally (to 80°C) CheckBase->CheckTemp CheckSolvent Switch to DMF or DMSO CheckTemp->CheckSolvent OptimizeSolvent Change Solvent (e.g., from ACN to DMF) CheckRatio->OptimizeSolvent OptimizeBase Try DBU as Base OptimizeSolvent->OptimizeBase Purify Purify via Column Chromatography OptimizeBase->Purify SlowAddition Add Chloroacetone Dropwise at RT LowerTemp->SlowAddition CheckStoich Check Stoichiometry (Avoid excess chloroacetone) SlowAddition->CheckStoich

A decision tree to guide troubleshooting for common synthesis issues.

References

  • Benchchem. Technical Support Center: Solvent Effects on the Regioselectivity of Triazole Formation.
  • Benchchem. Common challenges in the synthesis of 1,2,4-triazole derivatives.
  • Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. (2023-06-16). NIH.
  • Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. (2019-04-04). Journal of the American Chemical Society.
  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. ACS Publications.
  • An Investigation into the Alkylation of 1,2,4-Triazole. (Request PDF). ResearchGate.
  • Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. (2022-02-14). ChemicalBook.
  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024-10-24). MDPI.
  • Process for obtaining 1,3-bis(1H-1,2,4-triazol-1-yl). Google Patents.
  • An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. (2025-08-06). ResearchGate.
  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022-11-12). PMC - NIH.
  • Synthesis of 1-(1,2,4-Triazol-1-yl)-2-phenyl-3-p-fluorophenyl-propan-2-ol. PrepChem.com.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022-09-26). PMC - NIH.
  • Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. (2025-08-09).
  • [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. PubMed.
  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI.
  • Preparation and N-Alkylation of 4-Aryl-1,2,4-triazoles. Who we serve.
  • Unbelievable Challenges in Triazole Synthesis!. (2021-01-16). YouTube.
  • Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. ACS Publications.
  • The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. Scirp.org.

Sources

byproduct formation in the synthesis of 1-(1H-1,2,4-triazol-1-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(1H-1,2,4-triazol-1-yl)propan-2-one. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. As a key intermediate in the synthesis of various active pharmaceutical ingredients, particularly antifungal agents, achieving high purity and yield is paramount.[1][2] This guide provides in-depth, experience-driven answers to frequently encountered problems, focusing on the critical issue of byproduct formation.

Section 1: Reaction Overview and Key Challenges

The synthesis of this compound is typically achieved via the nucleophilic substitution of a halopropanone, most commonly chloroacetone, with 1,2,4-triazole. While seemingly straightforward, the reaction is complicated by the inherent chemical nature of the reactants. The primary challenge is controlling the regioselectivity of the alkylation on the 1,2,4-triazole ring.

1,2,4-Triazole is an aromatic heterocycle with three nitrogen atoms, existing in two tautomeric forms (1H and 4H).[3][4] Deprotonation by a base generates a triazolate anion with nucleophilic character at the N1 and N4 positions. This leads to the potential formation of two constitutional isomers, creating significant purification challenges.

Figure 1. General reaction scheme showing the formation of the desired N1-isomer and the primary N4-isomer byproduct.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Category A: Regioselectivity and Isomeric Impurities

Question 1: My final product is contaminated with a significant amount of an isomer that is difficult to separate. How can I identify it and improve the regioselectivity?

Answer: The most common isomeric byproduct is 4-(1H-1,2,4-triazol-4-yl)propan-2-one, resulting from alkylation at the N4 position of the triazole ring.[5] The ratio of N1 to N4 isomers is highly dependent on reaction conditions.

  • Identification:

    • NMR Spectroscopy: The ¹H NMR spectra of the two isomers are distinct. The N1-isomer typically shows two singlets for the triazole protons, while the N4-isomer, due to its symmetry, often shows a single, more deshielded singlet for its two equivalent triazole protons.

    • HPLC: A well-developed HPLC method can resolve the two isomers. The N4-isomer is generally more polar and will have a shorter retention time on a reverse-phase column (e.g., C18).[6][7]

  • Improving N1-Selectivity:

    • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or weaker bases like potassium carbonate (K₂CO₃) are commonly used. The use of a bulky base can sterically hinder attack at the more crowded N1 position, but this is often counteracted by electronic effects. In many standard protocols, K₂CO₃ provides a good balance of reactivity and selectivity.[8]

    • Solvent Effects: Polar aprotic solvents like acetone, acetonitrile (ACN), or dimethylformamide (DMF) are preferred. Acetone is a common choice as it can serve as both solvent and reactant in some contexts, though for this specific reaction, it primarily acts as the solvent. These solvents effectively solvate the cation of the triazole salt, leaving the anion relatively free to react.[3]

    • Temperature Control: Running the reaction at a moderate temperature (e.g., refluxing acetone, ~56°C) is typical. Lowering the temperature may slow the reaction but can sometimes improve selectivity by favoring the thermodynamically more stable N1 product. Avoid excessively high temperatures which can lead to more side reactions.[9]

Question 2: Why does the N1-alkylation product typically form in higher yield than the N4 product?

Answer: The preference for N1 alkylation is a result of a combination of steric and electronic factors. The 1H-1,2,4-triazole tautomer is generally more stable than the 4H tautomer. Upon deprotonation, the resulting anion has significant electron density on both N1 and N4. However, the N1 position is generally considered more nucleophilic. While some reports suggest consistent N1:N4 ratios of around 90:10, this can vary significantly based on the specific alkylating agent and conditions used.[5]

Category B: Byproducts from Starting Materials

Question 3: I am observing high molecular weight impurities and a dark coloration in my reaction mixture. What could be the cause?

Answer: These issues often stem from the instability of chloroacetone. Chloroacetone can undergo self-condensation or polymerization, especially in the presence of base or at elevated temperatures.[10]

  • Cause: The enolate of chloroacetone (formed by the base) can react with another molecule of chloroacetone in an aldol-type condensation, followed by elimination and further reactions to form complex, colored byproducts.

  • Preventative Measures:

    • Use Fresh Chloroacetone: Chloroacetone should be freshly distilled or from a recently opened bottle. It can degrade upon storage.

    • Controlled Addition: Add the chloroacetone slowly to the mixture of 1,2,4-triazole and base. This maintains a low instantaneous concentration of free chloroacetone, minimizing its self-reaction.

    • Strict Temperature Control: Avoid overheating the reaction mixture.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that contribute to color formation.

Troubleshooting_Workflow start Problem Observed in Synthesis prob1 Low Yield / Unreacted Starting Material start->prob1 prob2 High Level of N4-Isomer Byproduct start->prob2 prob3 Dark Color / Tarry Byproducts start->prob3 sol1a Verify Base Activity & Ensure Anhydrous Conditions prob1->sol1a Check Reagents sol1b Increase Reaction Time or Temperature Moderately prob1->sol1b Adjust Conditions sol2a Optimize Base/Solvent System (e.g., K₂CO₃ in Acetone) prob2->sol2a Change System sol2b Lower Reaction Temperature prob2->sol2b Adjust Temp sol2c Investigate Phase-Transfer Catalyst Conditions prob2->sol2c Explore Catalysis sol3a Use Freshly Distilled Chloroacetone prob3->sol3a Purify Reagent sol3b Add Chloroacetone Slowly to the Reaction Mixture prob3->sol3b Modify Procedure sol3c Maintain Strict Temperature Control & Inert Atmosphere prob3->sol3c Improve Control

Figure 2. A troubleshooting workflow for common issues encountered during the synthesis.

Section 3: Recommended Synthetic Protocol & Analysis

This section provides a reliable, step-by-step protocol designed to maximize the yield of the desired N1-isomer and an analytical method for verification.

Optimized Synthesis Protocol

Objective: To synthesize this compound with high N1-regioselectivity.

Materials:

  • 1H-1,2,4-Triazole (1.0 eq)

  • Chloroacetone (1.1 eq), freshly opened or distilled

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5 eq)

  • Acetone, anhydrous (10-15 mL per gram of triazole)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetone to the flask.

  • Heating: Heat the suspension to a gentle reflux with vigorous stirring. Allow the suspension to stir for 30 minutes to ensure adequate mixing and initial salt formation.

  • Reagent Addition: Slowly add chloroacetone (1.1 eq) dropwise to the refluxing suspension over a period of 30-45 minutes. Causality Note: Slow addition is crucial to minimize the self-condensation of chloroacetone.

  • Reaction Monitoring: Maintain the reflux and allow the reaction to proceed for 4-6 hours. Monitor the reaction progress by TLC or HPLC by taking small aliquots. The disappearance of the 1,2,4-triazole starting material indicates completion.

  • Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone.

  • Workup - Extraction: Combine the filtrate and washes, and concentrate under reduced pressure to remove the acetone. To the resulting residue, add ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product, a pale yellow oil or solid, can be purified by column chromatography on silica gel or by recrystallization if it is a solid and the purity is already high.

Analytical Method: Product Purity and Isomer Ratio

A robust analytical method is essential for validating the success of the synthesis.

Parameter Condition
Technique High-Performance Liquid Chromatography (HPLC)
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile / Water (e.g., 20:80 v/v). A small amount of buffer like ammonium formate may improve peak shape.
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Typical Elution 1. 4-(1H-1,2,4-triazol-4-yl)propan-2-one (N4-isomer) 2. This compound (N1-isomer) 3. Chloroacetone

Table 1. Example HPLC conditions for analyzing the reaction mixture. Retention times must be confirmed with authentic standards.[7][11]

Analytical_Workflow A 1. Sample Reaction Mixture (0.1 mL aliquot) B 2. Dilute with Mobile Phase (e.g., 1:100 in ACN/Water) A->B C 3. Filter through 0.45 µm Syringe Filter B->C D 4. Inject into HPLC System C->D E 5. Analyze Chromatogram D->E F Identify & Quantify: - N1-Product Peak - N4-Byproduct Peak - Starting Material Peaks E->F

Figure 3. Standard workflow for sample preparation and HPLC analysis of the reaction mixture.

By carefully controlling the reaction parameters as outlined in this guide and validating the results with a reliable analytical method, researchers can consistently achieve high yields and purity for this compound, minimizing problematic byproduct formation.

References

  • Zhu, X., et al. (2018). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal. Available at: [Link]

  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (n.d.). SpringerOpen. Available at: [Link]

  • Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. (n.d.). ResearchGate. Available at: [Link]

  • Regioselective 1H-1,2,4 Triazole alkylation. (2015). SlideShare. Available at: [Link]

  • Bulger, P. G., et al. (2002). An Investigation into the Alkylation of 1,2,4-Triazole. Synthetic Communications. Available at: [Link]

  • Al-Soud, Y. A., et al. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules. Available at: [Link]

  • de la Torre, B. G., et al. (2020). 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides. ACS Omega. Available at: [Link]

  • synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. Available at: [Link]

  • Zhang, D. Z., et al. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Yao Xue Xue Bao. Available at: [Link]

  • Rappe, C., & Gustafsson, R. (1967). The Acid-catalyzed Reaction between Chloroacetone or 1,3-Dichloroacetone and Hydrogen Sulfide. Acta Chemica Scandinavica. Available at: [Link]

  • Mohareb, R., & Samir, E. (2012). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. Open Journal of Medicinal Chemistry. Available at: [Link]

  • Mohareb, R. M., & Samir, E. M. (2012). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. ResearchGate. Available at: [Link]

  • HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. (n.d.). SIELC. Available at: [Link]

  • Mohareb, R., & Samir, E. (2012). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and. Scientific Research Publishing. Available at: [Link]

  • De Wilde, F., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Environmental Pollution. Available at: [Link]

  • Process for obtaining 1,3-bis(1H-1,2,4-triazol-1-yl). (n.d.). Google Patents.
  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). National Center for Biotechnology Information. Available at: [Link]

  • Markos, J., et al. (2001). Chlorination of Acetone in Gaseous Phase to Mono-Chloroacetone — Process Design and Simulation. Chemical Engineering Science. Available at: [Link]

  • Synthesizing process of 1H-1,2,4-triazole. (n.d.). Google Patents.
  • Process for the preparation of derivatives of 1-(1,2,4-triazol-1-yl)-propan-2-ol. (n.d.). Google Patents.
  • HPLC Methods for analysis of 1,2,4-triazole. (n.d.). HELIX Chromatography. Available at: [Link]

Sources

Technical Support Center: Improving the Regioselectivity of 1,2,4-Triazole Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address the critical challenge of controlling regioselectivity during the N-alkylation of 1,2,4-triazoles. Achieving selective synthesis of the N1- or N2-substituted isomer is often paramount for elucidating structure-activity relationships (SAR) and ensuring the efficacy of therapeutic candidates.

The Core Challenge: Understanding Triazole's Nucleophilicity

The 1,2,4-triazole ring presents a unique challenge due to the presence of three potential nucleophilic nitrogen atoms: N1, N2, and N4. Upon deprotonation, the resulting triazolide anion exists in equilibrium between N1 and N2 tautomers. Direct alkylation often leads to a mixture of 1-substituted and 2-substituted regioisomers, with the N4-substituted product also possible, though typically less favored unless the N1 and N2 positions are blocked.[1] Controlling the reaction to favor one specific regioisomer is a common hurdle in synthetic chemistry.

Diagram 1: Potential Alkylation Sites of 1,2,4-Triazole

Caption: Nucleophilic nitrogen atoms in the 1,2,4-triazole ring.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific problems encountered during 1,2,4-triazole alkylation in a Q&A format.

Issue 1: My reaction yields a roughly 1:1 mixture of N1 and N2 isomers.

  • Question: Why am I getting poor selectivity, and what is the first parameter I should change?

  • Answer & Rationale: A non-selective reaction often indicates that the energetic barriers for alkylation at both N1 and N2 are very similar under your current conditions. The first and often most impactful parameter to adjust is the base/solvent system . The interplay between the base's counter-ion, the solvent's polarity, and the triazolide anion is critical.

  • Troubleshooting Steps:

    • Switch to a Polar Aprotic Solvent: If you are using a protic solvent (e.g., ethanol), switch to a polar aprotic solvent like DMF or DMSO. Protic solvents can solvate the triazolide anion through hydrogen bonding, leveling the nucleophilicity of the N1 and N2 positions. In contrast, polar aprotic solvents often favor alkylation at the more sterically accessible N1 position.[2]

    • Use a Bulky or Weakly Nucleophilic Base: Strong, small bases like NaH in THF can favor N1-alkylation.[3] The sodium cation may coordinate with the N2 and a substituent at the C3 position, leaving N1 as the primary site for alkylation.[3] Alternatively, a bulky, non-nucleophilic base like DBU (1,8-Diazabicycloundec-7-ene) can also promote N1 selectivity.[1]

    • Change the Counter-ion: Switching from a sodium base (NaH, Na2CO3) to a larger cation like cesium (Cs2CO3) can alter the coordination with the triazolide anion and influence the N1:N2 ratio.[4]

Issue 2: My reaction is selective, but for the undesired N2-isomer.

  • Question: I need the N1-isomer, but the reaction favors the N2. How can I reverse the selectivity?

  • Answer & Rationale: Preferential formation of the N2-isomer suggests you are operating under conditions that favor the more thermodynamically stable product. The N2-substituted triazole is often thermodynamically favored due to reduced steric repulsion. To obtain the N1-isomer (the kinetic product), you must shift to conditions that favor the fastest-forming product.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C). Lower temperatures provide less energy for the system to overcome the higher activation barrier to the thermodynamic product, thus favoring the kinetic pathway.[5][6][7]

    • Use a More Reactive Electrophile: Employ a more reactive alkylating agent (e.g., switching from an alkyl chloride to a bromide, iodide, or tosylate). A "harder" and more reactive electrophile will react more quickly with the site of highest electron density in the triazolide anion, which is often N1.

    • Consider Mitsunobu Conditions: For alkylation with an alcohol, the Mitsunobu reaction (using PPh3 and DEAD or DIAD) is a powerful method.[8] It proceeds via an SN2 mechanism with inversion of stereochemistry at the alcohol's carbon and often shows different regioselectivity compared to standard alkylations, sometimes favoring the N1 position.[9][10]

Issue 3: I am observing a significant amount of the N4-alkylated byproduct.

  • Question: How can I suppress the formation of the N4-isomer?

  • Answer & Rationale: N4-alkylation is more common with 3,5-unsubstituted 1,2,4-triazoles or when using specific synthetic routes. If your starting material is a 4-amino-1,2,4-triazole, alkylation can proceed exclusively at N1.[11] For standard triazoles, N4-alkylation can arise from over-alkylation or isomerization.

  • Troubleshooting Steps:

    • Use Stoichiometric Base: Ensure you are not using a large excess of base, which can lead to the formation of a dianion and subsequent over-alkylation.

    • Employ a Directing Group: If feasible, start with a 4-substituted triazole (e.g., 4-amino-1,2,4-triazole). The substituent at the N4 position physically blocks alkylation at that site.

    • Re-evaluate Reaction Conditions: Certain conditions, like high heat in pyridine, can sometimes lead to mixtures including the 4-substituted product.[11] Sticking to milder conditions (e.g., K2CO3 in DMF at room temperature) typically disfavors N4-alkylation.

Frequently Asked Questions (FAQs): The "Why" Behind the "How"

Q1: What is the difference between kinetic and thermodynamic control in this context?

A1: Kinetic control occurs when the reaction is essentially irreversible, typically at lower temperatures.[12][13] The major product is the one that forms the fastest (i.e., has the lowest activation energy), which is often the N1-isomer due to its greater steric accessibility. Thermodynamic control is established when the reaction is reversible, usually at higher temperatures, allowing an equilibrium to be reached.[6][12] The major product is the most stable one, which is often the N2-isomer.[5][13]

Diagram 2: Kinetic vs. Thermodynamic Control Pathways

G cluster_main Reaction Coordinate cluster_conditions Conditions Start Triazolide Anion + R-X TS_Kinetic TS (N1) Start->TS_Kinetic Lower Ea (Faster) TS_Thermo TS (N2) Start->TS_Thermo Higher Ea (Slower) Prod_Kinetic N1-Alkylated (Kinetic Product) TS_Kinetic->Prod_Kinetic Prod_Thermo N2-Alkylated (Thermodynamic Product) TS_Thermo->Prod_Thermo Prod_Kinetic->TS_Kinetic Irreversible at Low Temp Prod_Thermo->TS_Thermo Reversible at High Temp Low_Temp Low Temp Short Time Low_Temp->Prod_Kinetic Favors High_Temp High Temp Long Time High_Temp->Prod_Thermo Favors

Caption: Energy pathways for kinetic and thermodynamic products.

Q2: How does the choice of solvent specifically influence the outcome?

A2: Solvents mediate the interaction between the triazolide anion and the electrophile.

  • Polar Aprotic (DMF, DMSO, Acetonitrile): These solvents are excellent for SN2 reactions. They solvate the cation of the base but leave the anion relatively "naked" and highly reactive. This often favors attack from the less-hindered N1 position.[2]

  • Polar Protic (Ethanol, Water): These solvents can form hydrogen bonds with the nitrogen atoms of the triazolide anion, creating a solvent shell. This can reduce the nucleophilicity of both N1 and N2 and may lead to poorer selectivity.

  • Non-Polar (THF, Toluene): In these solvents, the base and the resulting triazolide salt may have limited solubility, leading to heterogeneous reactions. The nature of the cation (e.g., Na+ vs. K+) becomes highly influential as it may form specific complexes that direct the alkylation.[3]

Q3: Can substituents on the triazole ring direct the alkylation?

A3: Yes, absolutely. A bulky substituent at the C3 position will sterically hinder the adjacent N2 and N4 positions, strongly favoring alkylation at N1. Conversely, an electron-withdrawing group at C3 can make the adjacent N2 nitrogen more electron-deficient and less nucleophilic, again favoring N1 attack. When S-protected 1,2,4-triazoles are used, alkylation occurs at N1 and N2, with N2 often being the preferred site.[14][15][16]

Data Summary & Validated Protocols

Table 1: Influence of Reaction Parameters on N1:N2 Regioselectivity
ParameterCondition A (Favors N1)Condition B (Favors N2)Rationale
Temperature Low (-20 °C to RT)High (Reflux)Favors kinetic (N1) vs. thermodynamic (N2) product.[7]
Base NaH, DBU, Cs2CO3K2CO3, KOHCation coordination and steric bulk influence the site of attack.[1][3][4]
Solvent DMF, THF, DMSOEthanol, PyridinePolar aprotic solvents enhance N1 nucleophilicity.[2]
Electrophile (R-X) Alkyl Tosylate, Benzyl BromideAlkyl ChlorideMore reactive electrophiles react faster at the kinetic site (N1).
Protocol 1: Kinetically Controlled Synthesis of 1-Alkyl-1,2,4-triazole

This protocol is designed to maximize the yield of the N1-isomer by favoring the kinetic product.

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add 3-phenyl-1H-1,2,4-triazole (1.0 eq).

  • Solvent & Base: Add anhydrous DMF (approx. 0.1 M concentration) and cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes. Evolution of H2 gas should be observed.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.05 eq) dropwise via syringe, keeping the internal temperature below 5 °C.

  • Reaction: Let the reaction stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Analysis & Purification: Determine the N1:N2 ratio of the crude product by 1H NMR. Purify the desired N1-isomer by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).

G

Sources

Technical Support Center: Catalyst Selection for Efficient Synthesis of 1-(1H-1,2,4-triazol-1-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(1H-1,2,4-triazol-1-yl)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic protocols.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, offering insights into potential causes and actionable solutions.

Issue 1: Low Yield of the Desired N-1 Isomer

Q1: My reaction is producing a low yield of the target this compound. What are the likely causes and how can I improve the yield?

A1: Low yields are a common hurdle in the N-alkylation of 1,2,4-triazole. The primary cause is often a lack of regioselectivity, leading to the formation of the undesired N-4 alkylated isomer alongside your target N-1 product. Several factors influence this outcome.

Causality and Solutions:

  • Reaction Conditions: Traditional synthesis methods can require high temperatures and long reaction times, which may lead to product degradation.[1]

    • Solution: Consider employing microwave-assisted synthesis. This technique can significantly shorten reaction times and improve yields.[1][2][3] A thorough optimization of temperature, reaction time, and catalyst loading is crucial for conventional heating methods.[1][4]

  • Choice of Base: The base plays a critical role in deprotonating the 1,2,4-triazole, and its nature can influence the N-1/N-4 isomer ratio.

    • Insight: While strong bases like sodium hydride are effective, weaker, non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to favor the formation of the N-1 isomer.[5][6] The use of inorganic bases like potassium carbonate (K₂CO₃) is also common.[2][3][5]

  • Solvent Effects: The solvent system can impact the solubility of reactants and the transition state energies, thereby affecting regioselectivity.

    • Recommendation: Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile are frequently used.[5] For certain catalytic systems, such as those employing copper, dimethyl sulfoxide (DMSO) has proven effective.[4]

  • Catalyst System: The choice of catalyst is paramount for an efficient and selective reaction.

    • Phase-Transfer Catalysis (PTC): This is a highly effective method for the N-alkylation of heterocycles.[7] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the triazole anion from the solid or aqueous phase to the organic phase where the reaction with chloroacetone occurs.[7][8] This often leads to milder reaction conditions and improved yields.[7]

    • Metal Catalysis: While various metal catalysts are used for synthesizing the 1,2,4-triazole ring itself, the direct N-alkylation with chloroacetone is typically achieved through nucleophilic substitution and may not always require a metal catalyst.[9][10][11]

Issue 2: Formation of Side Products

Q2: I'm observing significant side product formation in my reaction mixture. What are the common impurities and how can I minimize them?

A2: Besides the N-4 isomer, other side products can arise from the reactivity of your starting materials and intermediates.

Common Side Products and Mitigation Strategies:

  • Bis-alkylation: The product, this compound, still possesses a nucleophilic nitrogen at the N-4 position, which can potentially react with another molecule of chloroacetone, leading to a quaternary triazolium salt.

    • Solution: Use a stoichiometric amount or a slight excess of 1,2,4-triazole relative to chloroacetone. Careful monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) is essential to stop the reaction upon consumption of the limiting reagent.[4]

  • Self-condensation of Chloroacetone: Under basic conditions, chloroacetone can undergo self-condensation reactions.

    • Solution: Add the chloroacetone dropwise to the reaction mixture containing the 1,2,4-triazole and the base. This maintains a low concentration of free chloroacetone, minimizing self-reaction. Running the reaction at a controlled, lower temperature can also be beneficial.

  • Formation of 1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-one: In some cases, reaction with a dihaloacetone can lead to this double substitution product, which is an intermediate in the synthesis of antifungal agents like fluconazole.[12][13]

    • Clarification: This is typically formed from 1,3-dihaloacetones. If you are using chloroacetone, this is less likely unless there are impurities. Ensure the purity of your starting materials.

Issue 3: Catalyst Inefficiency or Deactivation

Q3: My phase-transfer catalyst doesn't seem to be effective, leading to a sluggish reaction. What could be the issue?

A3: The effectiveness of a phase-transfer catalyst can be influenced by several factors.

Troubleshooting PTC Inefficiency:

  • Catalyst Choice: Not all quaternary ammonium salts are equally effective. The lipophilicity of the catalyst is crucial.

    • Insight: The catalyst must have sufficient solubility in the organic phase to transport the triazole anion. Catalysts with longer alkyl chains, such as tetrabutylammonium or tetrahexylammonium salts, are generally more effective than those with smaller alkyl groups.[7]

  • Leaving Group "Poisoning": Certain leaving groups can pair too strongly with the quaternary ammonium cation, hindering its ability to transport the desired nucleophile.

    • Guideline: While you are using chloroacetone (chloride leaving group), be aware that highly polarizable anions like iodide can sometimes "poison" the catalyst.[7]

  • Insufficient Mixing: For a solid-liquid or liquid-liquid PTC system, vigorous stirring is essential to ensure a large interfacial area for the transfer of ions.

    • Actionable Advice: Ensure your reaction setup provides efficient agitation of the mixture.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind catalyst selection for this synthesis?

A1: The synthesis of this compound is an N-alkylation reaction, a type of nucleophilic substitution. The key is to deprotonate the 1,2,4-triazole to form the triazolide anion, which then acts as a nucleophile to attack the electrophilic carbon of chloroacetone, displacing the chloride. A catalyst, particularly a phase-transfer catalyst, is often employed to enhance the rate and efficiency of this process, especially when using inorganic bases in a two-phase system.[7]

Q2: How do I choose between different catalytic systems?

A2: The optimal catalytic system depends on your specific experimental constraints, such as scale, available reagents, and desired purity.

Catalytic SystemAdvantagesDisadvantages
Phase-Transfer Catalysis (PTC) - Mild reaction conditions- Use of inexpensive inorganic bases- High yields and good regioselectivity- Scalable and industrially viable[7]- Requires a specific catalyst- Can be sensitive to impurities
Conventional (No Catalyst) - Simpler reaction setup- Often requires stronger bases and harsher conditions- May result in lower yields and poor regioselectivity

Q3: What role does microwave irradiation play in this synthesis?

A3: Microwave irradiation can significantly accelerate the rate of reaction by efficiently heating the polar reactants and solvents.[2][3] This often leads to shorter reaction times, higher yields, and sometimes improved regioselectivity compared to conventional heating methods.[1][2][3]

Q4: Can you provide a general experimental protocol for the synthesis using a phase-transfer catalyst?

A4: The following is a representative protocol. It should be optimized for your specific laboratory conditions.

Experimental Protocol: PTC-Mediated Synthesis

  • To a stirred suspension of 1,2,4-triazole (1.0 eq.), potassium carbonate (1.5 eq.), and tetrabutylammonium bromide (0.1 eq.) in acetonitrile, add chloroacetone (1.05 eq.) dropwise at room temperature.

  • Heat the reaction mixture to a predetermined optimal temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain this compound.

Q5: How can I confirm the structure and purity of my final product?

A5: A combination of spectroscopic techniques is essential for structural elucidation and purity assessment.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for confirming the structure and, importantly, for distinguishing between the N-1 and N-4 isomers due to their different chemical shifts.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the carbonyl (C=O) group.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing the purity of the product and identifying any volatile impurities.[14]

Visualizing the Process

Catalyst Selection Workflow

CatalystSelection start Start: Synthesis Goal decision1 Need for High Regioselectivity & Yield? start->decision1 ptc Phase-Transfer Catalysis (PTC) decision1->ptc Yes conventional Conventional (No Catalyst) decision1->conventional No / Simplicity ptc_details Select Quaternary Ammonium Salt (e.g., TBAB) + Inorganic Base (K2CO3) ptc->ptc_details conventional_details Use Strong Organic Base (e.g., DBU, NaH) in Aprotic Solvent conventional->conventional_details optimization Optimize: Temperature, Solvent, Time ptc_details->optimization conventional_details->optimization ReactionPathway cluster_reactants Reactants Triazole 1,2,4-Triazole Intermediate Triazolide Anion Triazole->Intermediate Chloroacetone Chloroacetone Product This compound Chloroacetone->Product Base Base (e.g., K2CO3) Base->Intermediate Catalyst Catalyst (e.g., TBAB) Catalyst->Intermediate Intermediate->Product

Caption: A simplified representation of the N-alkylation reaction pathway.

References

  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Institutes of Health.
  • BenchChem. (2025). common challenges in the synthesis of 1,2,4-triazole derivatives.
  • Waghasure, S. (2025). Modern Approaches to the Synthesis of Triazole Derivatives: Advances in Catalysis and Green Chemistry. ResearchGate.
  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review.
  • Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal.
  • BenchChem. (n.d.). reaction condition optimization for 1H-1,2,4-triazole derivative synthesis.
  • Kaur, R., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. De Gruyter.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers.
  • Bulger, P. G., et al. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate.
  • MDPI. (n.d.). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties.
  • Kaur, R., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). National Institutes of Health.
  • Mohareb, R. M., & Samir, E. M. (2012). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. ResearchGate.
  • Mohareb, R. M., & Samir, E. M. (2012). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and. Scirp.org.
  • ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. Wordpress.
  • Mohareb, R. M., & Samir, E. M. (2012). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. Scirp.org.
  • Ji, H., et al. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology.
  • Mohamad, N. (2015). Can anyone tell me what is the problem in the synthesis of 1,2,4 triazole from aminoguanidinium hydrogen carbonate but the yield is much low?. ResearchGate.
  • Process for the preparation of derivatives of 1-(1,2,4-triazol-1-yl)-propan-2-ol. (n.d.). Google Patents.
  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC).
  • Regioselective 1H-1,2,4 Triazole alkylation. (n.d.). Slideshare.
  • Process for obtaining 1,3-bis(1H-1,2,4-triazol-1-yl)- propan-2-one. (n.d.). Google Patents.
  • Cheng, Y. R. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. UTAR Institutional Repository.
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). PubMed Central.
  • MDPI. (2022). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles.
  • Acyl Transfer Catalysis with 1,2,4-Triazole Anion. (n.d.). PubMed Central.
  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (2025). PubMed Central.
  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. (2025).
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). MDPI.
  • ChemicalBook. (2023). 1,3-Bis(1H-1,2,4-triazol-1-yl)-2-propanone.
  • Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. (n.d.). PubMed.
  • Synthesis of 1,1-Bis(1,2,4-triazol-1-yl)-Based Potential Aromatase Inhibitors. (2025). ResearchGate.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles.
  • 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL. (n.d.). PubChem.

Sources

impact of solvent choice on the yield of 1-(1H-1,2,4-triazol-1-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(1H-1,2,4-triazol-1-yl)propan-2-one

Introduction: The Critical Role of Solvent Selection

The synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds, is typically achieved via the N-alkylation of 1,2,4-triazole with chloroacetone.[1][2] This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The success of this synthesis—specifically achieving high yield and regioselectivity for the desired N-1 isomer—is critically dependent on the judicious choice of the reaction solvent.[3]

This guide provides an in-depth analysis of how solvent properties influence the reaction outcome, offers solutions to common experimental challenges, and presents a validated protocol for researchers.

The Mechanism: Why Solvent Choice Dictates Success

The N-alkylation of 1,2,4-triazole involves the deprotonation of the triazole ring by a base (e.g., K₂CO₃, DBU) to form a triazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of chloroacetone to displace the chloride leaving group.

The solvent's primary role is to mediate the reactivity of this triazolide anion.

  • Polar Aprotic Solvents (Recommended): Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are ideal. They possess high dielectric constants, allowing them to dissolve the ionic reactants (the triazolide salt). Crucially, they do not have acidic protons (H-bond donors). They solvate the cation (e.g., K⁺) effectively but leave the triazolide anion relatively "naked" and unsolvated. This maximizes the anion's nucleophilicity, leading to a faster reaction rate and higher yields.[3][4]

  • Polar Protic Solvents (Not Recommended): Solvents like water, ethanol, and methanol are poor choices. Their acidic protons form a strong hydrogen-bonding cage around the triazolide anion. This solvation shell stabilizes the nucleophile, drastically reducing its reactivity and slowing the reaction. This can lead to low yields and the prevalence of side reactions, such as the hydrolysis of chloroacetone.

  • Apolar Solvents (Not Recommended): Solvents like toluene or hexane are unsuitable as they cannot dissolve the polar, ionic starting materials, preventing the reaction from occurring in the solution phase.

Experimental Workflow and Decision Logic

The following diagram illustrates the critical decision points and workflow for a successful synthesis.

SynthesisWorkflow reactants Reactants 1,2,4-Triazole Chloroacetone Base (e.g., K2CO3) solvent_choice Critical Step: Solvent Selection reactants->solvent_choice setup Reaction Setup Inert Atmosphere Temperature Control solvent_choice->setup Use Polar Aprotic (DMF, MeCN) monitoring Reaction Monitoring (TLC / LCMS) setup->monitoring workup Aqueous Work-up & Extraction monitoring->workup Upon Completion low_yield Low Yield or Side Products monitoring->low_yield If Incomplete or Complex Mixture purification Purification (Crystallization / Chromatography) workup->purification product Final Product This compound purification->product low_yield->solvent_choice Re-evaluate Solvent, Base, Temp.

Caption: Logical workflow for the synthesis, highlighting solvent selection.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for synthesizing this compound and what yield can I expect?

A: The most effective solvents are polar aprotic solvents. N,N-Dimethylformamide (DMF) is an excellent choice, often providing high yields (e.g., >90%) due to its ability to dissolve reactants and enhance nucleophilicity.[3][4] Acetonitrile is another strong candidate. The choice can also be influenced by the reaction temperature and downstream purification processes.

Q2: I have seen protocols using acetone as the solvent. Is this advisable?

A: While acetone is a polar aprotic solvent, its use here is generally discouraged. Chloroacetone can undergo base-catalyzed self-condensation (an aldol-type reaction), leading to complex side products. Furthermore, the product itself, being a ketone, could potentially react under basic conditions. While some syntheses may succeed, using a non-reactive solvent like DMF or acetonitrile provides a much cleaner and more reliable reaction profile.[5][6]

Q3: How does the solvent affect the formation of the N-1 versus the N-4 isomer?

A: The alkylation of unsubstituted 1,2,4-triazole can produce both N-1 and N-4 substituted isomers.[5] While the N-1 isomer is typically the major product, the ratio can be influenced by the solvent, base, and counter-ion.[3] Polar aprotic solvents generally favor the formation of the thermodynamically more stable N-1 isomer. The regioselectivity is a complex interplay of the triazole tautomeric equilibrium and the solvation of the resulting anion, but a well-chosen polar aprotic solvent system consistently favors the desired N-1 product.[7]

Q4: What happens if I use ethanol or methanol as the solvent?

A: Using a polar protic solvent like ethanol will result in a significantly lower yield and a much slower reaction. The solvent's hydroxyl groups will form strong hydrogen bonds with the triazolide anion, stabilizing it and reducing its nucleophilic character. This "caging" effect severely hinders the SN2 reaction. You will likely observe a large amount of unreacted starting material even after extended reaction times.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incorrect Solvent Choice: Use of a polar protic solvent (e.g., ethanol, water).Action: Switch to a high-purity, anhydrous polar aprotic solvent like DMF or acetonitrile. This is the most common cause of failure.
2. Insufficient Base or Wet Reagents: The triazole was not fully deprotonated, or water is quenching the reaction.Action: Use a slight excess of a suitable base (e.g., 1.2-1.5 eq. of anhydrous K₂CO₃). Ensure all reagents and the solvent are anhydrous.[5]
3. Low Temperature/Short Reaction Time: The reaction has not proceeded to completion.Action: Monitor the reaction by TLC or LC-MS. If sluggish, gently heat the reaction mixture (e.g., 50-80 °C, depending on the solvent) to increase the rate.
Formation of Isomeric Mixture (N-1 and N-4 Products) 1. Reaction Conditions: The combination of solvent and base may not be optimal for regioselectivity.Action: Ensure a polar aprotic solvent is used. Some literature suggests that the choice of base (e.g., DBU vs. K₂CO₃) can also fine-tune the isomer ratio.[3] Purification by column chromatography will be necessary to separate the isomers.
Complex Mixture with Unidentified Byproducts 1. Solvent Reactivity: Using a reactive solvent like acetone.Action: Switch to an inert solvent (DMF, acetonitrile, DMSO).
2. High Temperature: Decomposition of starting materials or the product at excessive temperatures.Action: Run the reaction at the lowest effective temperature. Consider a more reactive alkylating agent (e.g., bromoacetone instead of chloroacetone) to allow for milder conditions.[5]

Data Summary & Recommended Protocol

Impact of Solvent on Yield (Illustrative)

The following table summarizes typical outcomes for the alkylation of 1,2,4-triazole with chloroacetone under basic conditions. Yields are representative and may vary based on specific reaction conditions.

SolventSolvent TypeTypical Yield (%)Rationale for Outcome
DMF Polar Aprotic85 - 95%Excellent solubility for reactants; effectively solvates cation, leaving a highly reactive "naked" nucleophile.[3][4]
Acetonitrile Polar Aprotic80 - 90%Good alternative to DMF, often easier to remove during work-up. Slightly less polar than DMF.
Acetone Polar Aprotic30 - 60%Potential for side reactions (self-condensation) and product inhibition.[6] Not recommended for clean synthesis.
Ethanol Polar Protic< 20%Strong H-bonding solvates and deactivates the triazolide nucleophile, severely hindering the SN2 reaction.
Water Polar Protic< 5%Poor outcome due to nucleophile deactivation and competing hydrolysis of chloroacetone.
Toluene Apolar~0%Ionic reactants are insoluble, preventing the reaction from occurring.
Validated Experimental Protocol

Materials:

  • 1H-1,2,4-Triazole (1.0 eq.)

  • Chloroacetone (1.05 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine Solution

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Argon), add 1H-1,2,4-triazole and anhydrous DMF (approx. 5-10 mL per gram of triazole).

  • Stir the mixture until the triazole is fully dissolved.

  • Add the powdered anhydrous potassium carbonate to the solution.

  • Add chloroacetone dropwise to the stirring suspension at room temperature over 5-10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS until the starting triazole is consumed. If the reaction is slow, it can be gently heated to 50 °C.

  • Upon completion, pour the reaction mixture into a separatory funnel containing cold water (3-4x the volume of DMF).

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with water, then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by recrystallization or column chromatography to obtain pure this compound.

References

  • BenchChem Technical Support. (n.d.). Side reactions in the synthesis of 1,2,4-triazoles and how to prevent them.
  • Davenport, J., et al. (2023). Development of a Scalable Route toward an Alkylated 1,2,4-Triazole, a Key Starting Material for CXCR3 Antagonist ACT-777991. Organic Process Research & Development, 27, 928–937.
  • ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole.
  • ResearchGate. (n.d.). Syntheses of 1-Alkyl-1,2,4-triazoles and the Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salts Leading to Ionic Liquids.
  • Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237.
  • Mohareb, R. M., et al. (2012). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. Open Journal of Medicinal Chemistry, 2(1).
  • Zhang, D. Z., et al. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Yao Xue Xue Bao, 32(12), 943-9.
  • Pharmaceutical and Practical Service of Pharmacy. (n.d.). Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl).
  • Journal of Molecular Structure. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and. Journal of Molecular Structure.
  • Slideshare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation.
  • Firdausiah, S., et al. (2019). The role of acetone solvent in the reaction of 3-chloropropionyl- and 2-chloropropionyl-isothiocyanate with hydrazine. Journal of Physics: Conference Series, 1341, 032036.
  • ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.
  • ResearchGate. (2023). Solvent effect on the self-association of the 1,2,4-triazole: A DFT study.
  • National Institutes of Health. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids.

Sources

Technical Support Center: Strategies to Reduce Impurities in Triazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3-triazoles, particularly via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry."[1][2][3] Our goal is to provide in-depth troubleshooting strategies and field-proven insights to help you identify, mitigate, and remove common impurities, thereby enhancing the purity and yield of your final product.

Introduction: The Challenge of Purity in Triazole Synthesis

The CuAAC reaction is celebrated for its efficiency, high yields, and broad functional group tolerance, making it a cornerstone of modern chemical synthesis.[4] However, achieving high purity in the final triazole product can be challenging. Impurities can arise from several sources: residual metal catalysts, unreacted starting materials, and various side reactions. These contaminants can interfere with downstream applications, exhibit cellular toxicity, and compromise the integrity of your research.[5] This guide provides a structured approach to troubleshooting these issues.

Part 1: Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during your triazole synthesis and purification workflow.

Issue 1: My Final Product is Contaminated with Copper.

FAQ: Why is residual copper a problem, and how can I effectively remove it?

Expert Analysis: Residual copper is a frequent and significant impurity in CuAAC reactions. Copper ions can be toxic to cells, which is a major concern for biological and pharmaceutical applications.[5] Furthermore, copper can interfere with downstream processes, such as fluorescence-based assays or subsequent catalytic transformations, and can also impact the stability of your final compound. It has been observed that the triazole product itself can chelate cupric ions, making removal particularly challenging.

Troubleshooting Strategies:

  • Aqueous Washes with Chelating Agents: This is the most common first-line approach. Washing the organic solution of your product with an aqueous solution of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) is effective at sequestering and removing copper ions.[6][7][8]

    • Causality: EDTA forms a stable, water-soluble complex with copper ions, which allows for their extraction into the aqueous phase during a liquid-liquid extraction.

  • Solid-Phase Scavenging: This method employs scavenger resins—solid supports functionalized with groups that have a high affinity for metals. The reaction mixture is passed through a cartridge containing the resin or stirred with the resin, which selectively binds the copper. The resin is then simply filtered off.[6]

  • Alternative Aqueous Washes: Solutions of ammonium chloride or sodium thiosulfate can also be effective for washing.[5]

  • Electrochemical Methods: For complex water-soluble polymers where standard purification is difficult, an electrochemical method for copper removal has been developed, showing nearly quantitative removal without compromising the polymer's integrity.[9]

Workflow for Copper Removal:

G cluster_0 Post-Reaction Workup cluster_1 Troubleshooting Path A Crude Reaction Mixture (Triazole + Cu Catalyst) B Perform Liquid-Liquid Extraction A->B C Wash Organic Layer with Aqueous EDTA Solution B->C D Separate Aqueous and Organic Layers C->D E Dry Organic Layer (e.g., MgSO4) D->E F Evaporate Solvent E->F G Assess Purity (e.g., NMR, ICP-MS) F->G H Copper Still Present? G->H I Pass through Copper Scavenger Column/Resin H->I  Yes K Proceed to Final Purification Step (Chromatography/Recrystallization) H->K  No J Re-assess Purity I->J G Start Crude Product Mixture IsSolid Is the product a solid? Start->IsSolid TryRecrystallization Attempt Recrystallization IsSolid->TryRecrystallization Yes IsPolarityDifferent Are polarities of product & impurities significantly different? IsSolid->IsPolarityDifferent No (Oil) Success1 Pure Solid Product TryRecrystallization->Success1 Success TryRecrystallization->IsPolarityDifferent Failure / Oiling Out ColumnChrom Perform Silica Gel Column Chromatography IsPolarityDifferent->ColumnChrom Yes TryReversePhase Try Reverse-Phase (C18) Chromatography IsPolarityDifferent->TryReversePhase No Success2 Pure Product ColumnChrom->Success2 Success ColumnChrom->TryReversePhase Failure Success3 Pure Product TryReversePhase->Success3 Success Failure Separation still poor TryReversePhase->Failure Failure

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to 1-(1H-1,2,4-triazol-1-yl)propan-2-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth spectroscopic comparison of 1-(1H-1,2,4-triazol-1-yl)propan-2-one and its derivatives, tailored for researchers, scientists, and professionals in drug development. The 1,2,4-triazole ring is a vital scaffold in medicinal chemistry, and a thorough understanding of its spectroscopic characteristics is paramount for the synthesis, characterization, and application of these compounds.[1][2] This document provides a detailed analysis of various spectroscopic techniques, supported by experimental data and protocols, to elucidate the structural nuances of these molecules.

Introduction to the Spectroscopic Significance of 1,2,4-Triazole Derivatives

The 1,2,4-triazole moiety is a cornerstone in the development of a wide array of bioactive compounds, exhibiting diverse pharmacological activities.[3][4] The spectroscopic analysis of these molecules is not merely a routine characterization step; it is a critical investigation into the electronic and structural features that govern their biological activity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy provide a comprehensive picture of the molecular architecture. Understanding the subtle shifts and patterns in the spectra of different derivatives allows for the confirmation of successful synthesis, the elucidation of structure-activity relationships, and the prediction of molecular interactions.

This guide will focus on the parent compound, this compound, and its derivatives, providing a comparative analysis of their spectroscopic data. The causality behind experimental choices and the interpretation of spectral data will be explained from the perspective of a seasoned application scientist.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[5] Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms within the molecule.

Experimental Protocol for NMR Analysis

A standardized approach is crucial for obtaining high-quality, comparable NMR spectra.

  • Sample Preparation: Dissolve 5-10 mg of the triazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its characteristic solvent peak which does not interfere with many signals of interest.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

A streamlined workflow for NMR analysis of triazole derivatives.
Comparative ¹H NMR Data

The ¹H NMR spectra of this compound and its derivatives are characterized by distinct signals for the triazole ring protons, the methylene protons, and the methyl protons.

CompoundTriazole Protons (δ, ppm)Methylene Protons (-CH₂-) (δ, ppm)Other Protons (δ, ppm)Solvent
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (Derivative A) 8.12-8.33 (s, 1H), 7.77-7.91 (s, 1H)-Aromatic protonsCDCl₃
N-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (Derivative B) 7.95 (s, 1H), 8.16 (s, 1H)2.95 (t, 2H), 4.57 (t, 2H)Aromatic protonsCDCl₃
N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (Derivative C) 7.93 (s, 1H), 8.15 (s, 1H)2.90 (t, 2H), 4.55 (t, 2H)Aromatic protons, 3.76 (s, 3H, OCH₃)CDCl₃

Analysis of ¹H NMR Data:

  • Triazole Protons: The two protons on the 1,2,4-triazole ring typically appear as distinct singlets in the downfield region (around 8.0-8.5 ppm), as seen in Derivative A.[3] Their chemical shift is sensitive to the electronic environment and the substitution pattern on the ring.

  • Methylene Protons: The methylene protons adjacent to the triazole ring and the carbonyl group (or other functional groups) show characteristic splitting patterns. In Derivatives B and C, the propanamide backbone gives rise to two triplets, indicating coupling with the adjacent methylene group.

  • Substituent Effects: The introduction of substituents, such as the phenyl groups in Derivative A or the substituted anilide groups in Derivatives B and C, significantly alters the chemical shifts of nearby protons due to anisotropic effects and electronic withdrawing/donating properties. For instance, the electron-donating methoxy group in Derivative C is expected to cause a slight upfield shift of the aromatic protons compared to the electron-withdrawing chloro group in Derivative B.

Comparative ¹³C NMR Data

The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules.

CompoundTriazole Carbons (δ, ppm)Carbonyl Carbon (C=O) (δ, ppm)Methylene/Methine Carbons (δ, ppm)Other Carbons (δ, ppm)Solvent
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (Derivative A) Not specified169.0-172.3Not specifiedAromatic carbonsCDCl₃
5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine (Derivative D) 156.6 (C-3), 160.4 (C-5)-59.3 (CH₂)Aromatic and olefinic carbonsCDCl₃/DMSO-d₆
5-((4-chlorostyrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine (Derivative E) 156.7 (C-3), 160.5 (C-5)-59.4 (CH₂)Aromatic and olefinic carbonsCDCl₃/DMSO-d₆

Analysis of ¹³C NMR Data:

  • Triazole Carbons: The carbons of the 1,2,4-triazole ring typically resonate in the range of 140-165 ppm. Their precise chemical shifts are influenced by the substituents on the ring.

  • Carbonyl Carbon: The carbonyl carbon of the propan-2-one moiety is expected to appear significantly downfield, typically in the range of 190-210 ppm. In the propan-1-one derivative (Derivative A), the carbonyl carbon is observed between 169.0-172.3 ppm.[3]

  • Methylene Carbon: The methylene carbon attached to the triazole ring generally appears in the range of 50-60 ppm.

  • Substituent Effects: The electronic nature of the substituents has a pronounced effect on the chemical shifts of the carbon atoms. Electron-withdrawing groups will generally cause a downfield shift of the attached and nearby carbons, while electron-donating groups will cause an upfield shift.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule.[5]

Experimental Protocol for IR Analysis
  • Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample is ground with dry KBr powder and pressed into a transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Workflow for obtaining and analyzing an IR spectrum.
Comparative IR Data

The IR spectra of this compound and its derivatives exhibit characteristic absorption bands for the triazole ring and the carbonyl group, among others.

CompoundC=O Stretch (cm⁻¹)C=N Stretch (cm⁻¹)N-H/O-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)
This compound (Parent Compound) ~1720~1600-1500-~3100 (aromatic), ~2900 (aliphatic)
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (Derivative A) 1690-1723Not specified-Not specified
N-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (Derivative B) 1697 (Amide I)~1547 (Amide II)~3124Not specified
N-(3-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (Derivative C) 1675 (Amide I)~1555 (Amide II)~3114Not specified

Analysis of IR Data:

  • Carbonyl (C=O) Stretch: The strong absorption band for the carbonyl group is a key diagnostic feature. For the parent ketone, this is expected around 1720 cm⁻¹. In the amide derivatives (B and C), the C=O stretch (Amide I band) appears at a slightly lower wavenumber due to resonance.

  • Triazole Ring Vibrations: The C=N and N=N stretching vibrations of the triazole ring typically appear in the 1600-1400 cm⁻¹ region.[4]

  • N-H and C-H Stretches: The N-H stretching vibration of the triazole ring (if present as the NH tautomer) is expected around 3100-3300 cm⁻¹. Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching is observed just below 3000 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.[6]

Experimental Protocol for MS Analysis

Electrospray ionization (ESI) is a soft ionization technique well-suited for these types of polar molecules.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

Comparative MS Fragmentation Analysis

The fragmentation of 1,2,4-triazole derivatives in the mass spectrometer is highly dependent on the structure of the molecule.

Expected Fragmentation of this compound:

  • Molecular Ion (M⁺): The molecular ion peak would be expected at m/z 125.

  • Key Fragments:

    • Loss of the acetyl group (-COCH₃) leading to a fragment at m/z 82.

    • Cleavage of the methylene-triazole bond.

    • Fragmentation of the triazole ring itself, which can involve the loss of N₂ or HCN.

Fragmentation of Derivatives:

The fragmentation pathways of the derivatives will be influenced by the nature and position of the substituents. For example, in the case of the N-propananilide derivatives, cleavage of the amide bond is a likely fragmentation pathway.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems.[7]

Experimental Protocol for UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Data Acquisition: Record the absorption spectrum over a range of wavelengths (typically 200-400 nm) using a dual-beam UV-Vis spectrophotometer.

Comparative UV-Vis Spectral Data

The UV-Vis spectra of 1,2,4-triazole derivatives are characterized by absorption bands corresponding to π → π* and n → π* transitions.

  • 1,2,4-Triazole Core: The unsubstituted 1,2,4-triazole ring typically shows absorption maxima below 220 nm.[1]

  • Effect of Conjugation: The presence of aromatic substituents or other chromophores in conjugation with the triazole ring will lead to a bathochromic (red) shift of the absorption maxima to longer wavelengths. For instance, the phenyl-substituted derivatives would be expected to have absorption maxima at higher wavelengths compared to the parent compound. The solvent polarity can also influence the position of the absorption bands.

Conclusion

The spectroscopic analysis of this compound and its derivatives provides a wealth of information crucial for their structural characterization and for understanding their chemical and biological properties. This guide has outlined the key spectroscopic features observed in NMR, IR, MS, and UV-Vis analyses, offering a comparative framework for researchers in the field. A thorough and logical application of these techniques, coupled with a solid understanding of the underlying principles, is essential for advancing the development of novel triazole-based compounds.

References

  • International Journal of Science and Research (IJSR). (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]

  • ACS Publications. (n.d.). The Chemistry of 1,2,4-Triazoles. Chemical Reviews. [Link]

  • BMC. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. [Link]

  • ResearchGate. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]

  • ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. [Link]

  • RSC Publishing. (n.d.). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. [Link]

  • The Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. [Link]

  • NIST WebBook. (n.d.). 1-[1][2][4]Triazol-1-ylethanone. [Link]

  • SpectraBase. (n.d.). 2-Propanone, 1-(1H-1,2,4-triazol-1-yl)-. [Link]

  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. [Link]

  • RSYN RESEARCH. (2022). Synthesis And Characterization of Some 1,2,4-Triazole Derivatives. [Link]

  • Scientific Research Publishing. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. [Link]

  • Journal of Chemistry. (2025). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. [Link]

  • RSC Publishing. (n.d.). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. [Link]

  • Elsevier. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • PubMed Central. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]

  • RSC Publishing. (n.d.). Triazoles. Part IV. Ultra-violet absorption spectra of some 1 : 2 : 4-triazoles. [Link]

  • ResearchGate. (n.d.). UV–vis spectra of triazole derivatives. [Link]

  • gsrs. (n.d.). 1,3-BIS(1,2,4-TRIAZOL-1-YL)PROPAN-2-ONE. [Link]

  • ResearchGate. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. [Link]

  • Turk J Pharm Sci. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • ResearchGate. (2025). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. [Link]

  • PubMed Central. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. [Link]

Sources

A Comparative Analysis of Fluconazole Precursors: The Role of 1-(1H-1,2,4-triazol-1-yl)propan-2-one and Its Alternatives in Optimized Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of various precursors used in the synthesis of fluconazole, a broad-spectrum antifungal agent.[1] We will focus on the synthesis and utility of 1-(1H-1,2,4-triazol-1-yl)propan-2-one and contrast it with other key intermediates, offering experimental insights and data to inform process development and optimization.

Fluconazole, chemically known as 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, is a cornerstone in the treatment of systemic fungal infections.[2][3] Its efficacy is rooted in the targeted inhibition of fungal lanosterol 14-α-demethylase, an enzyme critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[2] The intricate molecular structure, featuring a difluorophenyl group and two triazole rings attached to a central propanol backbone, necessitates a multi-step synthesis where the choice of precursors profoundly impacts overall yield, purity, and scalability.

Core Precursors in Fluconazole Synthesis: A Strategic Overview

The synthesis of fluconazole can be approached through several convergent pathways. The selection of a particular route often depends on the availability of starting materials, desired purity profile, and economic viability. At the heart of these synthetic strategies are key intermediates that serve as building blocks for the final molecule. This guide will dissect and compare the following pivotal precursors:

  • α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone

  • 1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-one

  • 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole

While not a direct precursor in the most common routes, the synthesis of This compound provides a foundational understanding of introducing the triazole moiety to a propyl chain, a key structural element of fluconazole. We will begin by examining a related and more direct precursor, α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone, which shares a similar synthetic logic.

The Friedel-Crafts Acylation Route: α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone

One of the most established methods for fluconazole synthesis commences with the Friedel-Crafts acylation of 1,3-difluorobenzene. This pathway leads to the formation of α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone, a versatile intermediate.

Synthetic Pathway and Mechanistic Insights

The synthesis unfolds in two primary stages:

  • Stage 1: Friedel-Crafts Acylation: 1,3-difluorobenzene is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield α-chloro-2,4-difluoroacetophenone.[4] The causality here lies in the generation of a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution on the electron-rich difluorobenzene ring.

  • Stage 2: Nucleophilic Substitution: The resulting α-chloro-2,4-difluoroacetophenone is then subjected to a nucleophilic substitution reaction with 1,2,4-triazole.[4] This step is typically carried out in the presence of a base, such as triethylamine, in a suitable solvent like ethyl acetate under reflux conditions.[4][5] The triazole anion acts as the nucleophile, displacing the chloride to form α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone.

Workflow for the Synthesis of α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone

G cluster_0 Stage 1: Friedel-Crafts Acylation cluster_1 Stage 2: Nucleophilic Substitution A 1,3-Difluorobenzene + Chloroacetyl Chloride B Reaction with AlCl3 A->B Lewis Acid Catalysis C α-chloro-2,4-difluoroacetophenone B->C Electrophilic Aromatic Substitution D α-chloro-2,4-difluoroacetophenone F Reaction in Ethyl Acetate (Reflux) D->F E 1,2,4-Triazole + Triethylamine E->F G α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone F->G SN2 Reaction

Caption: Synthesis of α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone.

The Dihaloacetone Route: 1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-one

An alternative and convergent approach involves the synthesis of 1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-one. This precursor is particularly advantageous as it already contains both triazole rings, simplifying the final steps of the synthesis.

Synthetic Pathway and Mechanistic Insights

This intermediate is typically prepared from 1,3-dihaloacetone (e.g., 1,3-dichloroacetone). A patented method describes reacting a ketal of a 1,3-dihaloacetone with an alkaline salt of 1H-1,2,4-triazole.[6]

  • Step 1: Double Nucleophilic Substitution: 1,3-dichloroacetone is reacted with two equivalents of 1,2,4-triazole. In some procedures, the carbonyl group of the acetone is activated with a catalyst, such as nano-silica sulfuric acid (nano-SSA), before the addition of the triazole.[1] The reaction is often carried out under reflux conditions.[1]

  • Step 2: Grignard Reaction: The resulting 1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-one is then reacted with a Grignard reagent prepared from 1-bromo-2,4-difluorobenzene.[1] This organometallic addition to the ketone functionality introduces the difluorophenyl group and forms the tertiary alcohol core of fluconazole.

Advantages of this Route

The use of 1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-one as a precursor offers a more convergent synthesis. Both triazole moieties are introduced in a single, well-defined intermediate. This can lead to higher overall yields and simpler purification protocols in the final steps.

Experimental Protocol for the Synthesis of 1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-one

The following protocol is adapted from a method utilizing nano-SSA as a catalyst.[1]

  • Catalyst Activation: To 1 mmol (0.127 g) of 1,3-dichloroacetone in toluene, add 0.1 g of nano-SSA.

  • Reaction Initiation: Stir the mixture for 30 minutes to activate the carbonyl group.

  • Triazole Addition: Add 2 mmol of 1,2,4-triazole to the mixture.

  • Reflux: Heat the reaction mixture to reflux for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and filter to remove the catalyst.

  • Purification: The crude solid product can be purified by recrystallization from an ethanol:water (80:20) mixture.

  • Expected Outcome: This method has been reported to yield the desired product at approximately 80% with a melting point of 136-138 °C.[1]

The Epoxide Route: 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole

A third significant pathway involves the formation of an epoxide intermediate. This route is often favored for its stereochemical control possibilities.

Synthetic Pathway and Mechanistic Insights

This pathway typically begins with the intermediate from the Friedel-Crafts route, α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone.

  • Step 1: Epoxidation: The ketone is reacted with trimethylsulfoxonium iodide in the presence of a base like sodium hydroxide.[4][5] This reaction forms the key epoxide intermediate, 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole.

  • Step 2: Epoxide Ring Opening: The epoxide is then opened by the nucleophilic attack of a second molecule of 1,2,4-triazole. This reaction is typically carried out in a polar aprotic solvent like DMF with a base such as potassium carbonate at elevated temperatures.[4][5] This final step yields fluconazole.

Visualizing the Convergent Synthetic Pathways

Fluconazole_Synthesis cluster_0 Route 1: Friedel-Crafts / Epoxide cluster_1 Route 2: Dihaloacetone A 1,3-Difluorobenzene B α-chloro-2,4-difluoroacetophenone A->B Friedel-Crafts Acylation C α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone B->C + 1,2,4-Triazole D 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole C->D Epoxidation F Fluconazole D->F + 1,2,4-Triazole G 1,3-Dichloroacetone H 1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-one G->H + 2 eq. 1,2,4-Triazole H->F Grignard Reaction I 2,4-Difluorophenyl Grignard Reagent I->F

Caption: Convergent synthetic pathways to fluconazole.

Comparative Data of Fluconazole Precursor Routes

The choice of a synthetic route is a multi-factorial decision. Below is a comparative summary based on available literature.

Precursor/RouteKey Starting MaterialsKey ReagentsReported YieldAdvantagesDisadvantages
α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone 1,3-Difluorobenzene, Chloroacetyl chlorideAlCl₃, 1,2,4-Triazole, Trimethylsulfoxonium iodideOverall yield can be low (4-8% reported in some older methods)[7]Well-established chemistry[4][5]Multi-step, potentially low overall yield, use of hazardous reagents.
1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-one 1,3-Dichloroacetone, 1-Bromo-2,4-difluorobenzene1,2,4-Triazole, Mg, Nano-SSA (optional)High yield for the precursor step (80%)[1]More convergent, potentially higher overall yield, fewer steps.Grignard reaction can be sensitive to moisture.
1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole (Derived from the first route)1,2,4-Triazole, K₂CO₃, DMFGood yield in the final step (44% from epoxide)[7]Allows for potential chiral synthesis.The epoxide can be a genotoxic impurity requiring careful control.[5]

Conclusion and Future Perspectives

While the classic Friedel-Crafts acylation followed by epoxidation is a well-documented path to fluconazole, modern synthetic strategies increasingly favor more convergent approaches. The use of 1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-one as a key precursor stands out for its efficiency. The ability to introduce both triazole rings into a single intermediate before the final carbon-carbon bond formation with the difluorophenyl moiety simplifies the overall process and has been shown to produce high yields.[1]

The development of novel catalytic systems, such as the use of nano-silica sulfuric acid, further enhances the attractiveness of this route by promoting milder reaction conditions and improving yields.[1] For researchers and drug development professionals, focusing on the optimization of the synthesis and purification of 1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-one offers a promising avenue for developing more cost-effective and scalable manufacturing processes for fluconazole.

References

  • The Chemistry of Fluconazole: Structure, Synthesis, and Mechanism of Action. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Original approaches to fluconazole synthesis based on: the Snieckus... (n.d.). ResearchGate. [Link]

  • Improved synthesis of fluconazole by using nano-SSA as a green catalyst. (n.d.). Bulgarian Chemical Communications. [Link]

  • Synthesis of Fluconazole. (n.d.). LookChem. [Link]

  • Scheme of the synthesis of Fluconazole (5). (n.d.). ResearchGate. [Link]

  • Process for obtaining 1,3-bis(1H-1,2,4-triazol-1-yl) - propan-2-one. (n.d.).
  • Methods for the manufacture of fluconazole. (n.d.).

Sources

A Senior Application Scientist's Guide to Triazole Intermediates for Antifungal Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The global rise in invasive fungal infections, particularly among immunocompromised populations, has solidified the position of triazole-based agents as a cornerstone of modern antifungal therapy.[1][2] Drugs such as fluconazole, voriconazole, itraconazole, and posaconazole are indispensable tools for clinicians, prized for their broad-spectrum activity and favorable safety profiles.[1][3] The efficacy of these complex molecules hinges on the precise, stereocontrolled synthesis of their core structures. Consequently, the selection and synthesis of the correct triazole intermediate are arguably the most critical decision points in the entire drug development and manufacturing pipeline.

This guide provides a comparative analysis of key triazole intermediates, moving beyond simple cataloging to explore the causal relationships between synthetic strategy, intermediate stability, and final API (Active Pharmaceutical Ingredient) quality. We will examine the prevalent synthetic routes, provide objective comparisons supported by experimental insights, and offer detailed protocols for researchers and process chemists in the field.

The Central Role of the Chiral Tertiary Alcohol

A unifying structural feature in many leading triazole antifungals is a chiral tertiary alcohol core, specifically a 2-aryl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol or a related scaffold.[1] The stereochemistry of this core is paramount for potent inhibition of the target enzyme, cytochrome P450 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis in fungi.[2] Therefore, the primary challenge in antifungal synthesis is the efficient and enantioselective construction of this motif. The choice of intermediate directly dictates the strategy for achieving this stereochemical control.

Below is a logical workflow illustrating the progression from a starting ketone to the final antifungal agent, highlighting the critical juncture where the key chiral intermediate is formed.

G cluster_0 Upstream Synthesis cluster_1 Downstream Elaboration Start Aryl Ketone Precursor (e.g., 2,4-difluoroacetophenone) KeyStep Asymmetric Synthesis (Key Step) Start->KeyStep Introduction of Chirality Intermediate Key Chiral Intermediate (e.g., Epoxide or Cyanohydrin) KeyStep->Intermediate Triazole_Add Triazole Ring Addition Intermediate->Triazole_Add Sidechain Side-chain Coupling (for Voriconazole, Itraconazole, etc.) Triazole_Add->Sidechain If applicable API Final Antifungal API Triazole_Add->API e.g., Fluconazole Sidechain->API caption General Synthetic Workflow for Triazole Antifungals.

Caption: General Synthetic Workflow for Triazole Antifungals.

Comparative Analysis of Key Intermediates

We will focus on two dominant classes of intermediates that represent the most industrially relevant and scientifically diverse approaches: Epoxide Intermediates and Cyanohydrin-Derived Intermediates .

The Epoxide Intermediate Strategy

The use of a chiral epoxide, such as 1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole, is a convergent and highly effective route.[4] This strategy's core principle is to first construct the chiral epoxide and then utilize a nucleophilic ring-opening reaction with 1,2,4-triazole to install one of the key heterocyclic moieties.

Causality Behind Experimental Choices:

  • Asymmetric Epoxidation: The choice of epoxidation method is critical. Sharpless asymmetric epoxidation or Jacobsen epoxidation are frequently employed to establish the two contiguous stereocenters in a single, highly enantioselective step.[5][6] This is often preferred over multi-step chiral resolutions as it is more atom-economical.

  • Base Selection for Ring Opening: The subsequent ring-opening with 1,2,4-triazole is typically performed using a mild base like potassium carbonate (K₂CO₃). Stronger bases (e.g., NaH) can lead to undesired side reactions, including rearrangement or premature decomposition of the epoxide. The use of a phase-transfer catalyst, like tetrabutylammonium bromide, can enhance reaction rates in biphasic systems.[4]

G Start (Z)-Alkene Precursor Epoxidation Asymmetric Epoxidation (e.g., Jacobsen Catalyst) Start->Epoxidation Creates two stereocenters Epoxide Chiral Epoxide Intermediate Epoxidation->Epoxide RingOpening Nucleophilic Ring Opening (1,2,4-Triazole, K₂CO₃) Epoxide->RingOpening Product Core Triazole Alcohol Structure RingOpening->Product caption The Epoxide Intermediate Pathway.

Caption: The Epoxide Intermediate Pathway.

The Cyanohydrin-Derived Intermediate Strategy

An alternative and powerful approach involves the catalytic asymmetric cyanosilylation of an α-triazolyl ketone.[1][7] This method constructs the chiral tertiary alcohol directly, which is then elaborated to the final product.

Causality Behind Experimental Choices:

  • Catalyst System: The success of this route hinges on the catalyst used for the cyanosilylation. Gadolinium (Gd)-based catalysts, such as Gd(HMDS)₃ combined with a chiral ligand, have shown high enantioselectivity.[1][7] The choice of metal and ligand is determined by its ability to form a chiral pocket that directs the approach of the cyanide source to one face of the ketone.

  • Cyanide Reduction: The resulting cyanohydrin is a stable intermediate. The cyanide group is then reduced to an aldehyde (e.g., using DIBAL-H), which is subsequently reduced to the primary alcohol (e.g., using NaBH₄).[1] This two-step reduction is controlled and prevents over-reduction, providing a versatile handle for further functionalization.

Performance Comparison and Experimental Data

The choice between these strategies is often dictated by factors such as scale, cost of reagents, and the specific stereochemical requirements of the target molecule.

Intermediate StrategyKey ReactionTypical Overall YieldKey AdvantagesKey ChallengesTarget Drugs
Epoxide Route Asymmetric Epoxidation30-40%[5]Excellent stereocontrol in one step, convergent synthesis.Potential for side reactions during ring-opening, catalyst cost.Efinaconazole, Ravuconazole, Voriconazole[5][8]
Cyanohydrin Route Asymmetric Cyanosilylation25-35%[4]Direct formation of the tertiary alcohol, stable intermediates.Requires multi-step elaboration of the nitrile group, metal catalyst toxicity concerns.ZD0870, Sch45450[1][7]
Halogenated Ketone Nucleophilic Substitution>80% (for step)[9]High yield for the triazole addition step, uses common reagents.Often results in racemic mixtures requiring resolution, less direct stereocontrol.Itraconazole, Fluconazole[9][10]

Experimental Protocols

The following protocols are representative of the synthetic methodologies discussed and are intended for instructional purposes by trained professionals.

Protocol 1: Synthesis of a Core Epoxide Intermediate

This protocol is adapted from a streamlined approach for key triazole antifungal intermediates.[5]

Objective: To synthesize 1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole.

Step 1: Mesylation of the Diol

  • Dissolve the precursor diol, (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol (1.0 eq), in anhydrous Tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 4.4 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (MsCl, 2.2 eq).

  • Stir the reaction mixture at 0 °C for 20-30 minutes, monitoring by TLC for the consumption of the starting material.

Step 2: In-situ Epoxidation

  • To the same reaction mixture, add 3N aqueous sodium hydroxide (NaOH, 4.1 eq) and a phase-transfer catalyst, tetrabutylammonium bromide (0.5 eq).

  • Allow the mixture to warm to room temperature and stir vigorously for 12-16 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer twice with ethyl acetate (EtOAc).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield the target epoxide.

Self-Validation: The protocol's integrity is maintained by the in-situ nature of the second step, which minimizes the handling of the potentially unstable mesylated intermediate. The use of a phase-transfer catalyst ensures efficient reaction between the organic and aqueous phases, driving the reaction to completion. Final product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and chiral HPLC analysis.

Protocol 2: Synthesis via Nucleophilic Substitution (Fluconazole Core)

This protocol outlines a fundamental step in the synthesis of fluconazole.

Objective: To synthesize 1,3-bis(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)propan-2-ol.

Step 1: Epoxidation of the Styrene Precursor

  • React 1,3-difluoro-2-(prop-1-en-2-yl)benzene with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent (e.g., dichloromethane) to form 2-(2,4-difluorophenyl)-2-methyloxirane.

Step 2: Nucleophilic Attack by Triazole

  • Dissolve the epoxide from Step 1 (1.0 eq) and 1H-1,2,4-triazole (approx. 2.5 eq) in a polar aprotic solvent such as Dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, approx. 2.5 eq), portion-wise at 0 °C. Causality Note: NaH is used here to deprotonate the triazole, forming a potent nucleophile necessary to open the epoxide ring and subsequently displace the second triazole.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for several hours until TLC indicates completion.

  • Carefully quench the reaction by pouring it into ice water.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by recrystallization or column chromatography.

Conclusion and Future Outlook

The synthesis of triazole antifungals is a mature field, yet it continues to evolve. While epoxide and halogenated ketone intermediates remain the workhorses of industrial production, significant research is directed towards more efficient and greener alternatives.[11] Catalytic asymmetric methods, such as the cyanosilylation route, offer elegant solutions to stereocontrol and reduce the need for chiral resolutions.[1][7] Furthermore, biocatalytic and chemoenzymatic approaches are gaining traction, demonstrating the potential for highly stereoselective transformations under environmentally benign conditions.[12]

For researchers and drug development professionals, the selection of an intermediate is a strategic decision that balances stereochemical control, scalability, cost, and safety. A thorough understanding of the underlying chemical principles and a careful evaluation of the comparative data are essential for developing robust and economically viable synthetic routes to these life-saving medicines.

References

  • An Enantioselective Synthesis of the Key Intermediate for Triazole Antifungal Agents; Application to the Catalytic Asymmetric Synthesis of Efinaconazole (Jublia). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Catalytic enantioselective synthesis of key intermediates for triazole antifungal agents. Organic Letters. [Link]

  • Catalytic Enantioselective Synthesis of Key Intermediates for Triazole Antifungal Agents. Organic Letters - ACS Publications. [Link]

  • A concise asymmetric synthesis of triazole antifungal agent voriconazole. ResearchGate. [Link]

  • Asymmetric Synthesis of Triazole Antifungal Agents Enabled by an Upgraded Strategy for the Key Epoxide Intermediate. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. PMC - NIH. [Link]

  • Asymmetric Synthesis of Triazole Antifungal Agents Enabled by an Upgraded Strategy for the Key Epoxide Intermediate. PubMed. [Link]

  • Asymmetric Synthesis of Triazole Antifungal Agents Enabled by an Upgraded Strategy for the Key Epoxide Intermediate. ResearchGate. [Link]

  • Synthetic method of itraconazole key intermediate triazole compounds.
  • Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. ResearchGate. [Link]

  • Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. PMC - NIH. [Link]

  • The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation. MDPI. [Link]

  • Synthesis of posaconazole from enantiomerically pure trisubstituted tetrahydrofurane. ResearchGate. [Link]

  • Optimization of Fluconazol Synthesis: An Important Azole Antifungal Drug. ResearchGate. [Link]

  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results. [Link]

  • Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. NIH. [Link]

  • Process for preparing voriconazole.
  • Structures of posaconazole (A), itraconazole (B), voriconazole (C), and fluconazole (D). ResearchGate. [Link]

  • EXPANSION IN BULK DRUG & DRUG INTERMEDIATES MANUFACTURING UNIT. environmentalclearance.nic.in. [Link]

  • Development of the Efficient Synthetic Route for Itraconazole Antifungal Agent. Applied Chemistry for Engineering. [Link]

Sources

A Comparative Guide to the Antifungal Potency of 1-(1H-1,2,4-triazol-1-yl)propan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive assessment of the antifungal potency of drugs derived from the 1-(1H-1,2,4-triazol-1-yl)propan-2-one scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, mechanism of action, structure-activity relationships, and comparative efficacy of these emerging antifungal agents against clinically relevant fungal pathogens.

Introduction: The Rise of Triazole Antifungals and the Promise of a New Scaffold

The landscape of antifungal therapy has been significantly shaped by the advent of triazole agents. These five-membered heterocyclic compounds have become a cornerstone in the management of both superficial and systemic mycoses.[1] Their success is largely attributed to their specific mechanism of action: the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[2] By disrupting the integrity of the fungal cell membrane, triazoles exhibit a potent fungistatic or, in some cases, fungicidal effect.

Fluconazole, a first-generation triazole, has been widely used due to its favorable pharmacokinetic profile.[3] However, the increasing incidence of drug resistance in fungal pathogens, particularly in Candida and Aspergillus species, necessitates the development of novel antifungal agents with improved potency and a broader spectrum of activity.[3][4] The this compound scaffold has emerged as a promising starting point for the design of new, more effective triazole antifungals. This guide will explore the antifungal potential of derivatives of this core structure, comparing their performance against established antifungal drugs.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The antifungal activity of triazole derivatives stems from their ability to interfere with the synthesis of ergosterol, an essential component of the fungal cell membrane. This is achieved through the inhibition of the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51).[1] The nitrogen atom at position 4 of the triazole ring binds to the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol.[2] This leads to the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, altering its fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth.[2]

Caption: Mechanism of action of this compound derivatives.

Comparative In Vitro Antifungal Potency

The antifungal efficacy of novel this compound derivatives has been evaluated against a range of clinically important fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative compounds compared to standard antifungal agents, fluconazole and itraconazole. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[5]

Table 1: Comparative Antifungal Activity (MIC in µg/mL) of Selected this compound Derivatives Against Candida Species.

CompoundC. albicansC. albicans (Fluconazole-resistant)C. glabrataC. parapsilosisC. tropicalisC. krusei
Derivative A (Sulfide) [6]0.250.510.512
Derivative B (Sulfone) [6]481681632
Derivative C (Piperazine) [1]0.1250.250.50.1250.251
Fluconazole [2][7]0.25 - 1>648 - 320.5 - 21 - 416 - 64
Itraconazole [2][7]0.03 - 0.250.125 - 10.25 - 20.06 - 0.50.125 - 10.5 - 2

Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Selected this compound Derivatives Against Other Fungal Pathogens.

CompoundCryptococcus neoformansAspergillus fumigatusMicrosporum gypseumTrichophyton rubrum
Derivative A (Sulfide) [6]0.12520.51
Derivative B (Sulfone) [6]8>641632
Derivative C (Piperazine) [1]0.0610.250.5
Fluconazole [2][7]2 - 8>64>64>64
Itraconazole [2][7]0.125 - 0.50.25 - 10.125 - 0.50.06 - 0.25

Structure-Activity Relationship (SAR) Insights

The antifungal potency of this compound derivatives is significantly influenced by the nature of the substituents at the 3-position of the propan-2-one backbone.

  • Impact of Sulfur Oxidation State: Studies have shown that sulfide derivatives (e.g., Derivative A) exhibit significantly greater antifungal activity compared to their corresponding sulfone counterparts (e.g., Derivative B).[6] The oxidation of the sulfur atom appears to be detrimental to the antifungal potency.

  • Benefit of Piperazine Moiety: The introduction of a piperazine ring at the 3-position, often with further substitution on the distal nitrogen, has proven to be a highly effective strategy for enhancing antifungal activity.[1] Derivative C, a representative piperazine-containing analogue, demonstrates superior potency against a broad range of fungi, including fluconazole-resistant strains, when compared to simple sulfide derivatives and the parent compound.[1]

  • Role of the 2,4-Difluorophenyl Group: The 2,4-difluorophenyl moiety is a common feature in many potent triazole antifungals, including fluconazole. This group is believed to play a crucial role in the binding of the molecule to the active site of CYP51.[8]

Experimental Protocols: In Vitro Antifungal Susceptibility Testing

The determination of the in vitro antifungal activity of the synthesized compounds is a critical step in their evaluation. The following is a detailed protocol for antifungal susceptibility testing based on the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI).[9]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of novel triazole derivatives against pathogenic fungi.

Materials:

  • Test compounds (dissolved in dimethyl sulfoxide, DMSO)

  • Standard antifungal agents (Fluconazole, Itraconazole)

  • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation: a. Subculture the fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours. b. Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). c. Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Drug Dilution: a. Prepare a stock solution of each test compound and standard drug in DMSO. b. Perform serial two-fold dilutions of each drug in RPMI-1640 medium in the 96-well microtiter plates to achieve the desired final concentration range.

  • Inoculation and Incubation: a. Add the prepared fungal inoculum to each well of the microtiter plates containing the drug dilutions. b. Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum). c. Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: a. After incubation, visually inspect the plates for fungal growth. b. The MIC is defined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the growth control.[5]

Caption: Workflow for in vitro antifungal susceptibility testing.

Conclusion and Future Directions

Derivatives of the this compound scaffold represent a promising avenue for the development of novel antifungal agents. Structure-activity relationship studies have demonstrated that strategic modifications, particularly the incorporation of a substituted piperazine moiety, can lead to compounds with potent and broad-spectrum antifungal activity, including efficacy against fluconazole-resistant strains.[1]

Further research should focus on optimizing the pharmacokinetic and toxicological profiles of these lead compounds to identify candidates for preclinical and clinical development. The continued exploration of this chemical space holds significant potential for addressing the growing challenge of antifungal drug resistance.

References

  • Zhu, P., Zhou, T., Chen, H., Chen, X., Wang, X., Kong, L., & Yang, M. (2023). Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo. Journal of Medicinal Chemistry, 66(11), 7497–7515. [Link]

  • Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. BioMed Research International, 2022, 1-22. [Link]

  • Pfaller, M. A., & Diekema, D. J. (2007). Epidemiology of invasive candidiasis: a persistent public health problem. Clinical microbiology reviews, 20(1), 133–163. [Link]

  • Wang, Y., Xu, K., Sheng, C., Yu, S., & Pan, W. (2014). Synthesis and antifungal activity of novel triazole compounds containing piperazine moiety. Molecules (Basel, Switzerland), 19(8), 11333–11340. [Link]

  • Sheng, C., Zhang, W., Ji, H., Zhou, Y., Song, Y., Zhu, J., ... & Yang, S. (2006). Synthesis and antifungal activity of 1-(1H-1, 2, 4-triazole)-2-(2, 4-diflurophenyl)-3-(N-methyl-N-substituted benzylamino)-2-propanols. Chinese Journal of Chemistry, 24(5), 698-702. [Link]

  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501–517. [Link]

  • Zhang, D. Z., Zhou, T. S., Wu, Y. J., Liu, C. M., Ma, M. C., & Feng, X. T. (1997). Synthesis and antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols. Yao xue xue bao = Acta pharmaceutica Sinica, 32(12), 943–949. [Link]

  • Xie, J., et al. (2011). Design, synthesis and antifungal activities of novel triazole derivatives containing the benzyl group. Drug design, development and therapy, 5, 431–439. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2020). EUCAST definitive document E.DEF 7.3.2. [Link]

  • Wiebe, M. A., & Cerniglia, C. E. (1998). In vitro activities of the new antifungal triazole SCH 56592 against common and emerging yeast pathogens. Antimicrobial agents and chemotherapy, 42(9), 2453–2456. [Link]

  • Sun, J., et al. (2011). Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives with a 4-(4-substitutedphenyl) piperazine side chain. European journal of medicinal chemistry, 46(9), 4349–4354. [Link]

  • Song, D., et al. (2011). Synthesis and antifungal activity of novel triazole derivatives. Archives of pharmacal research, 34(10), 1649–1656. [Link]

  • Sheng, C., et al. (2007). Design, Synthesis, and Antifungal Activity of Novel Conformationally Restricted Triazole Derivatives. Archiv der Pharmazie, 340(11), 573-578. [Link]

  • Zhang, W., et al. (2014). Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperdine side chains. Bioorganic & medicinal chemistry letters, 24(16), 3848–3852. [Link]

  • Zhang, J., et al. (2009). Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-(N-cycloproyl-N-benzyl-amino)-2-propanols. Journal of Pharmaceutical Practice and Service, 27(2), 107-110. [Link]

  • Xiao, L., et al. (2022). Discovery of Novel Orally Bioavailable Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo. Journal of Medicinal Chemistry, 65(24), 16665–16678. [Link]

  • Sun, J., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Drug design, development and therapy, 8, 383–390. [Link]

  • Kakeya, H., et al. (2001). Efficacy of CS-758, a Novel Triazole, against Experimental Fluconazole-Resistant Oropharyngeal Candidiasis in Mice. Antimicrobial agents and chemotherapy, 45(1), 107–112. [Link]

  • Wei, N., et al. (2009). Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluoro-phenyl)-3-(N-isoproyl-N-substituted amino)-2-propanols. Journal of Pharmaceutical Practice and Service, 27(4), 289-292. [Link]

  • He, Q. (2004). Synthesis and the antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[(4-substituted)-piperazine-1-yl]-2-propanols. Chinese Journal of Medicinal Chemistry, 14(3), 161-164. [Link]

  • Foroumadi, A., et al. (2019). Novel triazole alcohol antifungals derived from fluconazole: design, synthesis, and biological activity. Medicinal Chemistry Research, 28(11), 1905–1915. [Link]

  • Aslan, G., et al. (2020). Synthesis, characterization, and in vitro antifungal activity of novel 1,2,4-triazole derivatives. Journal of Molecular Structure, 1202, 127278. [Link]

  • Gornowicz, A., et al. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules (Basel, Switzerland), 29(12), 2842. [Link]

  • Kumar, R., et al. (2013). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of the Serbian Chemical Society, 78(10), 1543-1552. [Link]

  • Marco, F., et al. (1998). Voriconazole against fluconazole-susceptible and resistant candida isolates: in-vitro efficacy compared with that of itraconazole. The Journal of antimicrobial chemotherapy, 42(2), 227–230. [Link]

  • Kotsiuruba, A., et al. (2024). DISCUSSION AND CHARACTERIZATION OF ANTIFUNGAL PROPERTIES OF SOME 1,2,4-TRIAZOLE DERIVATIVES. World Journal of Pharmaceutical Science and Research, 3(6), 1-10. [Link]

  • Ciftci, G. A., & Salih, B. (2023). Antifungal Properties of 1,2,4-Triazoles. In Current Topics in Microbiology and Immunology (pp. 87-98). Springer, Cham. [Link]

  • Gornowicz, A., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. BioMed Research International, 2022, 9028675. [Link]

  • Al-Ostoot, F. H., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS omega, 6(38), 24869–24883. [Link]

  • Wang, Y., et al. (2023). Design, synthesis and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. Bioorganic & medicinal chemistry, 86, 117294. [Link]

  • Li, H., et al. (2007). Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs. Journal of natural products, 70(9), 1452–1458. [Link]

  • Sheng, C., et al. (2003). Synthesis and antifungal activity of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4- diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols. Yao xue xue bao = Acta pharmaceutica Sinica, 38(9), 665–670. [Link]

  • Tao, J., et al. (2012). 2-(1H-1,2,4-triazol-1-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o681. [Link]

  • Yu, S., et al. (2011). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2959. [Link]

  • PubChem. (n.d.). 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol. [Link]

Sources

A Comparative Guide to Analytical Methods for the Quality Control of 1-(1H-1,2,4-triazol-1-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Quality Control for a Key Synthetic Intermediate

1-(1H-1,2,4-triazol-1-yl)propan-2-one is a pivotal intermediate in the synthesis of potent triazole-based antifungal agents.[1] Its purity and quality are paramount, as any impurities can carry through the synthetic pathway, potentially compromising the safety and efficacy of the final active pharmaceutical ingredient (API). Furthermore, this compound itself can be an impurity in related API syntheses, such as for efinaconazole.[2] Consequently, robust and reliable analytical methods are not merely a regulatory requirement but a cornerstone of ensuring product quality.

This guide provides an in-depth comparison of the principal analytical techniques for the quality control of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The focus is on creating a self-validating system of protocols that ensures scientific integrity and trustworthiness.

Physicochemical Properties and Analytical Implications

  • Molecular Formula: C₅H₇N₃O

  • Molecular Weight: 125.13 g/mol

  • Structure: The molecule contains a polar triazole ring and a ketone functional group. This polarity and the presence of nitrogen atoms make it amenable to several analytical techniques. It is not inherently volatile, which favors liquid chromatography over gas chromatography without derivatization.

Part 1: Chromatographic Methods - The Workhorse of Purity and Assay

Chromatography is the definitive technique for separating the target compound from impurities, starting materials, and degradation products. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

For a non-volatile and polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice for routine quality control, including purity determination and assay.[3]

Causality of Method Selection: RP-HPLC is ideal because it separates compounds based on their hydrophobicity. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is a polar solvent mixture, typically acetonitrile or methanol and water.[4] Polar molecules like our target analyte have a lower affinity for the nonpolar column and elute earlier than nonpolar impurities. This allows for excellent separation and quantification.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Applicability Excellent for non-volatile, polar compounds. Ideal for purity, assay, and impurity profiling.Suitable for volatile and thermally stable compounds. Primarily used for residual solvent analysis or requires derivatization for the main analyte.
Specificity High, especially with UV-Vis or Mass Spectrometry detectors. Can resolve closely related impurities.Very high, particularly with a Mass Spectrometry (MS) detector, which provides structural information.[5]
Sensitivity High (ng to pg levels), depending on the detector (UV, MS).Extremely high (pg to fg levels), especially with MS or Flame Ionization Detector (FID).[6]
Speed Moderate. Typical run times are 5-30 minutes. UPLC can significantly reduce analysis time.[7]Fast, especially with modern fast-GC techniques. Run times can be under 5 minutes.[5]
Sample Prep Simple; typically involves dissolving the sample in the mobile phase and filtering.Can be more complex; may require derivatization to increase volatility or headspace analysis for volatiles.
Cost Moderate initial investment and operational costs.Moderate to high initial investment, especially for GC-MS systems.

This protocol is a robust starting point for the analysis of this compound.

  • Instrumentation & Materials:

    • HPLC system with a UV-Vis detector.

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

    • Reference standard of this compound (purity ≥98%).

    • HPLC-grade acetonitrile and water.

    • 0.45 µm syringe filters.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic mixture of Acetonitrile:Water (e.g., 30:70 v/v). The exact ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: UV at ~220 nm (based on the triazole ring's absorbance). The optimal wavelength should be confirmed by scanning the UV spectrum of the analyte.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Solution (e.g., 0.1 mg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in 100 mL of the mobile phase.

    • Sample Solution (e.g., 0.1 mg/mL): Accurately weigh about 10 mg of the test sample and dissolve it in 100 mL of the mobile phase.

    • Procedure: Filter both solutions through a 0.45 µm syringe filter before injection to prevent column blockage.

  • Analysis and Calculation:

    • Inject the standard solution to determine the retention time and peak area.

    • Inject the sample solution.

    • Assay (%): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

    • Purity (%): (Area_MainPeak / Sum_All_Peaks_Area) * 100

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep_Standard Weigh & Dissolve Reference Standard Filter Filter both with 0.45µm Syringe Filter Prep_Standard->Filter Prep_Sample Weigh & Dissolve Test Sample Prep_Sample->Filter HPLC Inject into HPLC System (C18 Column) Filter->HPLC Detect UV Detection (~220 nm) HPLC->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks (Area, RT) Chromatogram->Integrate Calculate Calculate Assay & Purity Integrate->Calculate Report Report Calculate->Report Final Report

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography (GC)

While HPLC is the primary choice, GC is invaluable for analyzing volatile impurities, such as residual solvents from the synthesis process (e.g., acetone, DMF).[6] Direct analysis of the target compound by GC is challenging due to its low volatility but can be achieved through derivatization.

Causality of Method Selection: Headspace GC is the standard method for residual solvent analysis. The sample is heated in a sealed vial, and the vapor (headspace) containing the volatile solvents is injected into the GC. This avoids injecting the non-volatile analyte, protecting the GC system. A Flame Ionization Detector (FID) is commonly used for its excellent sensitivity to hydrocarbons.

  • Instrumentation & Materials:

    • GC system with a headspace autosampler and an FID.

    • Capillary column (e.g., DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness).

    • High-purity nitrogen or helium as the carrier gas.

    • Solvent for dissolving the sample (e.g., Dimethyl sulfoxide - DMSO).

  • GC and Headspace Conditions:

    • Headspace Vial Equilibration Temp: 80 °C.

    • Equilibration Time: 15 min.

    • GC Inlet Temperature: 250 °C.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Detector Temperature (FID): 280 °C.

    • Carrier Gas Flow: 2.0 mL/min.

  • Sample and Standard Preparation:

    • Standard Solution: Prepare a stock solution of expected residual solvents in DMSO. Create a working standard by diluting the stock to the required concentration limit (as per ICH guidelines).

    • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add 1.0 mL of DMSO. Crimp the vial tightly.

  • Analysis:

    • Run the standard to determine retention times and response factors.

    • Run the sample vial.

    • Identify and quantify any residual solvents present in the sample by comparing them to the standard.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC Analysis cluster_data Data Processing Prep Weigh Sample into Headspace Vial + Add DMSO Seal Crimp and Seal Vial Prep->Seal Heat Heat Vial in Headspace Autosampler (80°C) Seal->Heat Inject Inject Vapor into GC Heat->Inject Separate Separate on Capillary Column Inject->Separate Detect FID Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Identify Identify Solvents by Retention Time Chromatogram->Identify Quantify Quantify vs. Standard Identify->Quantify Report Report Quantify->Report Final Report

Caption: Workflow for Headspace GC analysis of residual solvents.

Part 2: Spectroscopic Methods - The Key to Identity and Structure

Spectroscopic techniques are essential for confirming the identity and structure of the compound, typically performed on a reference standard or for troubleshooting out-of-specification results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be used to confirm the identity of this compound.

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity. Expected signals would include singlets for the two triazole protons, a singlet for the CH₂ group adjacent to the triazole, and a singlet for the methyl (CH₃) group. The integration of these peaks should correspond to a 1:1:2:3 ratio.

  • ¹³C NMR: Shows the number of different types of carbon atoms. Key signals would include the carbonyl carbon (C=O) around 200 ppm, carbons of the triazole ring, and carbons of the propyl chain.[8]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering definitive confirmation of its identity. When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a highly specific tool for identifying trace-level impurities.[9] The fragmentation pattern can also provide structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.[10] For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

  • C=O (ketone) stretch: A strong band around 1715 cm⁻¹.

  • C-N stretch and triazole ring vibrations: Multiple bands in the 1600-1400 cm⁻¹ region.

  • C-H stretch: Bands around 3000-2850 cm⁻¹.

TechniquePrimary ApplicationInformation Provided
¹H & ¹³C NMR Definitive structural confirmation and identification.Chemical environment, connectivity, and number of proton and carbon atoms.
Mass Spectrometry (MS) Molecular weight determination and impurity identification.Molecular ion peak (M+H)⁺, fragmentation patterns.
Infrared (IR) Spectroscopy Functional group identification.Presence of key bonds (e.g., C=O, C-N).

Conclusion and Recommended Quality Control Strategy

No single analytical method is sufficient for the complete quality control of this compound. A comprehensive and robust QC strategy should integrate multiple techniques, each serving a specific purpose.

Recommended Integrated QC Workflow:

  • Identity Confirmation (Reference Standard): Use a combination of NMR (¹H and ¹³C) , MS , and IR spectroscopy to unequivocally confirm the structure and identity of the primary reference standard.

  • Routine Purity and Assay: Employ a validated RP-HPLC method with UV detection for all incoming batches and in-process control. This method is ideal for quantifying the main component and profiling related impurities.[3]

  • Residual Solvents: Implement a Headspace GC-FID method to control for volatile impurities from the manufacturing process, ensuring compliance with regulatory limits.

  • Investigation of Unknowns: In cases where an unknown impurity is detected by HPLC, LC-MS should be used to obtain its molecular weight and fragmentation data, aiding in its identification.

This multi-faceted approach creates a self-validating system where the strengths of one technique compensate for the limitations of another, ensuring the highest quality of this critical pharmaceutical intermediate.

References

  • SRIRAMCHEM. 1,3-di(1H-1,2,4-triazol-1-yl)propan-2-one.
  • Google Patents. Process for obtaining 1,3-bis(1H-1,2,4-triazol-1-yl).
  • PrepChem.com. Synthesis of 1-(1,2,4-Triazol-1-yl)-2-phenyl-3-p-fluorophenyl-propan-2-ol.
  • PubMed. [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols].
  • ChemScene. 1,3-Di(1H-1,2,4-triazol-1-yl)propan-2-one Efinaconazole Impurity.
  • Google Patents. Process for the preparation of derivatives of 1-(1,2,4-triazol-1-yl)-propan-2-ol.
  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)
  • ISRES. synthesis of 1,2,4 triazole compounds.
  • Benchchem. Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide.
  • Optimized fast gas chromatography coupled with proton-transfer-reaction time-of-flight mass spectrometry for the selective near.
  • HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.
  • Separation of 1-(Mesitylen-2-sulfonyl)-1H-1,2,4-triazole on Newcrom R1 HPLC column.
  • Benchchem. Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.
  • 2-(2,4-Difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-1,2-propanediol | 118689-07-9.
  • HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole.
  • PubMed. Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum.
  • Gas Chrom
  • ResearchGate. (PDF)
  • PubMed.
  • PubMed.

Sources

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Impurity Profiling of Synthetic 1-(1H-1,2,4-triazol-1-yl)propan-2-one

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly antifungal agents like fluconazole.[1][2][3] The purity of such intermediates is not merely a matter of yield optimization; it is a critical determinant of the safety and efficacy of the final drug product. Impurities, even at trace levels, can carry their own pharmacological or toxicological activities, potentially compromising patient safety.[4][5]

Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), mandate a thorough understanding and control of impurities in drug substances.[6][7][8][9] The ICH Q3A(R2) guideline, specifically, requires that any impurity present at a level greater than the reporting threshold (typically ≥0.05%) be reported, and any impurity exceeding the identification threshold (typically ≥0.10%) be structurally characterized.[6][7]

This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of this compound. It is designed for researchers, scientists, and drug development professionals, offering both the strategic rationale and the practical execution of a robust impurity profiling workflow, from identifying potential impurities to their definitive structural elucidation.

Chapter 1: Anticipating the Unknown: Potential Impurities in Synthesis

A robust impurity profile begins with a deep understanding of the synthetic pathway. A common and efficient route to synthesize this compound involves the nucleophilic substitution reaction between 1,2,4-triazole and a halo-propanone, such as 1-chloro- or 1-bromopropan-2-one, typically in the presence of a base.

Based on this pathway, we can anticipate several classes of impurities:

  • Organic Impurities: These are the most common and diverse, arising from the manufacturing process and subsequent storage.[6][7] They include:

    • Starting Materials: Unreacted 1,2,4-triazole and 1-halopropan-2-one.

    • Intermediates: In multi-step syntheses, partially reacted molecules.

    • By-products: Resulting from side-reactions. A critical potential by-product is the isomeric 1-(4H-1,2,4-triazol-4-yl)propan-2-one, formed by alkylation at the N4 position of the triazole ring instead of the N1 position. The reaction conditions must be optimized to ensure high regioselectivity.[10]

    • Reagents and Catalysts: Any organic reagents, ligands, or catalysts used in the process.[9]

    • Degradation Products: Formed during manufacturing or storage due to instability.

  • Inorganic Impurities: These can derive from the manufacturing process and include reagents, catalysts (e.g., residual metals), inorganic salts, and filter aids.[6][9]

  • Residual Solvents: Organic or inorganic liquids used as vehicles during synthesis.[6] Their control is governed by the ICH Q3C guideline.[7]

cluster_synthesis Synthesis Process cluster_impurities Potential Impurity Sources SM Starting Materials (1,2,4-Triazole, 1-Halopropan-2-one) Reaction Reaction (Base, Solvent) SM->Reaction Imp_SM Unreacted Starting Materials SM->Imp_SM Carryover Product Crude Product Reaction->Product Imp_Byproduct By-products (e.g., N4-isomer) Reaction->Imp_Byproduct Side Reaction Imp_Reagent Reagents, Solvents, Catalysts Reaction->Imp_Reagent Residual Purification Purification Product->Purification Imp_Deg Degradation Products Product->Imp_Deg Instability API Final Product This compound Purification->API API->Imp_Deg Storage/Stress

Caption: Sources of potential impurities in the synthesis of this compound.

Chapter 2: Proactive Degradation: The Role of Forced Degradation Studies

To develop a truly robust, "stability-indicating" analytical method, one must prove it can separate the main compound from any potential degradation products. Forced degradation (or stress testing) is the process of intentionally subjecting the drug substance to harsh conditions to generate these degradants.[11][12] This is a cornerstone of method development as stipulated by ICH guideline Q1A.[11][12]

The goal is not to completely destroy the molecule but to achieve a target degradation of approximately 5-20%, which provides a sufficient quantity of degradants for analytical detection and method validation.[13]

Core Stress Conditions

A comprehensive forced degradation study should include the following conditions:[14]

Stress ConditionTypical Reagents & ConditionsRationale & Potential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HCl, heated (e.g., 60-80°C)Simulates acidic environments. The ketone functional group could be susceptible to reactions, though the triazole ring is generally stable.
Base Hydrolysis 0.1 M to 1 M NaOH, heated (e.g., 60-80°C)Simulates alkaline environments. Potential for base-catalyzed reactions or degradation of the propanone side chain.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂), room temp or heatedTests susceptibility to oxidative stress. The nitrogen atoms in the triazole ring could be potential sites for N-oxide formation.
Thermal Dry heat (e.g., 80-105°C) in a calibrated ovenEvaluates the intrinsic thermal stability of the molecule in the solid state.
Photolytic Exposure to UV and visible light (ICH Q1B specifies light sources and exposure levels)Assesses light sensitivity. A solution and solid-state sample should be exposed alongside a dark control.
Experimental Protocol: Forced Degradation
  • Preparation: Prepare stock solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Stress Application:

    • Hydrolysis: Mix equal parts of the stock solution with 0.2 M HCl and 0.2 M NaOH, respectively, to achieve a final acid/base concentration of 0.1 M. Heat in a water bath, taking samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Oxidation: Mix the stock solution with a solution of H₂O₂ (e.g., 3%). Keep at room temperature, sampling at various time points.

    • Thermal: Store the solid powder in an oven at a set temperature. Dissolve samples at different time points for analysis.

  • Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent damage to the analytical column.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating method (e.g., HPLC-PDA).

  • Peak Purity: Use a Photodiode Array (PDA) detector to assess the peak purity of the main compound in all stressed samples to ensure there are no co-eluting degradants.

Chapter 3: A Comparative Guide to Core Analytical Techniques

No single analytical technique can provide a complete impurity profile. A multi-faceted, or "orthogonal," approach is required, combining separation science with spectroscopic identification.[15] The primary goal is to separate, detect, identify, and quantify all relevant impurities.[4][16]

Separation Techniques: The Foundation of Profiling

Separation techniques are essential for resolving the target compound from its closely related impurities.

TechniquePrincipleBest ForAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.The gold standard for non-volatile organic impurities and degradation products.[4]Highly versatile (multiple column chemistries and mobile phases), robust, and easily quantifiable with UV detection.[15]Not suitable for highly volatile compounds. Structure elucidation requires coupling to a mass spectrometer.
Gas Chromatography (GC) Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase.Volatile organic impurities and residual solvents.[4][16]Excellent for separating volatile and semi-volatile compounds. High sensitivity with detectors like FID or MS.Requires analytes to be thermally stable and volatile. Derivatization may be needed for polar compounds.
Ultra-Performance Liquid Chromatography (UPLC) HPLC principles using columns with smaller particles (<2 µm), requiring higher pressures.Complex mixtures requiring high resolution; high-throughput analysis.Faster analysis times, better resolution, and higher sensitivity compared to traditional HPLC.Higher backpressure requires specialized instrumentation. More susceptible to clogging from dirty samples.
Identification & Elucidation Techniques: Unmasking the Impurities

Once separated, impurities must be identified. Hyphenated techniques, which couple a separation method with a spectroscopic detector, are exceptionally powerful for this purpose.[17]

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds by LC, then measures their mass-to-charge ratio (m/z).Molecular weight of impurities and structural information from fragmentation patterns (MS/MS).High sensitivity and specificity. Provides definitive molecular weight data, which is crucial for identifying unknowns.[4]Ionization efficiency can vary between compounds. Cannot distinguish between isomers without distinct fragmentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates compounds by GC, then measures their m/z ratio.Molecular weight and fragmentation patterns for volatile impurities.Provides excellent structural information for volatile compounds through standardized fragmentation libraries.Limited to thermally stable and volatile analytes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Definitive structural information, including connectivity of atoms and stereochemistry.The most powerful tool for unambiguous structure elucidation of unknown compounds.Requires a relatively large amount of pure, isolated impurity (µg to mg scale). Lower sensitivity compared to MS.

Chapter 4: An Integrated Workflow for Systematic Impurity Profiling

A logical, stepwise approach ensures that all potential impurities are detected, identified, and controlled.

cluster_dev Method Development & Validation cluster_analysis Batch Analysis & Profiling Start Start: New Batch of This compound ForcedDeg 1. Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Start->ForcedDeg GcDev 3. GC-FID/MS Method for Residual Solvents Start->GcDev HplcDev 2. HPLC-PDA Method Development (Stability-Indicating) ForcedDeg->HplcDev HplcScreen 4. HPLC-PDA Analysis of Batch (Detect & Quantify Impurities) HplcDev->HplcScreen Threshold 5. Compare to Thresholds (ICH Q3A) HplcScreen->Threshold LcMs 6. LC-MS/MS Analysis (Identify Impurities > 0.10%) Threshold->LcMs > Identification Threshold End End: Complete Impurity Profile & Specification Setting Threshold->End < Identification Threshold Isolation 7. Isolation of Unknown Impurity (Preparative HPLC) LcMs->Isolation Structure Ambiguous LcMs->End Structure Confirmed Nmr 8. NMR Spectroscopy (Definitive Structure Elucidation) Isolation->Nmr Nmr->End

Caption: A systematic workflow for the impurity profiling of a new drug substance intermediate.

Experimental Protocol: HPLC-PDA Method for Impurity Profiling

This protocol describes a starting point for developing a stability-indicating reversed-phase HPLC method.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size. (A C18 column is chosen for its versatility in retaining moderately polar to non-polar compounds).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 30 minutes. (A broad gradient is used initially to elute all potential impurities).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA scan from 200-400 nm, with extraction at the λmax of the parent compound and known impurities.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.

  • Method Optimization:

    • Analyze the forced degradation samples.

    • Adjust the gradient slope, mobile phase pH (by changing the buffer, e.g., to ammonium acetate), and column chemistry (e.g., Phenyl-Hexyl) to achieve a resolution (Rs) of >1.5 between the main peak and all impurity/degradant peaks.

  • Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion: A Commitment to Quality and Safety

The impurity profiling of this compound is a rigorous, multi-disciplinary exercise that underpins the safety and quality of downstream APIs. It requires a proactive mindset, beginning with the prediction of impurities based on synthetic routes and culminating in their definitive identification using powerful hyphenated analytical techniques. By integrating forced degradation studies with a suite of orthogonal analytical methods like HPLC, GC, LC-MS, and NMR, and adhering to the principles outlined by ICH guidelines, drug developers can build a comprehensive understanding of their intermediate's purity. This not only ensures regulatory compliance but also represents a fundamental commitment to patient safety.[16][18]

References

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (n.d.). IJRPR. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25). ICH. Retrieved from [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Retrieved from [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. Retrieved from [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). FDA. Retrieved from [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. Retrieved from [Link]

  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024, December 27). Sannova. Retrieved from [Link]

  • Analytical advances in pharmaceutical impurity profiling. (2016, May 25). PubMed. Retrieved from [Link]

  • Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass. Retrieved from [Link]

  • Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025, January 17). Medicines Control Agency, The Gambia. Retrieved from [Link]

  • Synthesis of 1-(1,2,4-Triazol-1-yl)-2-phenyl-3-p-fluorophenyl-propan-2-ol. (n.d.). PrepChem.com. Retrieved from [Link]

  • Process for obtaining 1,3-bis(1H-1,2,4-triazol-1-yl). (n.d.). Google Patents.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. (1997, December). PubMed. Retrieved from [Link]

  • Process for producing 1h-1,2,4-triazole. (n.d.). Google Patents.
  • Forced Degradation Studies. (2016, December 14). SciSpace. Retrieved from [Link]

  • synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. Retrieved from [Link]

  • Process for the preparation of derivatives of 1-(1,2,4-triazol-1-yl)-propan-2-ol. (n.d.). Google Patents.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. (n.d.). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • HPLC Methods for analysis of 1,2,4-triazole. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (2009, May 1). Agilent. Retrieved from [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma. Retrieved from [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022, September 26). National Institutes of Health. Retrieved from [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Pharmaceutical Online. Retrieved from [Link]

  • 1,2,4-Triazole. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. (n.d.). PharmaInfo. Retrieved from [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024, June 14). Pharmacia. Retrieved from [Link]

  • 1,2,4-TRIAZOLES AS INTERMEDIATES FOR THE SYNTHESIS OF HYBRID MOLECULES. (n.d.). Farmacia Journal. Retrieved from [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. (2025, March 7). Revista Boliviana de Química. Retrieved from [Link]

  • Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl). (n.d.). 药学实践与服务. Retrieved from [Link]

  • A Comprehensive review on 1, 2,4 Triazole. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-(4-FLUOROPHENYL)-1,3-BIS(1H-1,2,4-TRIAZOL-1-YL)PROPAN-2-OL. (n.d.). gsrs. Retrieved from [Link]

  • Synthesis And Characterization of Some 1,2,4-Triazole Derivatives. (2025, June 14). RSYN RESEARCH. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of Antifungal Azoles: From Precursor to Performance

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antifungal therapeutics, azoles represent a cornerstone class of drugs, indispensable in the management of a wide spectrum of fungal infections. Their efficacy is intrinsically linked to their chemical structure, which is broadly categorized based on the number of nitrogen atoms in the azole ring: imidazoles (two nitrogens) and triazoles (three nitrogens). This guide provides a comprehensive comparison of the efficacy of antifungal agents derived from these different azole precursors, offering insights for researchers, scientists, and drug development professionals. We will delve into their mechanism of action, comparative in vitro and in vivo performance, the structural basis for their activity, and the ever-present challenge of resistance.

The Azole Antifungal Mechanism of Action: Targeting Ergosterol Biosynthesis

The fungistatic or fungicidal activity of all azole antifungals stems from their ability to disrupt the integrity of the fungal cell membrane.[1][2] This is achieved by inhibiting a crucial enzyme in the ergosterol biosynthesis pathway, lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[1][2][3] This enzyme, a cytochrome P450 monooxygenase, is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a key step in the formation of ergosterol, the primary sterol in fungal cell membranes.[3][4]

By binding to the heme iron atom in the active site of lanosterol 14α-demethylase, azoles prevent the binding of the natural substrate, lanosterol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[3] The consequences of this are profound: altered membrane fluidity and permeability, and dysfunction of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and replication.[1]

The following diagram illustrates the pivotal role of lanosterol 14α-demethylase in the ergosterol biosynthesis pathway and the inhibitory action of azole antifungals.

Ergosterol_Pathway acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol erg11 Lanosterol 14α-demethylase (CYP51) lanosterol->erg11 Substrate demethylated_sterols 14-demethylated sterols erg11->demethylated_sterols Catalyzes ergosterol Ergosterol demethylated_sterols->ergosterol Multiple Steps cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane azoles Azole Antifungals (Imidazoles & Triazoles) azoles->erg11 Inhibits

Caption: The inhibitory effect of azole antifungals on the ergosterol biosynthesis pathway.

A Tale of Two Azoles: Imidazoles vs. Triazoles

The fundamental structural difference between imidazoles and triazoles—the number and position of nitrogen atoms in the five-membered azole ring—has significant implications for their pharmacological properties, including their spectrum of activity, potency, and safety profile.[5][6]

Imidazoles , the first generation of azole antifungals, include compounds like clotrimazole, miconazole, and ketoconazole.[5] They are generally characterized by:

  • Topical and Limited Systemic Use: Primarily used for topical treatment of superficial fungal infections of the skin and mucous membranes. Ketoconazole was the first orally active azole but its systemic use is now limited due to its potential for hepatotoxicity and drug-drug interactions.[7]

  • Narrower Spectrum: While active against many yeasts and dermatophytes, their spectrum is generally considered narrower than that of the triazoles.

  • Lower Selectivity: Imidazoles tend to have a lower selectivity for fungal cytochrome P450 enzymes over mammalian ones, contributing to a higher risk of side effects and drug interactions.[7]

Triazoles , representing the second and later generations of azoles, include fluconazole, itraconazole, voriconazole, posaconazole, and isavuconazole.[5] They generally offer several advantages over imidazoles:

  • Systemic Efficacy: They are well-absorbed orally and are the mainstays for the treatment of systemic fungal infections.

  • Broader Spectrum of Activity: Triazoles, as a class, exhibit a broader spectrum of activity, with newer agents showing efficacy against a wider range of molds, including Aspergillus species.[5][8]

  • Improved Safety Profile: Triazoles generally exhibit greater selectivity for fungal lanosterol 14α-demethylase, leading to a more favorable safety profile and fewer drug-drug interactions compared to systemic imidazoles.[5][7]

Comparative In Vitro Efficacy: A Quantitative Look at Antifungal Activity

The in vitro efficacy of antifungal agents is most commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[9] The following tables summarize the comparative in vitro activities of selected imidazole and triazole antifungals against common fungal pathogens, with data presented as MIC90 values (the concentration required to inhibit 90% of the isolates).

Table 1: Comparative In Vitro Activity (MIC90, µg/mL) of Azole Antifungals against Candida Species

Antifungal AgentPrecursorCandida albicansCandida glabrataCandida parapsilosisCandida tropicalisCandida krusei
Imidazoles
ClotrimazoleImidazole0.25 - 21 - 160.12 - 10.25 - 44 - 32
MiconazoleImidazole0.12 - 10.5 - 80.06 - 0.50.12 - 22 - 16
KetoconazoleImidazole0.06 - 0.50.5 - 160.03 - 0.250.06 - 12 - 8
Triazoles
FluconazoleTriazole0.5 - 48 - 641 - 81 - 816 - 64
ItraconazoleTriazole0.06 - 0.50.5 - 40.06 - 0.50.12 - 10.5 - 2
VoriconazoleTriazole0.03 - 0.120.25 - 20.03 - 0.120.06 - 0.250.25 - 1
PosaconazoleTriazole0.03 - 0.120.25 - 20.06 - 0.250.06 - 0.250.25 - 1
IsavuconazoleTriazole0.015 - 0.060.12 - 10.015 - 0.060.03 - 0.120.12 - 0.5

Note: MIC values can vary depending on the testing methodology and geographic location of the isolates.

Table 2: Comparative In Vitro Activity (MIC90, µg/mL) of Azole Antifungals against Aspergillus Species

Antifungal AgentPrecursorAspergillus fumigatusAspergillus flavusAspergillus nigerAspergillus terreus
Triazoles
ItraconazoleTriazole1 - 21 - 22 - 81 - 2
VoriconazoleTriazole0.5 - 10.5 - 11 - 20.5 - 1
PosaconazoleTriazole0.25 - 0.50.5 - 11 - 20.25 - 0.5
IsavuconazoleTriazole1 - 21 - 21 - 21 - 2

Note: Imidazoles generally exhibit poor in vitro activity against Aspergillus species and are not typically used for systemic treatment of aspergillosis.

Experimental Protocols for Efficacy Assessment

The objective evaluation of antifungal efficacy relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38)

The Clinical and Laboratory Standards Institute (CLSI) has established standardized methods for antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38). The broth microdilution method is a widely used technique to determine the MIC of an antifungal agent.

Protocol: Broth Microdilution for Yeasts (Adapted from CLSI M27)

  • Preparation of Antifungal Stock Solutions:

    • Dissolve the powdered antifungal agent in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.

    • Perform serial twofold dilutions of the stock solution in RPMI 1640 medium to achieve the desired final concentrations.

  • Inoculum Preparation:

    • Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud dextrose agar) and incubate for 24-48 hours.

    • Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 106 CFU/mL.

    • Dilute the standardized inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 103 CFU/mL in the microdilution plate.

  • Microdilution Plate Inoculation:

    • Dispense 100 µL of the diluted antifungal solutions into the wells of a 96-well microtiter plate.

    • Add 100 µL of the standardized yeast inoculum to each well.

    • Include a growth control well (inoculum without antifungal) and a sterility control well (medium without inoculum).

  • Incubation:

    • Incubate the microtiter plate at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually read the plate or use a spectrophotometer to determine the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

Broth_Microdilution_Workflow start Start prep_antifungal Prepare Antifungal Stock Solutions start->prep_antifungal prep_inoculum Prepare Standardized Yeast Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in RPMI 1640 prep_antifungal->serial_dilution plate_setup Dispense Antifungals and Inoculum into 96-well Plate serial_dilution->plate_setup dilute_inoculum Dilute Inoculum in RPMI 1640 prep_inoculum->dilute_inoculum dilute_inoculum->plate_setup incubation Incubate at 35°C for 24-48h plate_setup->incubation read_mic Read MIC (Visual or Spectrophotometric) incubation->read_mic end End read_mic->end

Caption: Workflow for the broth microdilution antifungal susceptibility test.

In Vivo Efficacy Testing: Murine Model of Disseminated Candidiasis

Animal models are crucial for evaluating the in vivo efficacy of antifungal agents. The murine model of disseminated candidiasis is a commonly used and well-established model.[10][11]

Protocol: Murine Model of Disseminated Candidiasis

  • Animal Model:

    • Use immunocompetent or immunosuppressed mice (e.g., BALB/c or C57BL/6). Immunosuppression can be induced with agents like cyclophosphamide or corticosteroids.

  • Infection:

    • Prepare a standardized inoculum of Candida albicans in sterile saline.

    • Infect the mice via intravenous injection (e.g., through the lateral tail vein) with a predetermined lethal or sublethal dose of the yeast.

  • Antifungal Treatment:

    • Initiate treatment with the test antifungal agent at a specified time post-infection (e.g., 2 or 24 hours).

    • Administer the drug via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various dose levels.

    • Include a vehicle control group (receiving the drug-free vehicle) and a positive control group (treated with a known effective antifungal).

  • Efficacy Endpoints:

    • Survival: Monitor the mice daily for a predetermined period (e.g., 21-30 days) and record mortality.

    • Fungal Burden: At specific time points, euthanize a subset of mice from each group and aseptically remove target organs (e.g., kidneys, brain, spleen). Homogenize the organs and plate serial dilutions on a suitable agar medium to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis:

    • Compare the survival curves of the different treatment groups using statistical methods (e.g., log-rank test).

    • Compare the fungal burdens in the target organs between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Structure-Activity Relationship (SAR): The Molecular Basis of Efficacy

The differences in the efficacy, spectrum, and safety of azole antifungals can be attributed to their distinct molecular structures.[4][12][13]

Imidazoles: The imidazole ring is a key pharmacophore that binds to the heme iron of lanosterol 14α-demethylase. The side chains attached to the imidazole ring influence the compound's lipophilicity, which affects its penetration into the fungal cell and its interaction with the enzyme's active site.[4][14]

Triazoles: The triazole ring also coordinates with the heme iron. The more complex and varied side chains of the triazoles allow for additional interactions with the apoprotein of the enzyme, leading to a tighter binding and greater potency.[12] For example, the extended side chain of posaconazole is thought to contribute to its broad spectrum of activity. The presence of a fluorinated pyrimidine in voriconazole enhances its activity against Aspergillus species.

The Challenge of Azole Resistance

The emergence of resistance to azole antifungals is a growing clinical concern.[15] The primary mechanisms of azole resistance include:

  • Target Site Modification: Point mutations in the ERG11 gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme, reducing its affinity for azole drugs.[16][17][18]

  • Overexpression of the Target Enzyme: Increased expression of the ERG11 gene can lead to higher levels of the target enzyme, requiring higher concentrations of the azole to achieve an inhibitory effect.[18]

  • Efflux Pump Overexpression: Fungal cells can actively pump azole drugs out of the cell through the overexpression of efflux transporter proteins, such as those belonging to the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) families.[3][19][20]

  • Alterations in the Ergosterol Biosynthesis Pathway: Fungi can develop alternative pathways for ergosterol synthesis that bypass the 14α-demethylation step.[15]

The development of resistance can be influenced by the specific azole used and the duration of therapy. Cross-resistance among different azoles is also a significant issue.

Conclusion: A Forward Look

The evolution of azole antifungals from the early imidazoles to the advanced triazoles represents a significant advancement in the fight against fungal infections. This progression has been driven by a deeper understanding of their mechanism of action and the structure-activity relationships that govern their efficacy and safety. While the triazoles offer a broader spectrum, improved systemic activity, and a better safety profile, the imidazoles remain valuable for topical applications.

The ongoing challenge of antifungal resistance necessitates the continued development of new azole derivatives with enhanced potency, a broader spectrum of activity, and the ability to overcome existing resistance mechanisms. Future research will likely focus on designing novel azole structures that exhibit tighter binding to the target enzyme, evade efflux pumps, and are less susceptible to the effects of ERG11 mutations. A thorough understanding of the comparative efficacy and the underlying molecular principles of the different azole precursors is paramount for the rational design of the next generation of antifungal agents.

References

  • [Comparative action of 8 azole derivatives against Candida albicans: fungistatic action and cytologic study by scanning electron microscopy]. PubMed. Available from: [Link]

  • Imidazoles and Triazoles - Antifungal Drugs | Pharmacology - Pharmacy 180. Available from: [Link]

  • Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent - PMC - NIH. Available from: [Link]

  • Antifungal and antimycobacterial activity of new imidazole and triazole derivatives. A combined experimental and computational approach. PubMed. Available from: [Link]

  • Antifungal and antimycobacterial activity of new imidazole and triazole derivatives. A combined experimental and computational approach | Journal of Antimicrobial Chemotherapy | Oxford Academic. Available from: [Link]

  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives - Journal of Pharmaceutical Negative Results. Available from: [Link]

  • Strongest species-specific correlations between MICs of four azoles, by... - ResearchGate. Available from: [Link]

  • Patterns of In Vitro Activity of Itraconazole and Imidazole Antifungal Agents against Candida albicans with Decreased Susceptibility to - ASM Journals. Available from: [Link]

  • Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi - MDPI. Available from: [Link]

  • The biosynthesis pathway of ergosterol in fungi. The diagram... - ResearchGate. Available from: [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. Available from: [Link]

  • Effect of Antifungal Treatment in a Diet-Based Murine Model of Disseminated Candidiasis Acquired via the Gastrointestinal Tract - PMC - NIH. Available from: [Link]

  • Azole Resistance and ERG11 Mutation in Clinical Isolates of Candida tropicalis - PMC. Available from: [Link]

  • Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf - NIH. Available from: [Link]

  • Structure-Activity Relationships of a New Antifungal Imidazole, AFK-108, and Related Compounds - J-Stage. Available from: [Link]

  • Targeting efflux pumps to overcome antifungal drug resistance - PMC - NIH. Available from: [Link]

  • A Practical Guide to Antifungal Susceptibility Testing - PMC - PubMed Central - NIH. Available from: [Link]

  • Erg11 mutations associated with azole resistance in clinical isolates of Candida albicans | FEMS Yeast Research | Oxford Academic. Available from: [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - Frontiers. Available from: [Link]

  • Azole resistance in Aspergillus isolates from animals or their direct environment (2013–2023): a systematic review - PubMed Central. Available from: [Link]

  • Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC - PubMed Central. Available from: [Link]

  • (PDF) Effect of Antifungal Treatment in a Diet-Based Murine Model of Disseminated Candidiasis Acquired via the Gastrointestinal Tract - ResearchGate. Available from: [Link]

  • Efflux-Mediated Antifungal Drug Resistance - PMC - PubMed Central - NIH. Available from: [Link]

  • Itraconazole, Voriconazole, and Posaconazole CLSI MIC Distributions for Wild-Type and Azole-Resistant Aspergillus fumigatus Isolates - MDPI. Available from: [Link]

  • Azole Resistance in Candida albicans Isolates from Oropharyngeal Candidiasis is Associated with ERG11 Mutation and Efflux Overexpression - Brieflands. Available from: [Link]

  • Effective Combinations Against Efflux Pump Overexpressed on Azole Resistance Candida and Dermatophytes: A Systematic Review - Biomedical and Pharmacology Journal. Available from: [Link]

  • Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. - MDPI. Available from: [Link]

  • Candida albicans Colonizes and Disseminates to the Gastrointestinal Tract in the Presence of the Microbiota in a Severe Combined Immunodeficient Mouse Model - Frontiers. Available from: [Link]

  • Azole Susceptibility Profiles of More than 9,000 Clinical Yeast Isolates Belonging to 40 Common and Rare Species - PMC - PubMed Central. Available from: [Link]

  • MIC (Broth Microdilution) Testing - YouTube. Available from: [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article | Journal of Pharma Insights and Research. Available from: [Link]

  • Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species - Frontiers. Available from: [Link]

  • Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs - PubMed. Available from: [Link]

  • Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - ResearchGate. Available from: [Link]

  • Ergosterol biosynthesis pathway in Aspergillus fumigatus. Available from: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. Available from: [Link]

  • Targeting Efflux Pumps to Overcome Antifungal Drug Resistance | Request PDF. Available from: [Link]

  • The contribution of mouse models to our understanding of systemic candidiasis - Oxford Academic. Available from: [Link]

  • Epidemiology and Antifungal Susceptibility Profile of Aspergillus Species: Comparison between Environmental and Clinical Isolates from Patients with Hematologic Malignancies - NIH. Available from: [Link]

  • Experimental Mouse Models of Disseminated Candida auris Infection - ASM Journals. Available from: [Link]

  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Available from: [Link]

  • Novel ERG11 and TAC1b Mutations Associated with Azole Resistance in Candida auris. Available from: [Link]

  • MIC ranges, MIC50 and MIC90 values of antifungals for different Candida species - ResearchGate. Available from: [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole | Journal of Clinical Microbiology. Available from: [Link]

  • Targeting efflux pumps to overcome antifungal drug resistance - University of Otago. Available from: [Link]

  • The Multifunctional Fungal Ergosterol - PMC - PubMed Central - NIH. Available from: [Link]

  • Reference Method For Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Available from: [Link]

  • ERG11 mutations associated with azole resistance in clinical isolates of Candida albicans. Available from: [Link]

  • Current and Emerging Azole Antifungal Agents - PMC - PubMed Central. Available from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(1H-1,2,4-triazol-1-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 1-(1H-1,2,4-triazol-1-yl)propan-2-one

This guide provides essential safety and logistical information for the handling and disposal of this compound. As a valued researcher, your safety is paramount. This document is designed to provide you with a framework for safe laboratory practices when working with this and structurally similar triazole-based compounds. The information herein is synthesized from established safety protocols for analogous chemical structures and is intended to supplement, not replace, a substance-specific Safety Data Sheet (SDS).

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the known hazards of the 1,2,4-triazole functional group and related compounds. It is imperative to obtain the specific SDS from your chemical supplier before commencing any work.

Hazard Identification and Risk Assessment: The Triazole Moiety

Anticipated Hazards:

  • Acute Oral Toxicity: May be harmful if swallowed.[1]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation.[1]

  • Skin Irritation: May cause skin irritation upon contact.[2]

  • Reproductive Toxicity: Some triazole derivatives are suspected of damaging fertility or the unborn child.[1][3]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantity of the substance being used, the potential for aerosol or dust generation, and the duration of exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is your primary defense against accidental exposure. The following recommendations are based on a conservative approach to handling potentially hazardous chemicals.

Core PPE Requirements:

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant, powder-free gloves (e.g., Nitrile or Neoprene). Double-gloving is recommended.Prevents skin contact. Powder-free gloves minimize the risk of aerosolizing contaminants.[4][5] Double-gloving provides an extra layer of protection and allows for the safe removal of the outer glove if contaminated.
Eye and Face Protection Safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles. A face shield offers broader protection for the entire face.[4]
Body Protection A long-sleeved laboratory coat or a disposable gown made of a low-permeability material.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) may be necessary if there is a risk of inhaling dust or aerosols.Protects the respiratory system from airborne contaminants. The need for respiratory protection should be determined by your risk assessment.[4]

dot

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 Hazard Potential cluster_2 PPE Selection Assess Task Assess Task: - Weighing - Dissolving - Reaction Setup Splash_Risk Splash Risk? Assess Task->Splash_Risk Aerosol_Risk Aerosol/Dust Risk? Assess Task->Aerosol_Risk Gloves Double Nitrile Gloves Splash_Risk->Gloves Always Eye_Face Safety Goggles & Face Shield Splash_Risk->Eye_Face Yes Body Lab Coat or Gown Splash_Risk->Body Always Aerosol_Risk->Eye_Face Yes Respiratory N95 Respirator Aerosol_Risk->Respiratory Yes

Caption: PPE Selection Workflow for Handling this compound

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the experimental workflow.

Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound in a tightly sealed, clearly labeled container.

    • Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • Preparation and Weighing:

    • Conduct all manipulations of the solid compound within a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.

    • Use anti-static tools and equipment to prevent dust ignition.

    • Handle with care to avoid generating dust.

  • Experimental Use:

    • Always wear the appropriate PPE as outlined in Section 2.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Keep the container closed when not in use.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

    • Do not allow the chemical to enter drains or waterways.

    • Ventilate the area and wash the spill site after material pickup is complete.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[6]
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Waste Collection:

    • Collect all waste material, including contaminated PPE and disposable labware, in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Disposal:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • Do not dispose of this material down the drain or in the regular trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

  • Container Decontamination:

    • Empty containers should be triple-rinsed (or equivalent) before disposal or recycling. The rinsate should be collected as hazardous waste.

Conclusion: A Culture of Safety

The responsible handling of this compound is a cornerstone of good laboratory practice. By understanding the potential hazards, implementing a robust PPE strategy, and adhering to safe operational and disposal plans, you contribute to a safe and productive research environment. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.

References

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. [Link]

  • Power, L. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 1,2,4-Triazole. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1H-1,2,4-triazol-1-yl)propan-2-one
Reactant of Route 2
Reactant of Route 2
1-(1H-1,2,4-triazol-1-yl)propan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.